3-Chloro-2-methylanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVRGAWOEOKGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074599 | |
| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3260-88-6 | |
| Record name | 1-Chloro-3-methoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-methylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-2-METHYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B25BTP9CQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-methylanisole: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-2-methylanisole, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the core chemical properties, established synthetic routes, spectroscopic signatures, and key applications of this compound. The narrative emphasizes the causality behind experimental choices and provides actionable insights grounded in established chemical principles.
Compound Identification and Core Properties
This compound, systematically named 1-chloro-3-methoxy-2-methylbenzene according to IUPAC nomenclature, is a halogenated aromatic ether.[1] Its unique substitution pattern—featuring a chloro, a methyl, and a methoxy group on a benzene ring—makes it a valuable building block in organic synthesis. The Chemical Abstracts Service (CAS) has assigned it the unique registry number 3260-88-6.[1][2]
The physical and chemical properties of a compound are foundational to its handling, reactivity, and application. This compound is a liquid at room temperature with a boiling point between 213-217 °C.[3][4] Its key identifiers and physicochemical properties are summarized in Table 1.
Table 1: Core Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-chloro-3-methoxy-2-methylbenzene | [1] |
| Synonyms | 2-Chloro-6-methoxytoluene | [1][5] |
| CAS Number | 3260-88-6 | [1][2] |
| Molecular Formula | C₈H₉ClO | [2][5] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 213-217 °C (lit.) | [4] |
| Density | 1.16 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.42 (lit.) | |
| InChI Key | LTVRGAWOEOKGJZ-UHFFFAOYSA-N | [1] |
Strategic Synthesis Methodologies
The synthesis of this compound can be approached through several distinct pathways. The choice of method is often dictated by the availability of starting materials, desired purity, and scalability. The two primary routes involve functionalization of a substituted aniline or direct chlorination of an anisole derivative.
Synthesis from 3-Chloro-2-methylaniline: The Diazotization Pathway
A robust and well-established method commences with 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine).[1] This multi-step process leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a wide array of functional groups.
The process involves two key transformations:
-
Diazotization: The primary amine of 3-chloro-2-methylaniline is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite in a strong acid like hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium intermediate.[1]
-
Hydrolysis and Methylation: The resulting diazonium salt is subsequently hydrolyzed in situ to form the corresponding phenol, 3-chloro-2-methylphenol. This intermediate is then methylated using an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield the final this compound product.[1]
The causality for the low-temperature condition in the diazotization step is critical; aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively, leading to side reactions and significantly reduced yields.
Caption: Synthesis workflow via the diazotization of 3-chloro-2-methylaniline.
Direct Chlorination of 2-Methylanisole: A Regioselectivity Challenge
An alternative approach is the direct electrophilic aromatic substitution (EAS) on 2-methylanisole.[1] This route is more atom-economical but presents a significant challenge in controlling regioselectivity. The benzene ring in 2-methylanisole is activated by two ortho, para-directing groups: the strongly activating methoxy group (-OCH₃) and the weakly activating methyl group (-CH₃).[1]
The directing effects of these two groups are as follows:
-
Methoxy group (at C1): Directs incoming electrophiles to positions 2 (occupied), 4, and 6.
-
Methyl group (at C2): Directs incoming electrophiles to positions 3, 5, and 6.
The desired product, this compound, results from substitution at the C3 position. However, substitution is also strongly favored at the C4 and C6 positions due to the powerful directing effect of the methoxy group.[1] Steric hindrance from the adjacent methyl group at C2 somewhat disfavors substitution at C3.[1] Consequently, direct chlorination with agents like chlorine gas or sulfuryl chloride often yields a mixture of isomers, including 4-chloro-2-methylanisole and 6-chloro-2-methylanisole, necessitating careful optimization of catalysts and reaction conditions to favor the desired 3-chloro isomer.[1]
Caption: Regioselectivity challenges in the direct chlorination of 2-methylanisole.
Spectroscopic and Analytical Characterization
Unambiguous identification of this compound relies on a combination of modern analytical techniques. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique structural information.
Mass Spectrometry (MS)
Mass spectrometry is instrumental for determining the molecular weight and confirming the presence of a chlorine atom. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a characteristic M⁺ and M+2 doublet.[1]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (C₈H₉³⁵ClO = 156 g/mol ).
-
Isotope Peak (M+2): A peak at two mass units higher (C₈H₉³⁷ClO = 158 g/mol ) with approximately one-third the intensity of the M⁺ peak.[1]
High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. Common fragmentation pathways under electron ionization (EI) include the loss of a methyl radical (•CH₃, M-15), a methoxy radical (•OCH₃, M-31), or a chlorine atom (•Cl, M-35), providing further structural corroboration.[1]
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for this compound include:[1]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.
-
~1250 cm⁻¹ & ~1050-1000 cm⁻¹: Strong C-O-C asymmetric and symmetric stretching of the anisole group.
-
~800-600 cm⁻¹: C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural map of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will display complex splitting patterns due to the protons being in a substituted environment. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, and the methyl group will be a singlet around 2.2-2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule.[6] The chemical shifts will be influenced by the attached substituents, with the carbon attached to the oxygen of the methoxy group appearing significantly downfield.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the interplay of its three substituents, making it a versatile intermediate.
Electrophilic Aromatic Substitution (EAS)
Further EAS reactions on this compound are directed by the existing groups. The methoxy and methyl groups are activating, while the chloro group is deactivating but ortho, para-directing. The combined effect makes the ring moderately reactive towards electrophiles, with substitution patterns being predictable based on steric and electronic factors. This allows for the controlled introduction of additional functional groups.[1]
Organometallic Chemistry
This compound can serve as an arene ligand in organometallic chemistry. For instance, it can coordinate to a manganese tricarbonyl cationic fragment, [Mn(CO)₃]⁺.[1] This coordination activates the aromatic ring, reversing its normal electronic character and making it susceptible to nucleophilic addition. This "umpolung" reactivity is a powerful tool for synthesizing highly functionalized molecules that are otherwise difficult to access.[1]
Applications in Drug Development and Agrochemicals
While not typically an active pharmaceutical ingredient itself, this compound is a valuable building block for more complex, biologically active molecules. The presence of chloro and methoxy groups is common in drug candidates, influencing properties like metabolic stability, binding affinity, and lipophilicity.[7]
The compound's true significance lies in its role as a key intermediate. For example, its precursor, 3-chloro-2-methylaniline, is a critical raw material for the synthesis of Quinclorac, a widely used quinolinecarboxylic acid herbicide effective for weed control in rice cultivation.[1][8] Given that this compound can be synthesized from this aniline, it is intrinsically linked to the agrochemical industry.[1] In the pharmaceutical sector, the chloro- and methyl-substituted aromatic scaffold allows for strategic modifications, particularly through cross-coupling reactions at the chlorine position, to build diverse molecular libraries for drug discovery.[1]
Safety, Handling, and Storage
This compound is classified as a Category 3 flammable liquid and vapor.[3][9] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn.[3][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
-
Spills: In case of a spill, remove all sources of ignition and absorb the material with an inert absorbent.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][9]
As with any chemical, researchers should consult the full Safety Data Sheet (SDS) before use.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. capotchem.com [capotchem.com]
- 4. 3-chloro-2-methoxyanisole | 3260-88-6 [chemicalbook.com]
- 5. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-chloro-2-methoxyanisole(3260-88-6) 13C NMR spectrum [chemicalbook.com]
- 7. drughunter.com [drughunter.com]
- 8. innospk.com [innospk.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
3-Chloro-2-methylanisole structural formula and isomers
An In-Depth Technical Guide to 3-Chloro-2-methylanisole: Structure, Isomerism, and Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's structural formula, the nuances of its positional isomers, validated synthetic methodologies, and analytical characterization techniques. By integrating field-proven insights with foundational chemical principles, this guide serves as an authoritative resource for understanding and utilizing this versatile molecule.
Introduction to this compound
This compound, systematically known as 1-chloro-3-methoxy-2-methylbenzene, is an aromatic organic compound whose significance lies primarily in its role as a versatile building block for more complex molecules.[1] Its unique substitution pattern—featuring a chloro, a methyl, and a methoxy group on a benzene ring—provides a scaffold with specific steric and electronic properties. These characteristics are leveraged in the synthesis of agrochemicals, pharmaceuticals, and specialty materials.[1][2] The compound is an intermediate in the production of pesticides and fertilizers and serves as a precursor in organometallic chemistry, for instance, in the synthesis of arene-manganese tricarbonyl complexes used in catalysis.[1]
Key Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [3][4] |
| Molecular Weight | 156.61 g/mol | [3][4][5] |
| CAS Number | 3260-88-6 | [1][5] |
| Appearance | Clear, colorless liquid | [2][6] |
| Density | 1.16 g/mL at 25 °C | [7] |
| Boiling Point | 213-217 °C | [8] |
| Flash Point | 60 °C (140 °F) - closed cup | |
| Refractive Index | n20/D ~1.54 | [6] |
| InChI Key | LTVRGAWOEOKGJZ-UHFFFAOYSA-N | [3][9] |
| SMILES | COc1cccc(Cl)c1C | [7] |
Structural Elucidation and Isomerism
The precise arrangement of substituents on the aromatic ring is critical to the chemical identity and reactivity of this compound.
The Structural Formula of this compound
The structure consists of a benzene ring where the methyl (-CH₃) and methoxy (-OCH₃) groups are adjacent (in positions 2 and 1, respectively, or ortho), and the chlorine atom (-Cl) is at position 3, which is meta to the methoxy group.
References
- 1. This compound | 3260-88-6 | Benchchem [benchchem.com]
- 2. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound 90 3260-88-6 [sigmaaldrich.com]
- 6. B22203.14 [thermofisher.com]
- 7. This compound [stenutz.eu]
- 8. 3-chloro-2-methoxyanisole | 3260-88-6 [chemicalbook.com]
- 9. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-Chloro-2-methylanisole
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-methylanisole (CAS No. 3260-88-6), a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's core identifiers, physicochemical properties, established synthetic pathways with detailed experimental protocols, key chemical reactions, and its applications. The guide emphasizes the mechanistic rationale behind synthetic strategies and adheres to the highest standards of scientific integrity, supported by authoritative references.
Compound Identification and Core Descriptors
Precise identification is paramount for regulatory compliance, safety, and reproducibility in research. This compound is systematically identified by several internationally recognized nomenclature and numbering systems.
The IUPAC name, 1-chloro-3-methoxy-2-methylbenzene, unambiguously defines the substitution pattern on the benzene ring.[1][2] However, it is commonly referred to by its trivial name, this compound, in commercial and laboratory settings. The Chemical Abstracts Service (CAS) has assigned the unique registry number 3260-88-6 to this compound, which is the most reliable identifier for database searches and procurement.[1][3][4][5]
A summary of its primary identifiers is presented in Table 1.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 3260-88-6 | [1][3][5] |
| IUPAC Name | 1-chloro-3-methoxy-2-methylbenzene | [1][2] |
| Synonyms | 2-Chloro-6-methoxytoluene, 2-Methyl-3-chloroanisole | [1][2][6] |
| Molecular Formula | C₈H₉ClO | [1][2][4][5][7] |
| Molecular Weight | 156.61 g/mol | [1][2][3][4][7] |
| InChI | InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | [1][3][7] |
| InChIKey | LTVRGAWOEOKGJZ-UHFFFAOYSA-N | [1][3][7][8] |
| Canonical SMILES | CC1=C(C=CC=C1Cl)OC | [1][7][8][9] |
| EC Number | 221-862-6 | [3] |
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of this compound is critical for its handling, storage, and application in chemical synthesis, dictating choices of solvents, reaction temperatures, and purification methods. The compound exists as a liquid at room temperature.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions | Source(s) |
| Melting Point | -3 °C | [6][8] | |
| Boiling Point | 213-217 °C | at 1 atm (lit.) | [3][6] |
| Density | 1.16 g/mL | at 25 °C (lit.) | [3][8] |
| Refractive Index (n_D) | 1.42 | at 20 °C (lit.) | [3] |
| Flash Point | 60 °C (140 °F) | closed cup | [3][6] |
Synthesis Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. This section details the most prevalent methods, offering both step-by-step protocols and an expert analysis of the underlying chemical principles.
Route 1: From 3-Chloro-2-methylaniline via Diazotization
This well-established, multi-step route begins with 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine).[1] It leverages the Sandmeyer-type reaction chemistry, where an amino group is converted into a versatile diazonium salt, which is subsequently displaced to yield a phenol. The final step involves etherification to produce the target anisole.
Causality and Experimental Choices:
-
Diazotization: The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose violently at higher temperatures.[1] Sodium nitrite is the standard diazotizing agent, and a strong acid like HCl is required to generate the necessary nitrous acid (HNO₂) in situ.
-
Hydrolysis: The diazonium salt is carefully heated in an aqueous acidic solution to hydrolyze it to the corresponding phenol, 3-chloro-2-methylphenol. This step involves the nucleophilic attack of water on the diazonium salt, releasing nitrogen gas.
-
Williamson Ether Synthesis: The final methylation of the phenolic hydroxyl group is a classic Williamson ether synthesis. A strong base (e.g., NaOH or K₂CO₃) is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Dimethyl sulfate is an efficient and common methylating agent for this transformation.
Caption: Workflow for the synthesis of this compound from 3-chloro-2-methylaniline.
Experimental Protocol: Synthesis of this compound from 3-Chloro-2-methylaniline
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloro-2-methylaniline (1.0 eq) in 3M hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
-
Hydrolysis: Slowly add the diazonium salt solution to a flask containing boiling 1M sulfuric acid. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, continue heating under reflux for 1 hour to ensure complete hydrolysis.
-
Extraction: Cool the reaction mixture to room temperature. Extract the product, 3-chloro-2-methylphenol, with diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Methylation: Dissolve the crude 3-chloro-2-methylphenol in methanol. Add potassium carbonate (2.0 eq) followed by the dropwise addition of dimethyl sulfate (1.2 eq). Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation to yield pure this compound.
Route 2: Electrophilic Chlorination of 2-Methylanisole
A more direct approach involves the electrophilic aromatic substitution of 2-methylanisole.[1] However, this route presents a significant challenge in regioselectivity. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators. The methoxy group is a stronger activator than the methyl group.
Causality and Mechanistic Considerations:
-
Directing Effects: The methoxy group at C1 directs incoming electrophiles to positions 2, 4, and 6. The methyl group at C2 directs to positions 3, 5, and 6. Position 2 is blocked. The strong activation and directing effect of the methoxy group favor substitution at C4 and C6. The methyl group directs to C3 and C5.
-
Product Mixture: Consequently, the direct chlorination of 2-methylanisole typically yields a mixture of isomers, including the desired this compound, along with 5-chloro-2-methylanisole and potentially other isomers.[1] Separating these isomers can be challenging and may require careful fractional distillation or chromatography.
-
Chlorinating Agent: Mild chlorinating agents like N-chlorosuccinimide (NCS) with a catalyst or sulfuryl chloride (SO₂Cl₂) are often used to control the reaction and prevent over-chlorination.
Caption: Direct chlorination of 2-methylanisole leading to a mixture of products.
Experimental Protocol: Electrophilic Chlorination of 2-Methylanisole
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-methylanisole (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Chlorination: Cool the solution to 0 °C. Add sulfuryl chloride (SO₂Cl₂) (1.0 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by TLC or GC-MS to observe the formation of products and consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting isomeric mixture must be separated by fractional distillation under reduced pressure or by preparative column chromatography.
Applications in Research and Development
This compound serves as a valuable building block and intermediate in several areas of chemical science, primarily due to the specific arrangement of its functional groups which allow for diverse chemical transformations.
-
Pharmaceutical and Agrochemical Synthesis: The primary application of this compound is as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The chloro- and methoxy-substituted toluene scaffold is a common feature in many biologically active compounds. The chlorine atom, in particular, can be used as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[1] Its precursor, 3-chloro-2-methylaniline, is a key intermediate for herbicides like Quinclorac and in the synthesis of dyes.[7][8]
-
Organometallic Chemistry: this compound is used in the preparation of arene-manganese tricarbonyl complexes.[1] These types of organometallic complexes are studied for their catalytic properties and as reagents in organic synthesis.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety. It is classified as a flammable liquid and vapor.
Table 3: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Flammable Liquids |
| Warning | H226: Flammable liquid and vapor | [2][3] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors. Use explosion-proof electrical equipment.[10]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3][10]
-
Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[10] Take precautionary measures against static discharge.[10] Avoid contact with skin and eyes.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials and sources of ignition.
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][10]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][10]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Data for 3-Chloro-2-methylanisole: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-2-methylanisole (CAS No. 3260-88-6), a key intermediate in various chemical syntheses.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and experimental methodologies.
Introduction to this compound
This compound, systematically named 1-chloro-3-methoxy-2-methylbenzene, is an aromatic organic compound with the molecular formula C₈H₉ClO.[1][3] Its structure, featuring a benzene ring substituted with a chlorine atom, a methyl group, and a methoxy group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in chemical reactions. This guide will delve into the structural elucidation of this molecule through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹H NMR Data and Interpretation
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | ~7.04 | d | 1H |
| H-5 | ~6.95 | t | 1H |
| H-6 | ~6.69 | d | 1H |
| -OCH₃ | 3.78 | s | 3H |
| -CH₃ | 2.26 | s | 3H |
Table 1: ¹H NMR Data for this compound in CDCl₃.[4][5]
The aromatic region of the spectrum displays three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of these protons is characteristic of their aromatic nature. The proton at the 5-position (H-5) appears as a triplet due to coupling with its two neighboring protons (H-4 and H-6). The protons at the 4 and 6-positions (H-4 and H-6) each appear as a doublet, as they are coupled to the H-5 proton. The methoxy group (-OCH₃) gives rise to a sharp singlet at approximately 3.78 ppm, and the methyl group (-CH₃) also appears as a singlet around 2.26 ppm, as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
¹³C NMR Data and Interpretation
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-1 (C-Cl) | ~155 |
| C-3 (C-OCH₃) | ~134 |
| C-2 (C-CH₃) | ~127 |
| Aromatic CH | ~125, ~121, ~112 |
| -OCH₃ | ~56 |
| -CH₃ | ~16 |
Table 2: Predicted ¹³C NMR Data for this compound.
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the electronegative chlorine and oxygen atoms (C-1 and C-3) are deshielded and appear at the downfield end of the spectrum. The carbon of the methyl group is the most shielded and appears at the highest field. The remaining aromatic carbons appear in the intermediate region.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)
-
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
FT-IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (-CH₃, -OCH₃) |
| 1600-1450 | Aromatic C=C Stretch |
| ~1250 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |
| ~1040 | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) |
| ~780 | C-H Out-of-plane Bending |
| ~710 | C-Cl Stretch |
Table 3: Characteristic IR Absorption Bands for this compound.[1]
The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of its functional groups. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups appear just below 3000 cm⁻¹.[1] The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to bands in the 1600-1450 cm⁻¹ region.[1] The strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether linkage, respectively.[1] The presence of the chlorine atom is indicated by a C-Cl stretching vibration, typically found in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for this purpose.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: The ions are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
EI-MS Data and Interpretation
| m/z | Proposed Fragment |
| 158 | [M+2]⁺ (containing ³⁷Cl) |
| 156 | Molecular Ion [M]⁺ (containing ³⁵Cl) |
| 141 | [M - CH₃]⁺ |
| 121 | [M - Cl]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Table 4: Key Fragments in the Mass Spectrum of this compound.[4][5]
The mass spectrum of this compound is expected to show a prominent molecular ion peak due to the stability of the aromatic ring.[1] A key feature will be the isotopic pattern resulting from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1.[1] This leads to two molecular ion peaks at m/z 156 ([C₈H₉³⁵ClO]⁺) and m/z 158 ([C₈H₉³⁷ClO]⁺), with the latter having about one-third the intensity of the former.[1]
Common fragmentation pathways include the loss of a methyl radical (-CH₃) from the molecular ion to give a fragment at m/z 141, and the loss of a chlorine radical (-Cl) to produce a fragment at m/z 121. Further fragmentation can lead to the formation of the stable tropylium ion at m/z 91 and the phenyl cation at m/z 77.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring its accurate identification and facilitating its use in further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-chloro-2-methoxyanisole(3260-88-6) 13C NMR spectrum [chemicalbook.com]
- 5. 3-chloro-2-methoxyanisole(3260-88-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-methylanisole for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Chloro-2-methylanisole in Modern Synthesis
This compound (CAS No. 3260-88-6) is a substituted aromatic compound with growing importance as a versatile building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its unique substitution pattern, featuring a chloro, a methyl, and a methoxy group on the benzene ring, provides a handle for a variety of chemical transformations. The methoxy group activates the ring towards electrophilic substitution, while the chloro and methyl groups introduce steric and electronic biases that can be exploited for regioselective reactions.[1]
Understanding the physicochemical properties of this compound is paramount for its effective use in drug discovery and development. Solubility and stability are not merely physical constants; they are critical parameters that influence reaction kinetics, purification strategies, formulation development, and the overall safety and efficacy of the final product. This guide provides a comprehensive overview of the known characteristics of this compound and, more importantly, outlines detailed protocols for determining its solubility and stability profiles in a laboratory setting. While specific quantitative data for this compound is not extensively available in public literature, this guide will equip researchers with the necessary tools and methodologies to generate this crucial data.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on more complex solubility and stability studies.
| Property | Value | Source(s) |
| CAS Number | 3260-88-6 | [2][3][4][5] |
| Molecular Formula | C₈H₉ClO | [3][5][6] |
| Molecular Weight | 156.61 g/mol | [2][3][5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 213-217 °C | [2][7] |
| Density | 1.16 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.42 | [2] |
Solubility Profile: A Critical Parameter for Application
The solubility of this compound in various solvents dictates its utility in different applications, from synthetic reactions to formulation. While specific quantitative solubility data is sparse, its chemical structure—a substituted benzene ring—suggests it is likely to be soluble in many organic solvents and have limited solubility in water.
Anticipated Solubility Behavior
Based on the principle of "like dissolves like," this compound, a relatively nonpolar molecule, is expected to be soluble in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), and polar aprotic solvents (acetone, DMSO). Its aqueous solubility is expected to be low. The methoxy group may provide some slight polarity, but the overall hydrophobic nature of the chlorinated aromatic ring will dominate.
Experimental Protocol for Determining Solubility
The following protocol outlines a robust method for quantitatively determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in selected organic and aqueous solvents at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., methanol, ethanol, acetone, dichloromethane, DMSO, purified water)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Syringe filters (0.45 µm, compatible with the solvent)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC-UV or GC-MS method.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validation: The protocol's integrity is maintained by ensuring the presence of excess solid at the end of the equilibration period, validating the analytical method for linearity, accuracy, and precision, and running replicates to ensure the reproducibility of the results.
Stability Profile: Ensuring Chemical Integrity
The stability of this compound under various stress conditions is a critical determinant of its shelf-life, handling requirements, and degradation pathways. While it is reported to be stable under recommended storage conditions, a comprehensive understanding requires forced degradation studies.[7] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7]
Forced Degradation Studies: A Proactive Approach
Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7] The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products and the development of analytical methods to detect them.[8]
Experimental Workflow for Forced Degradation Studies
References
- 1. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. scbt.com [scbt.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijrpp.com [ijrpp.com]
Synthesis of 3-Chloro-2-methylanisole from 2-Methylphenol Derivatives: A Strategic Guide to Regiocontrolled Aromatic Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-methylanisole (CAS No. 3260-88-6) is a key substituted aromatic intermediate whose structural motif is integral to the development of various fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its synthesis, however, presents a significant regiochemical challenge due to the competing directing effects of the hydroxyl/methoxy and methyl substituents on the aromatic ring. This technical guide provides a comprehensive analysis of the primary synthetic pathways originating from 2-methylphenol (o-cresol) and its derivatives. We will dissect two main strategies: (A) initial chlorination of 2-methylphenol followed by O-methylation, and (B) initial O-methylation followed by chlorination of the resulting 2-methylanisole. Emphasis is placed on the causality behind experimental choices, particularly in achieving the desired 1,2,3-substitution pattern. This guide details field-proven protocols, explores the mechanistic underpinnings of key transformations like the Sandmeyer reaction and Williamson ether synthesis, and introduces advanced methods such as directed ortho-metalation to overcome inherent selectivity issues.
Strategic Overview: Navigating the Regiochemical Landscape
The synthesis of this compound from 2-methylphenol requires the sequential introduction of a chloro group and a methyl ether. The order of these steps is critical and defines the two primary synthetic routes. The core challenge lies in controlling the position of electrophilic chlorination on a benzene ring activated by two ortho, para-directing groups (-OH and -CH₃, or -OCH₃ and -CH₃).
-
Route A focuses on chlorinating the highly activated 2-methylphenol ring first. This approach must overcome the strong tendency for chlorination to occur at the positions para (position 4) or ortho (position 6) to the powerful hydroxyl directing group.
-
Route B involves protecting the hydroxyl group via methylation to form 2-methylanisole before attempting chlorination. Here, the challenge shifts to directing the chlorine atom to the position ortho to the methyl group but meta to the more powerful methoxy directing group, a feat that defies the standard rules of electrophilic aromatic substitution.
A third, highly practical approach circumvents the direct chlorination challenge by starting from a precursor where the chlorine is already in place, namely 3-chloro-2-methylaniline, and converting the amino group to a hydroxyl group via a Sandmeyer reaction.
Figure 1: Primary synthetic pathways to this compound.
Pathway A: Chlorination of 2-Methylphenol and Subsequent Methylation
This route appears direct but is complicated by the challenge of regiocontrol in the initial chlorination step.
Step 1A: Synthesis of the 3-Chloro-2-methylphenol Intermediate
Direct electrophilic chlorination of 2-methylphenol with common reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas typically yields the 4-chloro and 6-chloro isomers as major products, as predicted by frontier molecular orbital theory.[3][4] Achieving the desired 3-chloro substitution requires a more nuanced and controlled approach.
Option 1: Catalyst-Controlled Electrophilic Chlorination (Advanced Method)
Modern synthetic chemistry has made strides in overcoming innate substrate selectivity through catalysis.[5][6] For the ortho-chlorination of phenols, Lewis basic catalysts have shown significant promise.[7][8] For instance, Nagasawa's bis-thiourea catalyst and Yeung's selenoether catalysts have been shown to overcome the inherent para-selectivity of phenol chlorination.[5][7] These catalysts are believed to operate by forming a complex with the chlorinating agent (e.g., N-chlorosuccinimide, NCS), creating a sterically demanding electrophile that is delivered preferentially to the less-hindered ortho position of the phenol. While highly effective, the development and application of these catalysts may require specialized laboratory capabilities.
Option 2: The Sandmeyer Reaction (Field-Proven, Reliable Method)
A more robust and widely documented route to 3-chloro-2-methylphenol involves starting from 3-chloro-2-methylaniline.[9][10][11] This multi-step sequence offers unambiguous regiochemical control. The transformation relies on the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a wide variety of functional groups via a diazonium salt intermediate.[12][13][14][15]
Figure 2: Simplified workflow of the Sandmeyer reaction for phenol synthesis.
The process involves two key stages:
-
Diazotization: The primary aromatic amine is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[9]
-
Hydrolysis: The resulting diazonium salt is then hydrolyzed, often by heating the aqueous acidic solution, to replace the diazonium group with a hydroxyl group, yielding the target phenol.[9][10][11]
Experimental Protocol: Synthesis of 3-Chloro-2-methylphenol via Sandmeyer Reaction [11][16]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a 20-25% aqueous sulfuric acid solution.
-
Amine Dissolution: While stirring, heat the acid solution to approximately 70 °C. Add 3-chloro-2-methylaniline (1.0 eq) portion-wise, maintaining the temperature until all the amine has dissolved to form its salt.
-
Diazotization: Cool the resulting solution to 0-5 °C in an ice-salt bath. A fine suspension of the amine salt may form. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the stirred amine suspension, ensuring the temperature does not exceed 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
-
Hydrolysis: Gently heat the reaction mixture. The decomposition of the diazonium salt will begin, evidenced by the evolution of nitrogen gas. Heat the solution to a boil and maintain reflux for 1-2 hours until gas evolution ceases completely.
-
Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-2-methylphenol.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization.
Step 2A: O-Methylation of 3-Chloro-2-methylphenol
This transformation is reliably achieved via the Williamson ether synthesis , an Sₙ2 reaction between a phenoxide ion and a methylating agent.[17][18][19]
Mechanism: The reaction proceeds in two stages. First, a base deprotonates the acidic phenolic hydroxyl group to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic methyl group of the methylating agent, displacing a leaving group to form the anisole product.[18]
Figure 3: Mechanism of the Williamson ether synthesis for anisole formation.
Choice of Reagents: The selection of the base and methylating agent can impact yield, safety, and environmental footprint.
| Reagent Type | Examples | Characteristics & Causality |
| Base | K₂CO₃, NaOH, KOH | Potassium carbonate (K₂CO₃) is a commonly used mild base, suitable for generating the phenoxide without causing significant side reactions. Stronger bases like NaOH or KOH can also be used effectively.[9][17] |
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | Highly reactive and cost-effective, leading to high yields. However, it is extremely toxic and a suspected carcinogen, requiring stringent handling precautions.[20] |
| Methyl Iodide (CH₃I) | A classic, effective reagent that proceeds via the same mechanism. It is also toxic and a volatile substance.[9] | |
| Dimethyl Carbonate (DMC) | A "green" methylating agent. It is less toxic than DMS and CH₃I, with methanol and CO₂ as byproducts. Reactions often require higher temperatures and pressures but offer a safer, more environmentally benign alternative.[21] |
Experimental Protocol: O-Methylation using Dimethyl Sulfate
-
Setup: To a solution of 3-chloro-2-methylphenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF, or ethanol) in a round-bottom flask, add anhydrous potassium carbonate (1.5-2.0 eq).
-
Addition: Stir the suspension vigorously. Add dimethyl sulfate (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting phenol is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with dilute NaOH solution (to remove any unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by vacuum distillation.
Pathway B: Methylation of 2-Methylphenol and Subsequent Chlorination
This route reverses the order of operations, creating a different set of regiochemical challenges.
Step 1B: Synthesis of 2-Methylanisole
The synthesis of 2-methylanisole (o-methylanisole, CAS No. 578-58-5) from 2-methylphenol is a straightforward Williamson ether synthesis.[22] The protocol is identical to that described in Section 2.2, simply substituting 2-methylphenol as the starting material.
Step 2B: Regioselective Chlorination of 2-Methylanisole
This step is the crux of Pathway B. The methoxy group is a powerful ortho, para-director, while the methyl group is a weaker one. Standard electrophilic chlorination will overwhelmingly favor substitution at positions 4 and 6 (para and ortho to the -OCH₃ group, respectively).[23] Achieving chlorination at the desired C-3 position requires a strategy to override these electronic preferences.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for achieving regioselective functionalization of aromatic rings that are otherwise difficult to access.[24][25] The methoxy group of 2-methylanisole can serve as a Directed Metalation Group (DMG).
Mechanism:
-
Coordination & Deprotonation: A strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), coordinates to the Lewis basic oxygen of the methoxy group. This brings the base into proximity with the C-3 proton, facilitating its abstraction to form a thermodynamically stable 3-lithio-2-methylanisole intermediate.
-
Electrophilic Quench: This nucleophilic organolithium species is then "quenched" by adding an electrophilic chlorine source. The lithium is replaced by a chlorine atom, yielding the desired product with high regioselectivity.
Figure 4: Directed ortho-metalation (DoM) pathway for C-3 chlorination.
Conceptual Protocol: Chlorination via Directed Ortho-Metalation
-
Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-methylanisole (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF) or diethyl ether. Cool the solution to -78 °C.
-
Lithiation: Slowly add a solution of n-BuLi or s-BuLi (1.1 eq) dropwise. After addition, allow the reaction to warm slowly to 0 °C or room temperature and stir for several hours to ensure complete metalation.
-
Electrophilic Quench: Cool the solution back down to -78 °C. Add a solution of a suitable electrophilic chlorine source, such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS), in dry THF.
-
Workup: Allow the reaction to warm to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the product via column chromatography or vacuum distillation.
Conclusion and Recommendations
For the synthesis of this compound, direct chlorination strategies starting from either 2-methylphenol or 2-methylanisole are fraught with significant regioselectivity challenges.
-
For laboratory-scale and process development , the most reliable and unambiguous pathway begins with 3-chloro-2-methylaniline . The well-established Sandmeyer reaction to produce 3-chloro-2-methylphenol, followed by a standard Williamson ether synthesis , provides excellent control and consistently delivers the desired product.[9][10][11]
-
The Directed Ortho-Metalation of 2-methylanisole represents a more elegant and shorter route. However, it requires stringent anhydrous and inert atmosphere conditions and the use of pyrophoric organolithium reagents, making it potentially more suitable for specialized applications than for large-scale industrial production.
The choice of synthetic route will ultimately depend on the specific capabilities of the laboratory, scale of the synthesis, cost of starting materials, and safety considerations. For researchers and drug development professionals requiring a dependable and scalable method, the Sandmeyer approach is the recommended and field-proven strategy.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Catalyst-Controlled Regiodivergent Chlorination of Phenols | CoLab [colab.ws]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. benchchem.com [benchchem.com]
- 10. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]
- 11. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sandmeyer Reaction [organic-chemistry.org]
- 16. 3-CHLORO-2-METHYLPHENOL | 3260-87-5 [chemicalbook.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Research Portal [openresearch.surrey.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Non-conventional paths in electrophilic aromatic reactions. Part VI. Chlorination of 3,5-dichloro-2,4,6-trimethylanisole and related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 24. uwindsor.ca [uwindsor.ca]
- 25. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methylanisole from 3-chloro-2-methylaniline
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-chloro-2-methylanisole, a valuable substituted anisole derivative widely utilized as a building block in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 3-chloro-2-methylaniline. The core of this synthetic route involves a two-step process: the diazotization of the aniline to form a diazonium salt, followed by a Sandmeyer-type hydroxylation to yield the intermediate 3-chloro-2-methylphenol. The subsequent methylation of this phenolic intermediate via a Williamson ether synthesis affords the final product, this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and critical safety considerations.
Introduction
Substituted anisoles are a class of organic compounds that feature prominently in the molecular architecture of numerous biologically active molecules. Their utility as synthetic intermediates stems from the methoxy group's ability to act as a moderate activating and ortho-, para-directing group in electrophilic aromatic substitution reactions, while also being amenable to cleavage to the corresponding phenol. This compound, in particular, serves as a key precursor in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1][2][3]
The synthetic pathway detailed herein begins with 3-chloro-2-methylaniline, a commercially available starting material.[4][5][6][7] The transformation to the target anisole is efficiently achieved through a robust and well-established two-step sequence. The initial step involves the conversion of the primary aromatic amine to a diazonium salt, a versatile intermediate in organic synthesis. This is followed by the hydrolysis of the diazonium salt to the corresponding phenol. The final step is the methylation of the phenolic hydroxyl group to furnish the desired this compound.
Synthetic Strategy: A Two-Step Approach
The conversion of 3-chloro-2-methylaniline to this compound is most effectively carried out in two distinct synthetic operations:
-
Diazotization and Hydroxylation: The primary amino group of 3-chloro-2-methylaniline is converted to a diazonium salt using a diazotizing agent, typically sodium nitrite in an acidic medium.[8] The resulting diazonium salt is then subjected to hydrolysis to yield 3-chloro-2-methylphenol. This transformation is a variation of the Sandmeyer reaction, which is a powerful method for the replacement of an amino group on an aromatic ring with a variety of substituents.[9][10][11]
-
Methylation (Williamson Ether Synthesis): The hydroxyl group of the intermediate phenol is then methylated to form the target anisole. The Williamson ether synthesis is the classic and most common method for this transformation, involving the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a methylating agent.[12][13][14][15]
This two-step approach is favored due to its reliability, scalability, and the commercial availability of the required reagents.
Part 1: Synthesis of 3-Chloro-2-methylphenol via Diazotization and Hydroxylation
Mechanistic Overview
The first step of this synthesis is the diazotization of 3-chloro-2-methylaniline. This reaction involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[8] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[8]
The mechanism proceeds through the formation of the nitrosonium ion (NO⁺) from nitrous acid. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.
The subsequent hydrolysis of the diazonium salt to the phenol is a nucleophilic aromatic substitution reaction. Water acts as the nucleophile, attacking the carbon atom bearing the diazonium group, leading to the loss of nitrogen gas (N₂) and the formation of the phenol. This step is often facilitated by heating the aqueous solution of the diazonium salt.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Chloro-2-methylaniline | 141.60 | (Specify quantity) | (Calculate) | 1.0 |
| Concentrated Hydrochloric Acid | 36.46 | (Specify volume) | (Calculate) | (Specify) |
| Sodium Nitrite (NaNO₂) | 69.00 | (Specify quantity) | (Calculate) | (Specify) |
| Water (deionized) | 18.02 | (Specify volume) | - | - |
| Diethyl ether | 74.12 | (Specify volume) | - | - |
| Sodium bicarbonate (sat. aq.) | 84.01 | (Specify volume) | - | - |
| Anhydrous magnesium sulfate | 120.37 | (Specify quantity) | - | - |
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-2-methylaniline and a solution of concentrated hydrochloric acid in water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature of the reaction mixture remains below 5 °C. The addition should take approximately 30-45 minutes.[8][16]
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, a small amount of sulfamic acid can be added to quench the excess nitrous acid.[17]
-
-
Hydrolysis of the Diazonium Salt:
-
In a separate flask, bring a volume of water to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the cooled reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume).
-
Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-chloro-2-methylphenol.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Part 2: Synthesis of this compound via Williamson Ether Synthesis
Mechanistic Overview
The Williamson ether synthesis is a classic and highly effective method for the preparation of ethers.[18] The reaction proceeds via an SN2 mechanism. In the first step, a strong base is used to deprotonate the hydroxyl group of the 3-chloro-2-methylphenol, forming a more nucleophilic phenoxide ion. In the second step, this phenoxide ion attacks a methylating agent, such as dimethyl sulfate or methyl iodide, displacing the leaving group (sulfate or iodide) and forming the ether linkage.
The choice of base and solvent is crucial for the success of this reaction. A moderately strong base, such as potassium carbonate, is often sufficient for deprotonating phenols. An aprotic polar solvent, like acetone or acetonitrile, is typically used to dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Chloro-2-methylphenol | 156.59 | (Specify quantity) | (Calculate) | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | (Specify quantity) | (Calculate) | (Specify) |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | (Specify volume) | (Calculate) | (Specify) |
| Acetone | 58.08 | (Specify volume) | - | - |
| Diethyl ether | 74.12 | (Specify volume) | - | - |
| 1 M Hydrochloric Acid | 36.46 | (Specify volume) | - | - |
| Brine (sat. aq. NaCl) | - | (Specify volume) | - | - |
| Anhydrous sodium sulfate | 142.04 | (Specify quantity) | - | - |
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-methylphenol, anhydrous potassium carbonate, and acetone.[12]
-
Stir the suspension at room temperature for 15-20 minutes.
-
-
Methylation:
-
Slowly add dimethyl sulfate to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[12]
-
The final product can be purified by vacuum distillation to yield a colorless liquid.[19]
-
Safety Considerations
-
3-Chloro-2-methylaniline: This compound is toxic and an irritant.[1][6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state.[16][17][20] It is crucial to keep them in solution and at low temperatures.[16] Always work behind a blast shield when handling diazonium salts.[17]
-
Dimethyl Sulfate: Dimethyl sulfate is a potent alkylating agent and is highly toxic, corrosive, and a suspected carcinogen. All manipulations involving this reagent must be performed in a well-ventilated fume hood, and appropriate PPE, including heavy-duty gloves, is essential. Any spills should be neutralized immediately with an ammonia solution.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to safety equipment such as a fire extinguisher and a safety shower.
Visualization of the Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed and practical protocol for the synthesis of this compound from 3-chloro-2-methylaniline. By following the outlined procedures for diazotization, hydroxylation, and Williamson ether synthesis, researchers can reliably prepare this important synthetic intermediate. The emphasis on mechanistic understanding and adherence to strict safety protocols will ensure a successful and safe execution of this synthesis. The information presented here is intended to be a valuable resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. 3-Chloro-2-methylaniline | 87-60-5 | FC140066 | Biosynth [biosynth.com]
- 2. 3-chloro-2-methylaniline | 87-60-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 6. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-クロロ-2-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 11. byjus.com [byjus.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. 3-氯-2-甲基苯甲醚 90% | Sigma-Aldrich [sigmaaldrich.com]
- 20. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Regioselectivity in the chlorination of 2-methylanisole
An In-Depth Technical Guide to the Regioselectivity in the Chlorination of 2-Methylanisole
Abstract
The regioselective chlorination of substituted aromatic compounds is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials. 2-Methylanisole presents a classic case study in competing directing effects in electrophilic aromatic substitution (EAS). This technical guide provides an in-depth analysis of the theoretical principles governing this selectivity, a comparative review of common chlorination methodologies, and detailed, field-proven experimental protocols. We will dissect the interplay of electronic and steric factors and demonstrate how reaction conditions can be manipulated to achieve desired isomeric products, offering a robust framework for researchers and drug development professionals.
The Theoretical Framework: A Battle of Directing Groups
The chlorination of 2-methylanisole is a quintessential electrophilic aromatic substitution (EAS) reaction. The outcome is not random; it is dictated by the directing effects of the two substituents already present on the benzene ring: the methoxy (-OCH₃) group and the methyl (-CH₃) group.
The Methoxy Group: A Potent ortho, para-Director
The methoxy group exerts a powerful influence on the aromatic ring through two opposing electronic effects:
-
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This resonance donation significantly increases the electron density at the carbons ortho and para to the methoxy group.[1][2]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond.[2]
The resonance effect is substantially stronger than the inductive effect, making the methoxy group a strong overall ring activator and a powerful ortho, para-director.[3][4] The increased electron density at these positions makes them highly susceptible to attack by an incoming electrophile (Cl⁺).
The Methyl Group: A Weaker ortho, para-Director
The methyl group is also an activating, ortho, para-directing substituent, though its influence is weaker than that of the methoxy group.[5][6] Its effects are primarily:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond framework, pushing electron density into the ring.[7][8]
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the aromatic π-system, which also preferentially increases electron density at the ortho and para positions.[8][9]
Predicting the Outcome in 2-Methylanisole
In a disubstituted benzene ring, the position of substitution is determined by a hierarchy of these effects:
-
The Strongest Activator Dominates: The methoxy group is a significantly more potent activating group than the methyl group. Therefore, the primary sites of chlorination will be those directed by the -OCH₃ group, which are position 4 (para) and position 6 (ortho).[10]
-
Steric Hindrance: While both positions 4 and 6 are electronically activated, their steric environments differ drastically. Position 6 is flanked by both the methyl and methoxy groups, creating significant steric hindrance that impedes the approach of the electrophile.[10] Position 4 is relatively unhindered.
Caption: Predicted regioselectivity in 2-methylanisole chlorination.
Chlorination Methodologies: A Comparative Analysis
The choice of chlorinating agent and reaction conditions is critical for maximizing the yield of the desired isomer and minimizing side reactions. We will explore three common methodologies.
Method A: Molecular Chlorine (Cl₂) with a Lewis Acid Catalyst
This is a classic, highly reactive system for EAS. A Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), polarizes the Cl-Cl bond, creating a powerful chlorine electrophile.[3][11]
-
Mechanism: The reaction proceeds via the standard EAS mechanism, forming a resonance-stabilized carbocation (sigma complex) which is then deprotonated to restore aromaticity.[11]
-
Causality: The high reactivity of this system makes it very effective but can sometimes lead to over-chlorination (dichlorination) if not carefully controlled. The selectivity is almost entirely governed by the powerful electronic and steric factors discussed previously, leading to a high preference for the 4-chloro product.
Method B: Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a versatile liquid reagent that can act as a source of chlorine for both electrophilic and radical pathways.[12] For selective aromatic chlorination, it is typically used with a catalyst.
-
Mechanism: In the presence of a Lewis acid or certain organocatalysts, SO₂Cl₂ serves as an electrophilic chlorinating agent.[13][14] The reaction can be tuned by the choice of catalyst to enhance selectivity.[13] For instance, certain metal salt-organic sulfur catalyst systems have been shown to enhance para-selectivity.[14]
-
Causality: SO₂Cl₂ is often considered a milder and more manageable alternative to gaseous chlorine. The ability to fine-tune its reactivity with various catalysts provides an additional layer of control over the reaction's regioselectivity and yield.[13]
Method C: N-Chlorosuccinimide (NCS)
NCS is a solid, easy-to-handle reagent that serves as a mild source of electrophilic chlorine. It is particularly effective for activated aromatic rings.[15][16]
-
Mechanism: The N-Cl bond is polarized, making the chlorine atom electrophilic. For highly activated substrates like 2-methylanisole, the reaction can often proceed without a catalyst. For less reactive systems, an acid catalyst can be used to increase the electrophilicity of the chlorine.[16][17][18]
-
Causality: The mildness of NCS is its primary advantage, often leading to cleaner reactions with fewer side products compared to harsher reagents. This makes it a preferred choice in complex syntheses where sensitive functional groups are present.
Data Summary: Regioselectivity Comparison
| Method | Chlorinating Agent | Catalyst / Conditions | Major Product | Key Advantages | Potential Issues |
| A | Cl₂ (gas) | FeCl₃ or AlCl₃ (Lewis Acid) | 4-Chloro-2-methylanisole | High reactivity, low cost | Gas handling, potential for over-chlorination |
| B | SO₂Cl₂ (liquid) | Lewis Acid or Organocatalyst | 4-Chloro-2-methylanisole | Easy to handle, tunable reactivity | Catalyst may be required, produces SO₂/HCl gas |
| C | NCS (solid) | None or Acid Catalyst | 4-Chloro-2-methylanisole | Mild, selective, easy to handle | Higher cost, may require catalyst for some substrates |
Experimental Protocols & Self-Validating Systems
The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure reaction progress and confirm product identity and purity.
Protocol 1: Para-Selective Chlorination with Sulfuryl Chloride
-
Principle: This protocol uses the manageable liquid reagent sulfuryl chloride with a Lewis acid catalyst to achieve high conversion and selectivity for the sterically accessible, electronically activated 4-position.
-
Materials & Reagents:
-
2-Methylanisole (99%+)
-
Sulfuryl chloride (SO₂Cl₂, 97%+)
-
Anhydrous Iron(III) Chloride (FeCl₃, 98%+)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser with a gas outlet to a scrubber (containing NaOH solution).
-
-
Procedure:
-
Set up a dry round-bottom flask under a nitrogen atmosphere. Add 2-methylanisole (e.g., 12.2 g, 100 mmol) and anhydrous DCM (200 mL).
-
Cool the stirred solution to 0°C using an ice bath.
-
Carefully add anhydrous FeCl₃ (e.g., 0.81 g, 5 mmol). Stir for 10 minutes.
-
In a dropping funnel, prepare a solution of sulfuryl chloride (14.2 g, 105 mmol, 1.05 eq) in anhydrous DCM (50 mL).
-
Add the SO₂Cl₂ solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5°C. Vigorous gas evolution (HCl, SO₂) will occur.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours.
-
-
In-Process Validation: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The starting material spot should diminish and a new, lower Rf spot (product) should appear.
-
Work-up & Purification:
-
Cool the mixture back to 0°C and slowly quench the reaction by adding cold water (100 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) to neutralize HCl, and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude oil by vacuum distillation to obtain pure 4-chloro-2-methylanisole.
-
-
Final Validation:
-
Purity & Isomer Ratio: Analyze the purified product by GC-MS. A single major peak should be observed for the 4-chloro isomer. The ratio of 4-chloro to 6-chloro isomers can be quantified from the GC peak areas.
-
Structure Confirmation: Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
Caption: General experimental workflow for chlorination.
Protocol 2: Mild Chlorination with N-Chlorosuccinimide (NCS)
-
Principle: This method employs a safer, solid reagent for chlorination under mild conditions, minimizing side-product formation. Acetonitrile is used as a polar solvent to facilitate the reaction.
-
Materials & Reagents:
-
2-Methylanisole (99%+)
-
N-Chlorosuccinimide (NCS, 98%+), recrystallized if necessary
-
Acetonitrile (MeCN), anhydrous
-
Diatomaceous earth (Celite®)
-
All other work-up reagents as listed in Protocol 1.
-
-
Procedure:
-
To a round-bottom flask, add 2-methylanisole (12.2 g, 100 mmol) and anhydrous acetonitrile (200 mL).
-
Add N-chlorosuccinimide (14.0 g, 105 mmol, 1.05 eq) in one portion.
-
Heat the mixture to 40-50°C and stir.
-
Monitor the reaction by TLC or GC-MS every hour. The reaction is typically complete within 3-6 hours.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the succinimide byproduct. Wash the pad with a small amount of acetonitrile.
-
Transfer the filtrate to a separatory funnel and add water (200 mL) and diethyl ether (200 mL).
-
Separate the layers and wash the organic layer with 1 M NaOH (2 x 100 mL) to remove any remaining succinimide, then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography.
-
-
Validation: Perform GC-MS and NMR analysis as described in Protocol 1 to confirm purity, isomer ratio, and structure.
Mechanistic Visualization
Understanding the reaction at a molecular level is key to its control. The general mechanism for electrophilic chlorination is a two-step process involving the formation of a key intermediate.
Caption: Generalized mechanism for electrophilic aromatic chlorination.
Conclusion and Outlook
The regioselectivity in the chlorination of 2-methylanisole is decisively controlled by the superior activating and directing ability of the methoxy group, steering substitution primarily to the para position (C4). Steric hindrance from the adjacent methyl and methoxy groups significantly disfavors attack at the ortho position (C6). This fundamental understanding allows for the rational selection of chlorinating agents—from the aggressive Cl₂/FeCl₃ system to the milder NCS—to achieve high yields of the desired 4-chloro-2-methylanisole, a valuable synthetic intermediate.
Future advancements in this field will likely focus on catalyst design. The development of shape-selective catalysts, such as zeolites or bespoke organocatalysts, could further enhance selectivity, potentially isolating the major isomer without the need for extensive purification. Furthermore, the application of continuous flow chemistry could offer superior control over reaction parameters like temperature and mixing, minimizing byproduct formation and improving overall process safety and efficiency.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Answered: Show the complete mechanism for anisole chlorination at the para position, using arrows, formal charges, and electron pairs | bartleby [bartleby.com]
- 4. m.youtube.com [m.youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. scribd.com [scribd.com]
- 13. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 15. Chlorination - Common Conditions [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 18. isca.me [isca.me]
From Anise to APIs: A Historical and Technical Guide to the Research and Application of Anisole Derivatives
An in-depth technical guide by a Senior Application Scientist
This guide provides an in-depth exploration of the historical research and evolving applications of anisole and its derivatives. Structured to provide both historical context and practical, field-proven insights, it is intended for researchers, scientists, and professionals in drug development who seek to understand the journey of this foundational chemical scaffold from its early discovery to its current role as a cornerstone in modern synthesis and medicinal chemistry.
Part 1: The Genesis of Anisole - Foundational Synthesis and Early Mechanistic Understanding
Anisole, or methoxybenzene, is a simple aromatic ether that has served as a critical building block and research subject in organic chemistry for over a century and a half.[1][2] Its story begins not in a modern laboratory, but in the mid-19th century, a period of foundational discovery in chemical structure and reactivity.
The Dawn of Ether Synthesis: The Williamson Method
While Auguste Cahours is credited with the first synthesis of anisole in 1841, the most significant and enduring method for its preparation arose from the work of Alexander Williamson in 1850.[1][3] The Williamson ether synthesis was a monumental discovery, not only for providing a general and reliable method for preparing ethers but also for helping to solidify the structural theory of organic chemistry.[3][4]
The reaction, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism, involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[3][4] In the context of anisole, this translates to the reaction of sodium phenoxide with a methylating agent like methyl iodide or dimethyl sulfate.[5][6]
Causality in Experimental Design: The choice of a primary alkyl halide (e.g., methyl iodide) is critical.[3] Secondary or tertiary halides would favor an elimination reaction (E2) over the desired substitution (SN2) due to steric hindrance, leading to the formation of alkenes instead of the ether product.[3] The use of a strong base (like NaOH) to deprotonate phenol is essential to generate the highly nucleophilic phenoxide ion required for the reaction to proceed efficiently.[5][7]
Experimental Protocol: Classic Williamson Ether Synthesis of Anisole
Objective: To synthesize anisole from phenol and dimethyl sulfate.
Materials:
-
Phenol (C₆H₅OH)
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Toxic
-
Diethyl Ether (for extraction)
-
Anhydrous Potassium Carbonate (for drying)
-
Water
Procedure:
-
In a round-bottomed flask, dissolve 30g of phenol in 100 ml of water containing a concentrated solution of sodium hydroxide (approx. 40 ml).[7]
-
To this solution, add 50 ml of dimethyl sulfate. The mixture should be continually shaken.[7]
-
The reaction is exothermic. Maintain the temperature between 40-50°C by cooling the flask as necessary. The reaction is complete when heat is no longer evolved.[7]
-
To neutralize any excess dimethyl sulfate, heat the mixture to boiling with frequent shaking.[7]
-
After cooling, transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic layer containing anisole.
-
Wash the ethereal solution with a dilute sodium hydroxide solution, followed by water.
-
Dry the ethereal solution over anhydrous potassium carbonate, filter, and remove the ether by distillation.
-
The remaining residue is purified by fractional distillation. Anisole is collected at its boiling point of 154-155°C.[7][8]
Caption: Workflow of the Williamson Ether Synthesis for Anisole.
Reactivity and the Friedel-Crafts Era
The discovery of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts was another watershed moment.[9][10] These reactions, which allow for the attachment of alkyl or acyl groups to an aromatic ring, provided a powerful tool for creating anisole derivatives.[9]
Research into the Friedel-Crafts acylation of anisole revealed important principles of electrophilic aromatic substitution.[11] The methoxy (-OCH₃) group on the anisole ring is a strong activating, ortho, para-directing group.[1][12]
Mechanistic Insight: The activating nature of the methoxy group is a result of a balance between two effects:
-
Inductive Effect: The electronegative oxygen atom pulls electron density from the ring, which is a deactivating effect.
-
Mesomeric (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, significantly increasing electron density at the ortho and para positions. This resonance effect is dominant, making anisole much more reactive towards electrophiles than benzene itself.[1]
This enhanced reactivity and regioselectivity made anisole a predictable and valuable substrate for building more complex molecules, such as 4-methoxyacetophenone, a common intermediate.[1][11]
References
- 1. Anisole - Wikipedia [en.wikipedia.org]
- 2. financedigest.com [financedigest.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Give three methods of preparation of anisole. - askIITians [askiitians.com]
- 6. b) Explain the preparation of anisole by Williamson synthesis. PART-E ( .. [askfilo.com]
- 7. prepchem.com [prepchem.com]
- 8. flavorfrenzy.com [flavorfrenzy.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]
- 11. condor.depaul.edu [condor.depaul.edu]
- 12. Give three methods of preparation of anisole class 11 chemistry CBSE [vedantu.com]
A Comprehensive Technical Guide to the Safe Handling and Disposal of 3-Chloro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the critical safety, handling, and disposal protocols for 3-Chloro-2-methylanisole. Designed for the discerning researcher and drug development professional, this document moves beyond rudimentary safety data sheets to deliver a nuanced, field-proven perspective on managing this chemical compound within a laboratory setting. Our focus is on fostering a proactive safety culture through a deep understanding of the inherent risks and the implementation of robust, self-validating safety procedures.
Compound Identification and Physicochemical Properties
A foundational element of safe laboratory practice is a thorough understanding of the physical and chemical characteristics of the substances being handled. This compound, a halogenated aromatic ether, possesses a unique set of properties that inform its handling and storage requirements.
| Property | Value | Source |
| Chemical Name | 1-chloro-3-methoxy-2-methylbenzene | [PubChem][1] |
| CAS Number | 3260-88-6 | [Sigma-Aldrich][2] |
| Molecular Formula | C₈H₉ClO | [PubChem][1] |
| Molecular Weight | 156.61 g/mol | [Sigma-Aldrich][2] |
| Appearance | Liquid | [PubChem][1] |
| Boiling Point | 213-217 °C | [Sigma-Aldrich][2] |
| Density | 1.16 g/mL at 25 °C | [Sigma-Aldrich][2] |
| Flash Point | 60 °C (140 °F) - closed cup | [Sigma-Aldrich][2] |
| Refractive Index | n20/D 1.42 | [Sigma-Aldrich][2] |
Hazard Identification and Toxicological Profile
This compound is classified as a flammable liquid and vapor[1][2][3][4]. While specific toxicological data for this compound is not extensively available, information on the structurally related compound, 3-Chloro-2-methylaniline, can provide valuable insights into its potential hazards.
GHS Hazard Statements for this compound:
Potential Health Hazards (Inferred from 3-Chloro-2-methylaniline):
The safety data sheet for 3-Chloro-2-methylaniline lists the following hazard statements, which should be considered as potential, though not confirmed, risks for this compound[5][6]:
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H331: Toxic if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H411: Toxic to aquatic life with long lasting effects.
Given the "toxic" classification of the aniline analogue upon skin contact and inhalation, a cautious approach is warranted when handling this compound.
Safe Handling and Storage Protocols
The flammable and potentially toxic nature of this compound necessitates stringent adherence to safe handling and storage procedures. The following protocols are designed to minimize exposure and mitigate the risk of accidents.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage[7][8]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may be a route of toxic exposure[7][9][10]. |
| Body Protection | Flame-resistant lab coat. | Provides a barrier against spills and protects from the flammability hazard[9][11]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary. | Minimizes the inhalation of potentially toxic vapors[8]. |
| Footwear | Closed-toe shoes. | Protects feet from spills[10]. |
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation[12].
-
Ignition Sources: As a flammable liquid, it must be kept away from open flames, hot surfaces, and other potential ignition sources[12]. Use non-sparking tools when handling containers.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled[6]. Wash hands thoroughly after handling.
-
Quantities: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill.
Storage
Proper storage is critical to maintaining the stability of the compound and preventing accidents.
-
Container: Store in a tightly closed, properly labeled container[13]. The original container is ideal.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids[12].
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides[14][15][16][17][18].
Emergency Procedures
Preparedness is paramount. All personnel handling this compound must be familiar with the following emergency procedures.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[6][19][20]. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists[6][19][20][21][22]. |
| Eye Contact | Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[19][20][21][23]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[20][23]. |
Spill Response
A prompt and well-executed spill response can prevent a minor incident from escalating.
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area[22][24][25][26][27][28].
-
Control Vapors and Ignition Sources: If the spill is significant, ensure the area is well-ventilated and eliminate all sources of ignition[24][25][26][27][28].
-
Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 3.1[24][26][27].
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent to dike the spill and prevent it from spreading[24][27].
-
Absorb and Collect: Carefully absorb the spilled material. Place the saturated absorbent into a sealable, chemically compatible container[25].
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[28].
-
Waste Disposal: Label the container with the contents and the words "Hazardous Waste" and arrange for disposal through your institution's environmental health and safety office[25].
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound[3]. Do not use a direct stream of water, as it may spread the fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear[6].
Disposal of this compound Waste
The disposal of halogenated organic compounds is strictly regulated to protect the environment. Improper disposal can lead to long-term contamination.
General Principles
-
Segregation: Do not mix this compound waste with non-halogenated organic waste. Segregating waste streams is crucial for proper disposal and can reduce disposal costs[29][30].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Satellite Accumulation Areas (SAAs): In the United States, laboratories can accumulate hazardous waste in SAAs, which are at or near the point of generation and under the control of the operator of the process generating the waste[13][31][32][33][34]. There are limits on the volume of waste that can be accumulated and the time it can be stored.
Laboratory-Scale Disposal Protocol
For small quantities of this compound waste generated in a research setting, the following protocol, based on general principles for halogenated organic waste, should be followed:
-
Waste Collection:
-
Designate a specific, compatible waste container (e.g., a glass or polyethylene bottle with a screw cap) for liquid this compound waste.
-
Label the container "Hazardous Waste: Halogenated Organic Liquid" and list "this compound" as a constituent.
-
Keep the container closed except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory.
-
-
Disposal Request:
-
Once the experiment is complete or the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
-
Incineration:
-
The primary and recommended method for the ultimate disposal of this compound is high-temperature incineration in a licensed hazardous waste facility[3]. The incinerator should be equipped with an afterburner and a scrubber to neutralize the acidic gases (such as hydrogen chloride) produced during combustion.
-
Caption: Recommended workflow for the disposal of this compound waste.
Environmental Fate and Considerations
Chlorinated aromatic compounds can be persistent in the environment and may pose a risk to aquatic life. While specific data for this compound is limited, related compounds are known to be toxic to aquatic organisms[5][6]. Therefore, it is imperative to prevent the release of this compound into the environment. All waste and contaminated materials must be disposed of as hazardous waste.
Conclusion
The safe management of this compound in a laboratory setting is achievable through a combination of a thorough understanding of its properties, strict adherence to established safety protocols, and a proactive approach to emergency preparedness. While the toxicological profile of this specific compound is not fully elucidated, the available data on structurally similar chemicals underscores the need for caution. By implementing the comprehensive guidelines outlined in this document, researchers and drug development professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
- 1. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 90 3260-88-6 [sigmaaldrich.com]
- 3. capotchem.com [capotchem.com]
- 4. chemical-label.com [chemical-label.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. aaasafedubai.com [aaasafedubai.com]
- 12. fishersci.com [fishersci.com]
- 13. Guidelines for HW Satellite Accumulation Areas - Stevens EHS Consulting [stevensehs.com]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 17. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 20. First Aid - Chemical Poisoning [moh.gov.sa]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. cprcertificationnow.com [cprcertificationnow.com]
- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 24. westlab.com [westlab.com]
- 25. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 26. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 27. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 28. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 29. bucknell.edu [bucknell.edu]
- 30. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 31. Satellite Accumulation of Hazardous Waste - EHSLeaders [ehsleaders.org]
- 32. epa.gov [epa.gov]
- 33. downloads.regulations.gov [downloads.regulations.gov]
- 34. 40 CFR § 262.15 - Satellite accumulation area regulations for small and large quantity generators. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Navigating the Unseen: A Technical Guide to the Safe Handling and Risk Assessment of 3-Chloro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, a profound understanding of the reagents in use is paramount. This guide offers an in-depth examination of 3-Chloro-2-methylanisole (CAS No. 60555-93-3), moving beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive technical overview for the discerning scientific professional. Herein, we delve into the causality behind safety protocols, the logic of risk mitigation, and the current state of toxicological understanding, empowering researchers to handle this compound with the highest degree of safety and scientific rigor.
I. Chemical and Physical Identity: A Foundation for Safe Practice
A thorough grasp of a compound's physical and chemical properties is the bedrock of its safe handling. This compound is a chlorinated aromatic ether, and its characteristics dictate its behavior in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [PubChem][1] |
| Molecular Weight | 156.61 g/mol | [PubChem][1] |
| Appearance | Colorless to light yellow liquid | [Fisher Scientific][2] |
| Boiling Point | 213-217 °C | [Sigma-Aldrich][3] |
| Density | 1.16 g/mL at 25 °C | [Sigma-Aldrich][3] |
| Flash Point | 92 °C (197 °F) | [Fisher Scientific][4] |
| Solubility | Insoluble in water | [Capot Chemical][5] |
The relatively high boiling point of this compound suggests that it is not highly volatile at room temperature, reducing the risk of significant vapor inhalation under standard laboratory conditions. However, its classification as a flammable liquid warrants careful consideration of ignition sources, a topic we will explore in detail. Its insolubility in water has implications for both reaction quenching and environmental fate.
II. Hazard Identification and GHS Classification: Decoding the Risks
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as a Flammable Liquid, Category 4 (H227: Combustible liquid)[2].
The Rationale Behind Flammability Classification
The classification of flammable liquids is primarily determined by their flash point—the lowest temperature at which vapors of the material will ignite with an ignition source. According to GHS criteria, liquids are categorized as follows:
-
Category 1: Flash point < 23°C and initial boiling point ≤ 35°C
-
Category 2: Flash point < 23°C and initial boiling point > 35°C
-
Category 3: Flash point ≥ 23°C and ≤ 60°C
-
Category 4: Flash point > 60°C and ≤ 93°C
With a flash point of 92°C, this compound falls into Category 4. This indicates that while it is not as easily ignited as more volatile solvents, it still poses a fire hazard, particularly when heated or in the presence of a strong ignition source.
Caption: GHS classification of flammable liquids.
III. Safe Handling and Engineering Controls: A Proactive Approach to Safety
Given its flammability and potential for toxicity, a multi-layered approach to safety is essential when working with this compound.
Experimental Workflow for Safe Handling
The following protocol outlines a self-validating system for the safe handling of this compound in a research setting.
-
Preparation and Personal Protective Equipment (PPE):
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Wear appropriate PPE, including nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.
-
Ensure a safety shower and eyewash station are readily accessible.
-
-
Dispensing and Transfer:
-
Ground all metal containers and equipment to prevent static discharge, a potential ignition source.
-
Use only spark-proof tools for opening and closing containers.
-
When transferring, pour slowly to minimize splashing and vapor generation.
-
-
Reaction Setup and Monitoring:
-
Keep the reaction vessel away from direct heat sources, open flames, and other ignition sources.
-
If heating is required, use a well-maintained heating mantle with a temperature controller. Avoid oil baths, which can pose a fire risk if they overheat.
-
Ensure the reaction is properly ventilated and that any off-gassing is directed to a scrubber or appropriate trapping system.
-
-
Waste Disposal:
-
Dispose of waste this compound and contaminated materials in a designated, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.
-
Caption: A workflow for the safe handling of this compound.
IV. Toxicological Profile: Navigating Data Gaps with Scientific Inference
A critical aspect of this guide is to address the toxicological profile of this compound. It is important to note that most publicly available safety data sheets state that the toxicological properties of this compound have not been thoroughly investigated[2][5]. This data gap necessitates a cautious approach and the use of structure-activity relationships to infer potential hazards.
Inhalation and Dermal Exposure
-
Inhalation: While not highly volatile, inhalation of vapors, especially at elevated temperatures, may cause respiratory tract irritation[5].
-
Dermal Contact: Prolonged or repeated skin contact may cause irritation. The lipophilic nature of the molecule suggests it may be absorbed through the skin.
Potential for Systemic Toxicity: Insights from Analogous Compounds
Given the lack of specific data for this compound, we can draw inferences from structurally related compounds.
-
Chloroanilines: The precursor, 3-chloro-2-methylaniline, is known to be toxic and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen[6][7]. While the methoxy group in this compound alters the molecule's properties, the potential for metabolic activation to toxic species should not be disregarded without further study.
-
Substituted Anisoles: Some substituted anisoles have been shown to have biological activity, and their metabolism can lead to the formation of reactive intermediates.
Genotoxicity and Carcinogenicity
There is no specific data on the genotoxicity or carcinogenicity of this compound. However, some chlorinated aromatic compounds are known to have mutagenic or carcinogenic properties. Therefore, it is prudent to handle this compound as a potential carcinogen and minimize exposure until more definitive data is available.
V. Environmental Fate and Ecotoxicity: A Responsibility Beyond the Lab
The environmental impact of a chemical is a crucial consideration for any responsible scientist.
-
Persistence and Biodegradation: Chlorinated aromatic compounds can be persistent in the environment. The biodegradation of chloroanisoles is known to occur, but the rate can be slow[8].
VI. Synthesis and Impurities: Understanding the Full Chemical Picture
A comprehensive safety assessment includes an understanding of a compound's synthesis, as this can shed light on potential impurities. This compound is often synthesized from 3-chloro-2-methylaniline via diazotization followed by substitution with a methoxy group. This process may result in residual starting materials or byproducts.
Caption: A simplified synthetic pathway for this compound.
VII. Conclusion: A Call for Continued Vigilance and Research
This compound is a valuable reagent in chemical synthesis. While its acute hazards are relatively well-defined, significant data gaps remain, particularly in the areas of toxicology and ecotoxicology. This guide has aimed to provide a more in-depth understanding of the known risks and to use established scientific principles to infer potential hazards where data is lacking. It is the responsibility of every researcher to handle this and all chemicals with a proactive and informed approach to safety. The scientific community is encouraged to pursue further research to fill the existing knowledge gaps and ensure the safe and responsible use of this compound.
References
- 1. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. capotchem.com [capotchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biodegradation of chlorinated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Role of 3-Chloro-2-methylanisole in Modern Organic Synthesis
An Application Note and Protocol Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-methylanisole (IUPAC Name: 1-chloro-3-methoxy-2-methylbenzene) is a highly functionalized aromatic compound that has emerged as a pivotal building block in contemporary organic synthesis.[1][2] Its unique substitution pattern, featuring a chloro group for versatile coupling reactions, an activating methoxy group, and a sterically influencing methyl group, provides a powerful platform for constructing complex molecular architectures. This guide delineates the synthesis, key applications, and detailed experimental protocols involving this compound, offering field-proven insights for its strategic deployment in pharmaceutical, agrochemical, and materials science research.
Molecular Profile and Synthetic Rationale
The synthetic utility of this compound stems directly from the electronic and steric interplay of its substituents. The electron-donating methoxy and methyl groups activate the aromatic ring towards certain transformations, while the electron-withdrawing chloro group not only influences the ring's electronics but, more importantly, serves as a reactive handle for a multitude of cross-coupling reactions.[1] This pre-installed functionality allows chemists to bypass otherwise challenging C-H activation or functionalization steps, making it an efficient starting material for complex target molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3260-88-6 | [2][3][4] |
| Molecular Formula | C₈H₉ClO | [2][3] |
| Molecular Weight | 156.61 g/mol | [2][3][4] |
| Boiling Point | 213-217 °C | [5] |
| Density | 1.16 g/mL at 25 °C | [5] |
| Appearance | Liquid | [2] |
Established Synthetic Routes
The preparation of this compound is well-documented, with the most common and reliable method beginning with 3-chloro-2-methylaniline. This multi-step process offers a high degree of purity and yield when carefully controlled.
Route 1: Diazotization of 3-Chloro-2-methylaniline
This classical and effective pathway involves a three-step sequence: diazotization of the starting aniline, hydrolysis of the resulting diazonium salt to a phenol, and subsequent methylation to yield the target anisole.[1]
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound from 3-Chloro-2-methylaniline
Causality: This protocol relies on the transformation of a stable amine into a highly reactive diazonium salt. The low temperature (0-5°C) is critical to prevent the premature decomposition of this unstable intermediate. The subsequent hydrolysis displaces the diazonium group with a hydroxyl group, which is then converted to the methoxy ether using a standard methylation agent like dimethyl sulfate.
Materials:
-
3-Chloro-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 3-chloro-2-methylaniline in aqueous acid (e.g., HCl).
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.[1]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Gently heat the diazonium salt solution. The diazonium group will be hydrolyzed, releasing nitrogen gas and forming 3-chloro-2-methylphenol.
-
Once the evolution of gas ceases, cool the reaction mixture to room temperature.
-
-
Methylation (Williamson Ether Synthesis):
-
Extract the 3-chloro-2-methylphenol into an organic solvent like diethyl ether.
-
To the organic phase, add a base such as potassium carbonate to deprotonate the phenol, forming the more nucleophilic phenoxide.[1]
-
Add the methylating agent (e.g., dimethyl sulfate) dropwise.[1]
-
Stir the reaction at room temperature or with gentle heating until TLC or GC-MS analysis indicates the complete consumption of the starting phenol.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with a dilute NaOH solution (to remove any unreacted phenol) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Key Applications in Organic Synthesis
Cornerstone for Cross-Coupling Reactions
The C-Cl bond in this compound provides a robust and reliable site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[1] This allows for the direct linkage of the anisole scaffold to a wide array of other molecular fragments, including boronic acids (Suzuki), organostannanes (Stille), amines (Buchwald-Hartwig), and alkynes (Sonogashira).
Causality: The palladium catalyst undergoes oxidative addition into the C-Cl bond, forming a reactive organopalladium(II) species. This intermediate then participates in transmetalation (with the coupling partner) and reductive elimination to form the new bond and regenerate the Pd(0) catalyst, thus completing the catalytic cycle. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the reaction.
Caption: General workflow for cross-coupling reactions.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., Toluene/Water or Dioxane/Water).
-
Heat the reaction mixture (typically 80-110°C) with vigorous stirring for 2-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the biaryl product.
Intermediate in Agrochemical and Pharmaceutical Manufacturing
This compound and its direct precursor, 3-chloro-2-methylaniline, are valuable intermediates in the synthesis of high-value commercial products.
-
Agrochemicals: The related aniline is a key raw material for the quinolinecarboxylic acid herbicide, Quinclorac, which is widely used for weed control in rice cultivation.[6][7][8] This establishes the synthetic pathway as crucial for the agrochemical industry.[1]
-
Pharmaceuticals: The scaffold is used in the synthesis of biologically active molecules. A notable application is its use as a starting material for constructing derivatives of deoxyristomycinic acid, which is the central biaryl core of the glycopeptide antibiotic ristomycin.[1] The development of new derivatives is vital for studying antibiotic modes of action and combating antimicrobial resistance.
Precursor for Organometallic Complexes
This compound is used in the preparation of arene-manganese tricarbonyl complexes.[1][5][9] These organometallic compounds can serve as catalysts or as intermediates for further synthetic transformations, leveraging the metal's ability to modify the reactivity of the attached aromatic ring.[1]
Safety and Handling
-
Hazards: this compound is a flammable liquid and vapor.[2][9] It may cause respiratory irritation.[10]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[9][10] Keep the container tightly closed.[9][10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This material may be burned in a chemical incinerator.[10]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for synthetic chemists. Its well-defined reactivity and versatile functional handles enable the efficient construction of complex and valuable molecules. As the demand for novel pharmaceuticals and advanced agrochemicals continues to grow, the importance of readily available and highly functionalized building blocks like this compound is set to increase, solidifying its role in the landscape of modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. 3-氯-2-甲基苯甲醚 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-chloro-2-methoxyanisole | 3260-88-6 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. capotchem.com [capotchem.com]
Application Notes for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-methylanisole
Introduction: Navigating the Challenges of a Sterically Hindered Aryl Chloride
3-Chloro-2-methylanisole (CAS 3260-88-6), also known as 1-chloro-3-methoxy-2-methylbenzene, is a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility lies in the strategic placement of three distinct functional groups on the aromatic ring, offering a handle for diverse chemical transformations.
Palladium-catalyzed cross-coupling reactions are paramount in modern synthetic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. However, the application of these powerful methods to substrates like this compound presents distinct challenges. As an aryl chloride, the carbon-chlorine bond is inherently strong and less reactive towards oxidative addition to a palladium(0) center, which is often the rate-determining step in the catalytic cycle. This low reactivity is further compounded by:
-
Steric Hindrance: The methyl group positioned ortho to the chlorine atom creates significant steric bulk around the reaction center, impeding the approach of the palladium catalyst.
-
Electronic Effects: The methoxy group, while being an ortho-, para-director in electrophilic substitutions, is electron-donating. This increases the electron density on the aromatic ring, making the C-Cl bond less electrophilic and thus less susceptible to oxidative addition.
Overcoming these hurdles necessitates the use of sophisticated, highly active catalyst systems. Typically, these involve palladium precatalysts paired with bulky, electron-rich phosphine ligands that can facilitate the challenging oxidative addition step and promote efficient reductive elimination to deliver the desired product.
This document provides detailed application notes and proposed, optimized protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The following protocols are designed as robust starting points for researchers, grounded in established best practices for challenging aryl chloride substrates.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl compounds. For a substrate like this compound, this reaction enables the formation of a C(sp²)-C(sp²) bond, introducing a new aryl or vinyl group. Given the substrate's challenging nature, a highly active catalyst system is essential.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) species, a step that is particularly challenging for this substrate. The use of a bulky, electron-rich ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is critical. This ligand stabilizes the monomeric Pd(0) species and promotes the difficult oxidative addition. Following this, transmetalation occurs where the organic moiety from a boronic acid (activated by a base) is transferred to the palladium(II) center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for cross-coupling reactions.
Proposed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (5:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A stable Pd(0) source that is readily activated. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are required to facilitate the transmetalation step. |
| Solvent | Toluene, 1,4-Dioxane (often with water) | Aprotic polar solvents are generally effective. A small amount of water can aid in dissolving the base. |
| Temperature | 100 - 120 °C | Higher temperatures are necessary to overcome the activation energy of the C-Cl bond. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides. This is particularly valuable in drug discovery, where the arylamine motif is prevalent.
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the key to a successful Buchwald-Hartwig amination of this compound is the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. The catalytic cycle then involves the coordination of the amine to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex. The final, crucial step is the reductive elimination of the C-N bond to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is critical for the deprotonation step.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Proposed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1.0 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.02 mmol, 2.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to an oven-dried Schlenk flask.
-
Add this compound and the amine.
-
Add degassed toluene.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | RuPhos or BrettPhos | Highly active, bulky biaryl phosphine ligands are crucial for coupling aryl chlorides. |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. |
| Solvent | Toluene or Dioxane | Aprotic solvents are preferred to avoid side reactions with the strong base. |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required to drive the reaction to completion. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.
Mechanistic Rationale
The traditional Sonogashira coupling involves a dual catalytic system of palladium and copper(I). The palladium cycle is similar to other cross-coupling reactions, starting with the oxidative addition of this compound to Pd(0). The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a base. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination from the resulting palladium complex yields the arylalkyne product. For challenging substrates like this compound, a copper-free variant using a highly active palladium/phosphine system is often preferred to avoid the formation of undesired alkyne homocoupling byproducts.
Catalytic Cycles for Sonogashira Coupling
Caption: Simplified depiction of the dual catalytic cycles in Sonogashira coupling.
Proposed Protocol: Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.02 mmol, 2.0 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound, the terminal alkyne, and DMF.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Standard, reliable palladium sources. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands are required to facilitate the coupling of the aryl chloride. |
| Base | K₂CO₃, Cs₂CO₃, or an amine base (e.g., Et₃N) | The base is required to form the acetylide and neutralize the HX byproduct. |
| Solvent | DMF, Dioxane, or Toluene | Polar aprotic solvents are generally effective. |
| Temperature | 100 - 130 °C | High temperatures are typically needed for the coupling of aryl chlorides. |
Heck Reaction: Vinylation of the Aryl Ring
The Heck reaction creates a C(sp²)-C(sp²) bond by coupling the aryl halide with an alkene, leading to the synthesis of substituted alkenes. This reaction is a powerful tool for constructing complex carbon skeletons.
Mechanistic Rationale
The catalytic cycle of the Heck reaction begins with the oxidative addition of this compound to a Pd(0) species. The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. The final steps involve a β-hydride elimination to release the substituted alkene product and subsequent reductive elimination of HX with the help of a base to regenerate the active Pd(0) catalyst. The steric hindrance on this compound can make the initial oxidative addition and subsequent steps challenging, necessitating an active catalyst system.
Proposed Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2.0 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4.0 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, P(o-tol)₃, and the solvent.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add the triethylamine base.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common and effective precatalyst for Heck reactions. |
| Ligand | P(o-tol)₃ or P(t-Bu)₃ | Moderately bulky phosphine ligands are often effective. For very challenging substrates, N-heterocyclic carbenes (NHCs) may be considered. |
| Base | Et₃N, K₂CO₃, or NaOAc | An inorganic or organic base is required to neutralize the generated acid. |
| Solvent | DMF, NMP, or Dioxane | High-boiling polar aprotic solvents are typically used. |
| Temperature | 120 - 150 °C | High temperatures are almost always required for Heck reactions involving aryl chlorides. |
Conclusion
This compound is a challenging yet valuable substrate for palladium-catalyzed cross-coupling reactions. Its inherent steric hindrance and electronic properties necessitate the use of highly active catalyst systems, typically composed of palladium precatalysts and bulky, electron-rich phosphine ligands. The protocols provided herein offer optimized starting points for researchers seeking to employ this versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Successful application will enable the synthesis of a diverse array of complex molecules, furthering advancements in medicinal chemistry and materials science.
References
Application Note & Protocols: 3-Chloro-2-methylanisole as a Pivotal Intermediate in Modern Herbicide Synthesis
Abstract: This document provides a comprehensive technical guide on the synthesis, application, and characterization of 3-chloro-2-methylanisole, a key molecular building block in the agrochemical industry.[1][2] Primarily serving as an intermediate, its structural motifs are integral to the development of potent herbicides. We present detailed, field-proven protocols for the synthesis of this compound from its common precursor, 3-chloro-2-methylaniline, and illustrate its utility by outlining the synthesis of a quinolinecarboxylic acid herbicide core, a class of compounds known for their synthetic auxin activity.[3][4] Furthermore, this guide establishes robust analytical methodologies for quality control and structural verification, ensuring the reliability and reproducibility of experimental outcomes. This note is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical sectors.
Introduction: The Strategic Importance of this compound
This compound (IUPAC name: 1-chloro-3-methoxy-2-methylbenzene) is a substituted aromatic ether whose importance lies in its role as a versatile chemical intermediate.[1][2] In the landscape of agricultural chemistry, the precise arrangement of its chloro, methyl, and methoxy groups on the benzene ring provides a unique scaffold for constructing more complex, biologically active molecules.[1]
The methoxy group activates the aromatic ring towards electrophilic substitution, while the chloro and methyl substituents provide steric and electronic guidance, allowing for regioselective functionalization.[1] A significant application pathway for this compound and its immediate precursors, such as 3-chloro-2-methylaniline, is in the synthesis of quinolinecarboxylic acid herbicides, most notably Quinclorac, which is essential for weed management in major crops like rice.[3][4][5]
This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to synthesize, utilize, and characterize this critical intermediate with confidence.
Synthesis of the Intermediate: this compound
A well-established and reliable route for synthesizing this compound begins with 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine).[1] This multi-step process leverages classical organic reactions that are scalable and well-understood. The pathway involves the conversion of the aniline's amino group into a diazonium salt, which is then hydrolyzed to a phenol and subsequently methylated.
Protocol 1: Two-Step Synthesis from 3-Chloro-2-methylaniline
This protocol details the conversion of 3-chloro-2-methylaniline to this compound via a phenolic intermediate.
Step A: Diazotization and Hydrolysis to 3-Chloro-2-methylphenol
The causality behind this first step is the transformation of a primary aromatic amine into an excellent leaving group (N₂), which can be readily displaced by a nucleophile, in this case, water.
-
Materials:
-
3-chloro-2-methylaniline (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Ice
-
-
Procedure:
-
Prepare an acidic solution by slowly adding concentrated H₂SO₄ to water in a reaction vessel, ensuring the mixture is cooled in an ice bath.
-
Slowly add 3-chloro-2-methylaniline to the cold acid solution with vigorous stirring. Maintain the temperature between 0-5°C. This low temperature is critical to ensure the stability of the diazonium salt formed in the next step.[1]
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline-acid mixture. The rate of addition must be carefully controlled to keep the temperature below 5°C. Formation of the diazonium salt is indicated by a change in the solution's appearance.
-
Once the addition is complete, allow the reaction to stir for an additional 30 minutes at 0-5°C.
-
To initiate hydrolysis, the reaction mixture is slowly and carefully heated. This can be achieved by adding it to boiling water or through steam distillation. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.
-
The resulting 3-chloro-2-methylphenol can be isolated by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), followed by washing and drying.
-
Step B: Methylation via Williamson Ether Synthesis
This step converts the intermediate phenol into the target anisole. The use of a base is essential to deprotonate the weakly acidic phenolic hydroxyl group, forming a much more nucleophilic phenoxide ion that can readily attack the methylating agent.
-
Materials:
-
3-chloro-2-methylphenol (from Step A) (1.0 eq)
-
Dimethyl Sulfate (DMS) or Methyl Iodide (CH₃I) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5 eq)
-
Acetone or Acetonitrile (solvent)
-
-
Procedure:
-
Dissolve the 3-chloro-2-methylphenol in the chosen solvent (e.g., acetone) in a round-bottom flask equipped with a reflux condenser.
-
Add the base (e.g., powdered K₂CO₃) to the solution and stir to create a suspension.
-
Slowly add the methylating agent (e.g., dimethyl sulfate) to the mixture. Caution: Dimethyl sulfate is extremely toxic and carcinogenic; handle only in a certified chemical fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the crude product in an organic solvent, wash with a dilute base solution and then with brine, and dry over anhydrous magnesium sulfate.
-
Purify the final product, this compound, by vacuum distillation to yield a clear liquid.
-
Figure 1: Synthetic workflow for this compound.
Application in Herbicide Synthesis: The Quinclorac Core
3-chloro-2-methylaniline, the direct precursor to our target intermediate, is a critical raw material for synthesizing quinolinecarboxylic acid herbicides like Quinclorac.[3][4][5] This class of herbicides functions as synthetic auxins, a vital mode of action in weed science.[6] The following protocol outlines a generalized approach to constructing the core quinoline structure from this precursor.
Protocol 2: Synthesis of a 7-Chloro-8-methylquinoline Core
This process, based on the principles of the Skraup synthesis, builds the heterocyclic quinoline ring onto the aniline precursor. The choice of an α,β-unsaturated carbonyl compound dictates the substitution pattern on the newly formed ring.
-
Materials:
-
3-chloro-2-methylaniline (1.0 eq)
-
Glycerol (1,2,3-trihydroxypropane) (3.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Ferrous sulfate (FeSO₄) (catalyst)
-
-
Procedure:
-
In a large flask capable of handling a vigorous reaction, carefully mix 3-chloro-2-methylaniline, glycerol, and concentrated sulfuric acid.
-
Add the oxidizing agent to the mixture. The sulfuric acid serves to dehydrate the glycerol into acrolein in situ, which is the required α,β-unsaturated aldehyde.
-
Add a catalytic amount of ferrous sulfate to moderate the reaction.
-
Heat the mixture carefully under reflux. The reaction is highly exothermic and requires careful temperature control.
-
After the initial vigorous reaction subsides, continue heating for several hours to ensure the reaction goes to completion.
-
Cool the mixture and dilute it with a large volume of water.
-
Neutralize the excess acid with a base (e.g., NaOH solution) until the mixture is alkaline. This will precipitate the crude product.
-
Isolate the crude quinoline derivative by steam distillation or solvent extraction.
-
Further purification can be achieved by recrystallization or column chromatography to yield the 7-chloro-8-methylquinoline core structure.
-
Figure 2: Generalized synthesis of a quinoline herbicide core.
Herbicide Mechanism of Action: Synthetic Auxins
Herbicides derived from the quinolinecarboxylic acid class, such as Quinclorac, are classified as synthetic auxins (WSSA Group 4).[6][7] Their mode of action is to mimic the natural plant growth hormone indole-3-acetic acid (IAA) but resist the plant's natural degradation processes.
-
Mechanism: At herbicidal concentrations, these compounds overwhelm the plant's hormonal balance, leading to a cascade of effects including epinastic bending, cell division disruption, and uncontrolled, disorganized growth. A key biochemical effect is the stimulation of a membrane-bound ATPase proton pump, which acidifies the cell wall, leading to cell wall loosening and uncontrolled expansion.[6] This ultimately disrupts vascular tissues, halting the transport of water and nutrients and resulting in the death of susceptible plants, which are typically broadleaf weeds.[6][8]
Figure 3: Mechanism of action for synthetic auxin herbicides.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to validate the identity, purity, and quality of the synthesized this compound intermediate. A multi-technique approach ensures comprehensive characterization.
Protocol 3: QC Analysis of this compound
-
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine purity and identify volatile impurities.
-
Methodology:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Analysis: The resulting chromatogram should show a single major peak corresponding to the product. The mass spectrum will provide the molecular ion peak (m/z) and a characteristic fragmentation pattern for structural confirmation.
-
-
-
B. ¹H and ¹³C NMR Spectroscopy
-
Objective: Unambiguous structural confirmation.
-
Methodology:
-
Solvent: Chloroform-d (CDCl₃).
-
Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts, integrations, and coupling patterns must be consistent with the structure of this compound.
-
-
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: Functional group identification.
-
Methodology:
-
Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate.
-
Analysis: The spectrum should display characteristic absorption bands for the functional groups present in the molecule.
-
-
Data Summary Table
| Analytical Technique | Parameter | Expected Result for this compound |
| Appearance | Physical State | Clear, colorless to pale yellow liquid |
| GC-MS | Purity | ≥ 97% (as specified by commercial sources)[9] |
| Molecular Ion (M⁺) | m/z ≈ 156, 158 (in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) | |
| ¹H NMR (CDCl₃) | δ ~2.3 ppm | Singlet, 3H (Ar-CH₃) |
| δ ~3.9 ppm | Singlet, 3H (O-CH₃) | |
| δ ~6.7-7.2 ppm | Multiplet, 3H (Aromatic protons) | |
| FTIR (cm⁻¹) | ~2950-2850 | C-H stretch (aliphatic) |
| ~1580, 1470 | C=C stretch (aromatic) | |
| ~1250 | C-O stretch (aryl ether) | |
| ~780 | C-Cl stretch |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. wssa.net [wssa.net]
- 7. weedscience.org [weedscience.org]
- 8. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 9. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
The Strategic Role of 3-Chloro-2-methylanisole in the Synthesis of Novel Anticonvulsant Agents
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that influences the entire synthetic route, impacting efficiency, cost, and the final yield of the active pharmaceutical ingredient (API). 3-Chloro-2-methylanisole, a substituted aromatic ether, presents itself as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a chloro group, a methyl group, and a methoxy group on the benzene ring, offers a rich scaffold for a variety of chemical transformations. The presence of these functional groups allows for regioselective modifications, making it an attractive precursor for the synthesis of complex molecules with potential therapeutic applications. This application note provides a detailed exploration of the use of this compound in the synthesis of a series of novel semicarbazones that have demonstrated promising anticonvulsant activity. We will delve into the strategic demethylation of this compound to a key phenolic intermediate and its subsequent elaboration into the final drug candidates, providing detailed protocols and insights into the chemical principles at play.
Core Synthesis Strategy: From Anisole to a Pharmacologically Active Scaffold
The primary synthetic strategy involves the conversion of this compound to the corresponding phenol, 3-chloro-2-methylphenol. This demethylation step is crucial as the resulting phenolic hydroxyl group serves as a handle for further functionalization. Subsequently, the 3-chloro-2-methylphenol is converted to 3-chloro-2-methylaniline, which then undergoes a series of reactions to build the semicarbazone pharmacophore. Semicarbazones are a class of compounds known for their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1] The anticonvulsant activity of semicarbazones is often attributed to the presence of a specific pharmacophore consisting of an aryl binding site, a hydrogen-bonding domain, and an electron donor group, which is thought to interact with voltage-gated sodium channels.[1]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from this compound to anticonvulsant semicarbazones.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Intermediate - 3-Chloro-2-methylphenol
The conversion of this compound to 3-chloro-2-methylphenol is a critical first step. While several methods for anisole demethylation exist, including the use of strong acids like hydrobromic acid or Lewis acids like boron tribromide, a documented method involves hydrolysis with sulfuric acid.[2]
Protocol 1: Demethylation of this compound
-
Materials:
-
This compound
-
50% Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 3.1 g (0.02 mol) of this compound.
-
Add 20 ml of 50% sulfuric acid to the flask.
-
Heat the mixture to reflux and maintain for 18 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield 3-chloro-2-methylphenol as a solid.[2]
-
Part 2: Synthesis of 3-Chloro-2-methylaniline
For the synthesis of the target semicarbazones, 3-chloro-2-methylaniline is a necessary intermediate. This can be synthesized from 6-chloro-2-nitrotoluene through reduction.
Protocol 2: Synthesis of 3-Chloro-2-methylaniline
-
Materials:
-
6-Chloro-2-nitrotoluene
-
Iron powder
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Reaction vessel with a stirrer and reflux condenser
-
-
Procedure:
-
To a reaction vessel containing 100 g of finely divided iron and 200 ml of water, add 20 g of concentrated hydrochloric acid.
-
Heat the mixture to boiling with continuous stirring.
-
Slowly add 100 g of 1-chloro-2-methyl-3-nitrobenzene over a period of 2 hours.
-
After the addition is complete, add 20 g of sodium carbonate.
-
The 3-chloro-2-methylaniline can be isolated by steam distillation.[3]
-
Purify the product by vacuum distillation.
-
Part 3: Synthesis of 3-Chloro-2-methylphenyl Substituted Semicarbazones
The final active compounds are synthesized from 3-chloro-2-methylaniline through a multi-step process involving the formation of a urea, a semicarbazide, and finally the target semicarbazones.[4][5]
Protocol 3: Synthesis of 2-(3-chloro-2-methylphenylamino)acetamide (1)
-
Materials:
-
3-Chloro-2-methylaniline
-
2-Chloroacetamide
-
Appropriate solvent (e.g., ethanol)
-
Base (e.g., sodium carbonate)
-
-
Procedure:
-
A mixture of 3-chloro-2-methylaniline and 2-chloroacetamide in a suitable solvent is refluxed in the presence of a base to yield 2-(3-chloro-2-methyl-phenylamino)acetamide.[4]
-
Protocol 4: Synthesis of 2-(3-chloro-2-methylphenylamino)acetohydrazide (2)
-
Materials:
-
2-(3-chloro-2-methylphenylamino)acetamide (1)
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
The acetamide intermediate (1) is treated with hydrazine hydrate in ethanol and refluxed to afford 2-(3-chloro-2-methylphenylamino)acetohydrazide (2).[4]
-
Protocol 5: General Procedure for the Synthesis of 3-Chloro-2-methylphenyl Semicarbazones (3a-f)
-
Materials:
-
2-(3-chloro-2-methylphenylamino)acetohydrazide (2)
-
Various aldehydes or ketones
-
Absolute ethanol
-
-
Procedure:
Data Presentation: Synthesized Semicarbazones and their Anticonvulsant Activity
A series of 3-chloro-2-methylphenyl substituted semicarbazones were synthesized and evaluated for their anticonvulsant activity. The following table summarizes the synthesized compounds and their reported anticonvulsant screening results.
| Compound | R | R' | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 3a | H | H | >100 | 18.2 | 82.5 | >4.5 (scPTZ) |
| 3b | CH₃ | H | 55.4 | 22.8 | 75.6 | 1.4 (MES), 3.3 (scPTZ) |
| 3c | C₂H₅ | H | 60.1 | 25.1 | 80.1 | 1.3 (MES), 3.2 (scPTZ) |
| 3d | C₆H₅ | H | 45.2 | 15.8 | 65.2 | 1.4 (MES), 4.1 (scPTZ) |
| 21 | - | - | 35.5 | 12.5 | >300 | >8.4 (MES), >24 (scPTZ) |
| Phenytoin | - | - | 9.5 | >100 | 68.5 | 7.2 |
| Carbamazepine | - | - | 8.8 | 40.2 | 85.1 | 9.7 |
Data adapted from Yogeeswari et al., Eur J Med Chem. 2004.[5] Note: Compound 21 from the study showed significant potency and a favorable safety profile.
Mechanistic Insights and Structure-Activity Relationship
The anticonvulsant activity of the synthesized semicarbazones is believed to be mediated through the blockade of voltage-gated sodium channels. The general pharmacophore for anticonvulsant semicarbazones includes:
-
An Aryl Binding Site: In this series, the 3-chloro-2-methylphenyl moiety serves as a key lipophilic aryl group.
-
A Hydrogen Bonding Domain: The -NH-CO-NH- group of the semicarbazone is crucial for interaction with the biological target.
-
An Electron Donor Group: The carbonyl oxygen and the nitrogen atoms of the semicarbazone moiety act as electron donors.
The variation of substituents on the azomethine carbon (R and R' in the table) allows for the fine-tuning of the molecule's lipophilicity and steric properties, which in turn affects its pharmacokinetic and pharmacodynamic profile. The data suggests that the nature of these substituents plays a significant role in the observed anticonvulsant activity and neurotoxicity.
Conclusion
This compound serves as a valuable, albeit indirect, starting material for the synthesis of pharmacologically active compounds. Through a strategic demethylation to 3-chloro-2-methylphenol and subsequent functional group transformations, a series of novel semicarbazones with potent anticonvulsant activity can be efficiently synthesized. This application note provides a comprehensive guide for researchers and drug development professionals, outlining the synthetic protocols and highlighting the chemical rationale behind the chosen synthetic route. The promising biological activity of the synthesized compounds underscores the potential of this compound and its derivatives as key building blocks in the ongoing quest for new and improved therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Application Note: Synthesis of Cationic (η⁶-3-Chloro-2-methylanisole)tricarbonylmanganese(I) Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of the cationic arene-manganese tricarbonyl complex, [(η⁶-3-chloro-2-methylanisole)Mn(CO)₃]⁺. The method is based on the direct reaction of 3-chloro-2-methylanisole with a manganese(I) precursor, offering a reliable route to this valuable class of organometallic compounds. Arene-manganese tricarbonyl complexes are of significant interest due to the electron-withdrawing nature of the [Mn(CO)₃]⁺ moiety, which activates the arene ring towards nucleophilic substitution and addition reactions. This property makes them powerful intermediates in organic synthesis and potential scaffolds in medicinal chemistry.
Introduction
The coordination of a transition metal fragment to an aromatic ring profoundly alters the arene's electronic properties and reactivity. Cationic arene-manganese tricarbonyl complexes, in particular, have emerged as versatile tools in synthetic and medicinal chemistry. The strongly electrophilic [Mn(CO)₃]⁺ group dramatically enhances the susceptibility of the coordinated arene to attack by nucleophiles, a transformation that is challenging with the uncomplexed arene.[1] This activation has been exploited in the stereoselective synthesis of complex molecules, including arylglycine derivatives.[2]
Furthermore, manganese tricarbonyl complexes have garnered attention for their potential therapeutic applications. Research has demonstrated their activity as CO-releasing molecules (CORMs) and their promising antibacterial properties against various pathogens, including drug-resistant strains.[3][4][5] The ability to functionalize the arene ligand offers a pathway to tune the biological activity and pharmacokinetic properties of these complexes.
This compound serves as an excellent starting material for the synthesis of a specifically substituted arene-manganese tricarbonyl complex.[6][7] The resulting complex, bearing chloro, methyl, and methoxy substituents, provides multiple handles for further chemical modification, making it a valuable building block for the development of novel organic transformations and potential drug candidates.
Reaction Scheme
The synthesis of the (η⁶-3-chloro-2-methylanisole)tricarbonylmanganese(I) cation is achieved through the reaction of this compound with a suitable manganese(I) carbonyl source, typically in the presence of a Lewis acid to facilitate the displacement of a ligand from the manganese center. A general representation of this reaction is depicted below.
Caption: General reaction scheme for the synthesis of the target complex.
Experimental Protocol
This protocol is adapted from the general method for the preparation of (η-arene)tricarbonylmanganese salts.[3]
Materials and Equipment
-
Reagents:
-
This compound (C₈H₉ClO), 97% or higher purity
-
Pentacarbonylmanganese(I) bromide ([Mn(CO)₅Br])
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Hexafluorophosphoric acid (HPF₆, 60% aqueous solution) or Ammonium hexafluorophosphate (NH₄PF₆)
-
Deionized water
-
Nitrogen or Argon gas (inert atmosphere)
-
-
Equipment:
-
Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser and a gas inlet
-
Magnetic stirrer and heating mantle
-
Cannula or syringe for transferring anhydrous solvents
-
Filter funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Procedure
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), charge a Schlenk flask with pentacarbonylmanganese(I) bromide (1.0 eq).
-
Add anhydrous dichloromethane via cannula or syringe.
-
To this suspension, add anhydrous aluminum chloride (1.1 eq) in one portion.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of the Arene:
-
Add this compound (1.2 eq) to the reaction mixture via syringe.
-
Heat the mixture to reflux (approx. 40 °C for dichloromethane) and maintain for 2-4 hours. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the starting manganese carbonyl bands and the appearance of the product's characteristic CO stretching frequencies.
-
-
Work-up and Precipitation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding ice-cold deionized water.
-
Separate the aqueous layer and extract the organic layer with water to remove any remaining aluminum salts.
-
To the aqueous layer, add a concentrated aqueous solution of ammonium hexafluorophosphate or a few drops of 60% hexafluorophosphoric acid to precipitate the hexafluorophosphate salt of the manganese complex.
-
Collect the precipitate by filtration.
-
-
Purification:
-
Wash the collected solid with cold water, followed by a small amount of cold diethyl ether to remove any unreacted arene.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether or dichloromethane/hexane.
-
Dry the purified product under vacuum.
-
Characterization
The resulting [(η⁶-3-chloro-2-methylanisole)Mn(CO)₃]⁺PF₆⁻ complex is expected to be a stable, crystalline solid.
| Technique | Expected Observations |
| ¹H NMR | The aromatic protons of the coordinated arene will show a downfield shift compared to the free arene due to the electron-withdrawing effect of the [Mn(CO)₃]⁺ fragment. The methyl and methoxy protons will also be observed. |
| ¹³C NMR | The aromatic carbons will also be shifted downfield upon coordination to the manganese center. The carbonyl carbons will appear in the characteristic region for metal carbonyls. |
| IR Spectroscopy | Strong absorption bands in the range of 1900-2100 cm⁻¹ are characteristic of the C≡O stretching frequencies of the tricarbonylmanganese moiety. For a fac-[Mn(CO)₃]⁺ fragment, two strong bands are typically observed. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak for the cationic complex, [(C₈H₉ClO)Mn(CO)₃]⁺. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature. Ensure the purity and reactivity of the manganese precursor and the Lewis acid. |
| Moisture in the reaction. | Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under a strict inert atmosphere. | |
| Product decomposition | The complex may be sensitive to light or air. | Handle the complex in the dark or under dim light and maintain an inert atmosphere during work-up and storage. |
| Difficulty in isolation | The hexafluorophosphate salt is soluble in the work-up solvent. | Ensure complete precipitation by adding a sufficient amount of the PF₆⁻ source. Cooling the solution may also aid precipitation. If the product remains oily, trituration with a non-polar solvent like diethyl ether can induce solidification. |
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The protocol described provides a reliable and scalable method for the preparation of the cationic (η⁶-3-chloro-2-methylanisole)tricarbonylmanganese(I) complex. This versatile organometallic compound serves as a valuable platform for further synthetic transformations, leveraging the enhanced reactivity of the coordinated arene ring. Its potential applications in catalysis and as a scaffold for the development of novel therapeutic agents make it a compound of significant interest to the research and drug development communities.
References
- 1. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Preparation and reactivity of (η-arene)tricarbonylmanganese cations bearing functional substituents - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
Analytical methods for the detection of 3-Chloro-2-methylanisole
Application Note & Protocol
A Comprehensive Guide to the Analytical Determination of 3-Chloro-2-methylanisole
Abstract
This compound (3C2MA), a halogenated anisole, is a compound of significant interest due to its potential contribution to undesirable off-flavors in consumer products, analogous to the well-known "cork taint" caused by compounds like 2,4,6-trichloroanisole (TCA).[1][2] Its potent sensory properties necessitate highly sensitive and selective analytical methods for detection at trace and ultra-trace levels. This guide provides a detailed framework for researchers and quality control professionals, outlining two primary analytical workflows for the quantification of this compound in aqueous matrices. We present comprehensive protocols for Stir Bar Sorptive Extraction (SBSE) and Headspace Solid-Phase Microextraction (HS-SPME), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind critical experimental choices is explained to empower users to adapt these methods to their specific needs.
Introduction: The Analytical Challenge of Haloanisoles
Haloanisoles are notorious for their extremely low human sensory thresholds, often in the parts-per-trillion (ng/L) range.[3] Their presence, even at minute concentrations, can lead to musty, moldy, or medicinal off-aromas that compromise the quality of products such as wine, beverages, and packaged foods.[1] this compound (CAS No: 3260-88-6) falls into this chemical class and requires robust analytical strategies for its unequivocal identification and quantification.[4][5]
The primary analytical challenges are twofold:
-
Low Concentration: The target analyte is often present at levels far below the detection capabilities of direct injection techniques.
-
Matrix Complexity: The analyte is typically found in complex matrices containing numerous other volatile and non-volatile compounds that can cause significant analytical interference.
To overcome these challenges, a workflow combining a highly efficient sample enrichment technique with a sensitive and selective instrumental analysis is required. Gas chromatography coupled to mass spectrometry (GC-MS) is the definitive technique for this purpose, while sorptive extraction methods provide the necessary concentration factor.[3]
Recommended Analytical Workflow: A Dual Approach
We present two validated workflows. The choice between them depends on the specific analytical objective, such as required sensitivity, sample throughput, and available equipment.
-
High-Sensitivity Quantification: Stir Bar Sorptive Extraction (SBSE) followed by Thermal Desorption (TD) and GC-MS analysis. This method provides the highest enrichment factor and is ideal for achieving the lowest possible detection limits.
-
Rapid Screening & Semi-Quantification: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This approach is faster, requires less sample handling, and is well-suited for high-throughput screening.
The logical flow for both methodologies is illustrated below.
Caption: General analytical workflow for this compound analysis.
Sample Preparation: The Principle of Sorptive Extraction
Sorptive extraction techniques are powerful, solvent-free methods that rely on the partitioning of analytes between the sample matrix and a polymeric stationary phase.
Stir Bar Sorptive Extraction (SBSE): The High-Capacity Approach
SBSE is an evolution of Solid-Phase Microextraction (SPME) that utilizes a magnetic stir bar coated with a significantly larger volume of sorptive phase, typically polydimethylsiloxane (PDMS).[6][7]
-
Causality of Choice: The volume of PDMS on an SBSE stir bar can be 50 to 250 times greater than on an SPME fiber.[8] This larger phase volume results in a much higher extraction capacity and recovery for non-polar to semi-polar analytes like this compound. This directly translates to superior enrichment factors and, consequently, lower limits of detection, making it the gold standard for trace analysis.[7]
After extraction, the stir bar is removed, dried, and placed in a thermal desorption unit, where the trapped analytes are thermally released and cryo-focused before being introduced into the GC-MS system.[6]
Headspace Solid-Phase Microextraction (HS-SPME): The Rapid Screening Method
In HS-SPME, a fused-silica fiber coated with a thin layer of polymeric phase is exposed to the headspace (the gas phase) above the sample.[9] Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber.
-
Causality of Choice: By sampling from the headspace rather than immersing the fiber directly, HS-SPME minimizes matrix effects from non-volatile components (e.g., salts, sugars, proteins), which can contaminate the fiber and interfere with the analysis.[10] This makes it a robust and rapid technique for screening large numbers of samples, as it often requires minimal sample cleanup. The choice of fiber coating is critical; for a semi-volatile compound like this compound, a mixed-phase fiber like PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) provides a good balance of adsorption mechanisms.[10]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone of volatile and semi-volatile compound analysis, offering both high-resolution separation and definitive identification.[11]
-
Gas Chromatography (GC): The GC separates the thermally desorbed compounds based on their volatility and affinity for the stationary phase within a long capillary column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5MS), is an excellent choice as it separates compounds primarily by their boiling point, which is a good match for the analyte's properties.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z). For high sensitivity and selectivity, the MS is often operated in Selected Ion Monitoring (SIM) mode, where it only monitors for specific, characteristic ions of the target analyte rather than scanning the full mass range.[12]
Detailed Protocols
Protocol 1: Quantitative Analysis using SBSE-TD-GC-MS
This protocol is designed for achieving low ng/L detection limits in a clean aqueous matrix.
Caption: Step-by-step workflow for the SBSE-TD-GC-MS protocol.
Step-by-Step Methodology:
-
Stir Bar Conditioning: Before first use, condition the PDMS-coated stir bar (e.g., 20 mm length, 1.0 mm film thickness) in a tube furnace or dedicated conditioner under a flow of helium. Heat at a temperature recommended by the manufacturer (e.g., 280°C) for 1-2 hours.
-
Sample Preparation: Place a 20 mL aliquot of the aqueous sample into a 25 mL glass vial.
-
Standard Addition: Spike the sample with an appropriate internal standard (e.g., d5-2,4,6-trichloroanisole) for accurate quantification. For calibration, prepare a series of standards in the same matrix.
-
Salting Out: Add sodium chloride (NaCl) to the vial to achieve a concentration of 30% (w/v) and dissolve completely. This increases the ionic strength of the sample, reducing the solubility of 3C2MA and driving it into the PDMS phase.[13]
-
Sorptive Extraction: Place the conditioned stir bar into the vial. Seal the vial and stir the sample at 1000 rpm for 90 minutes at room temperature (25°C).
-
Stir Bar Removal and Drying: After extraction, remove the stir bar with clean forceps, rinse briefly with Milli-Q water to remove salt crystals, and gently dab it dry with a lint-free tissue (e.g., Kimwipe).
-
Thermal Desorption and GC-MS Analysis: Place the dried stir bar into an empty glass thermal desorption tube. Place the tube into the thermal desorber autosampler for analysis.
Table 1: Recommended Instrumental Parameters for SBSE-TD-GC-MS
| Parameter | Setting | Rationale |
| Thermal Desorber (TD) | ||
| Desorption Temperature | 250°C for 5 min | Efficiently transfers the semi-volatile analyte from the PDMS phase to the focusing trap. |
| Cryo-Trap Focusing | -40°C | Sharpensthe chromatographic peak by focusing the analytes into a tight band before injection.[13] |
| Trap Desorption | Rapidly heat to 260°C (12°C/s), hold for 3 min | Ensures a fast and complete transfer of the focused analytes onto the GC column. |
| GC Parameters | ||
| Column | 30 m x 0.25 mm ID x 0.25 µm film, 5% phenyl-methylpolysiloxane (HP-5MS or equivalent) | Provides excellent separation for a wide range of semi-volatile compounds. |
| Oven Program | 40°C (hold 2 min), ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min (hold 5 min) | Separates the target analyte from potential interferences. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces repeatable fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only characteristic ions. |
| SIM Ions for 3C2MA (m/z) | 156 (Quantifier) , 141, 121 | The molecular ion (156) is typically used for quantification, with others for confirmation.[5][14] |
| Source Temperature | 230°C | Standard temperature to maintain cleanliness and promote ionization. |
Protocol 2: Rapid Screening using HS-SPME-GC-MS
This protocol is optimized for higher throughput and is suitable for screening purposes.
Step-by-Step Methodology:
-
Fiber Conditioning: Before first use, condition a PDMS/DVB SPME fiber in the GC injector port at the manufacturer's recommended temperature (e.g., 250°C) for 30-60 minutes.
-
Sample Preparation: Place a 10 mL aliquot of the aqueous sample into a 20 mL headspace vial.
-
Salting Out: Add 3 g of NaCl to the vial and ensure it dissolves.
-
Incubation and Extraction: Place the vial in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate for 5 minutes. Then, expose the conditioned SPME fiber to the headspace for 30 minutes with agitation (e.g., 500 rpm).
-
Desorption and Analysis: Immediately retract the fiber and insert it into the hot GC inlet (250°C) for 5 minutes to desorb the analytes onto the column. Start the GC-MS run upon injection.
Table 2: Recommended Instrumental Parameters for HS-SPME-GC-MS
| Parameter | Setting | Rationale |
| SPME | ||
| Fiber | 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | A mixed-phase fiber that is effective for a broad range of volatile and semi-volatile compounds.[10] |
| Extraction Temp | 60°C | Increases the vapor pressure of the analyte, enhancing its partitioning into the headspace. |
| Extraction Time | 30 min | Provides a good balance between sensitivity and sample throughput. |
| GC-MS | ||
| Inlet | 250°C, Splitless mode for 2 min | Ensures complete desorption from the fiber and efficient transfer to the column. |
| Column/Oven | Same as SBSE Protocol (Table 1) | |
| MS Parameters | Same as SBSE Protocol (Table 1); Full Scan mode can be used for initial screening if desired. |
Method Validation and Data Interpretation
A self-validating system is trustworthy. Any implemented protocol should be validated according to established guidelines (e.g., ICH, Eurachem) to ensure reliable results.
Table 3: Typical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit results that are directly proportional to concentration. | Correlation coefficient (r²) > 0.995 |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10 |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 80-120% |
| Precision (% RSD) | The degree of agreement among individual test results from repeated analyses. | < 15% RSD |
With SBSE-GC-MS, achieving an LOQ in the low single-digit ng/L range is feasible. For HS-SPME-GC-MS, the LOQ will likely be higher but still sufficient for many screening applications.
Conclusion
The successful analysis of this compound at trace levels hinges on a synergistic combination of efficient sample enrichment and sensitive instrumental detection. Stir Bar Sorptive Extraction coupled with TD-GC-MS stands as the premier technique for high-sensitivity, quantitative analysis, offering unparalleled enrichment capabilities. For applications requiring higher throughput, such as quality control screening, HS-SPME offers a robust, rapid, and effective alternative. By understanding the principles behind each step—from the salting-out effect to the choice of SIM ions—researchers can confidently implement and adapt these protocols to safeguard product quality and advance scientific understanding.
References
- 1. Haloanisoles – Halophenols | Contaminants [labexcell.com]
- 2. "Cork taint" responsible compounds. Determination of haloanisoles and halophenols in cork matrix: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. research.tue.nl [research.tue.nl]
- 8. youngin.com [youngin.com]
- 9. mdpi.com [mdpi.com]
- 10. Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. zaguan.unizar.es [zaguan.unizar.es]
- 13. investigacion.unirioja.es [investigacion.unirioja.es]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Gas Chromatography Methods for Analyzing Substituted Anisoles
<
Abstract
Substituted anisoles are a class of aromatic compounds characterized by a methoxy group attached to a benzene ring, with additional functional groups at various positions. They are of significant interest in the pharmaceutical industry as intermediates or impurities, in the food and beverage sector as flavor and aroma compounds (or off-flavors), and in environmental science as pollutants or markers for biomass combustion.[1][2] Gas chromatography (GC), owing to its high resolving power and sensitivity, is the premier analytical technique for the separation and quantification of these often volatile and semi-volatile compounds. This guide provides an in-depth exploration of the critical parameters and methodologies for the robust analysis of substituted anisoles by GC, tailored for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Substituted Anisoles
The analysis of substituted anisoles presents several challenges. Firstly, the existence of positional isomers with very similar boiling points necessitates high-resolution chromatographic separation.[3] For example, 2-methylanisole, 3-methylanisole, and 4-methylanisole have boiling points that are very close, making their separation on standard non-polar columns difficult.[3] Secondly, in many applications, these compounds are present at trace or ultra-trace levels (ng/L or ppt), requiring highly sensitive detection and efficient sample preparation techniques to concentrate the analytes and remove matrix interferences.[4][5] This is particularly true for haloanisoles like 2,4,6-trichloroanisole (TCA), a compound responsible for "cork taint" in wine, which has a sensory threshold in the low ng/L range.[5][6] Furthermore, the polarity of some substituted anisoles, such as methoxyphenols, can lead to poor peak shapes (tailing) on conventional GC columns, sometimes necessitating derivatization to improve volatility and thermal stability.[7]
Foundational Principles: Optimizing GC Separation
A successful GC method hinges on the strategic selection of the column, inlet, and detector. The resolution equation provides a framework for understanding how these choices impact the separation of analytes.
The Heart of the Separation: GC Column Selection
The stationary phase is the most critical factor in achieving separation, as it dictates the selectivity of the column.[3][8]
-
For Isomer Separations (e.g., Methylanisoles, Dimethoxybenzenes): Standard non-polar phases (e.g., 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5) separate primarily by boiling point and are often insufficient for resolving positional isomers.[3] To resolve these, a stationary phase that offers different selectivity mechanisms, such as dipole-dipole or π-π interactions, is required.[3]
-
Mid- to High-Polarity Phases: Columns with a higher content of cyanopropyl or phenyl groups (e.g., 50% Phenyl Polysiloxane) or wax-type phases (Polyethylene Glycol - PEG) are recommended.[3][9] These phases exploit subtle differences in the polarity and shape of the isomers to achieve separation.[3]
-
-
For General Purpose Screening: A mid-polarity column, such as a 35% or 50% phenyl-methylpolysiloxane (e.g., DB-35, HP-50+), offers a good balance for separating a wider range of substituted anisoles with varying polarities.
Table 1: Recommended GC Columns for Substituted Anisole Analysis
| Target Analytes | Recommended Stationary Phase | Rationale | Example Commercial Columns |
| Positional Isomers (e.g., methylanisoles, nitroanisoles) | Polyethylene Glycol (PEG) or High Cyanopropyl Content | High polarity provides unique selectivity based on dipole-dipole interactions, crucial for separating compounds with similar boiling points.[3][10] | DB-WAX, HP-INNOWax, DB-23, HP-88 |
| Haloanisoles (e.g., TCA, TBA in wine) | 5% Phenyl-Methylpolysiloxane | A robust, low-polarity phase providing excellent separation based on boiling points and good thermal stability.[4] | DB-5ms, HP-5ms, Rxi-5ms |
| Methoxyphenols (e.g., Guaiacol, Syringol) | 50% Phenyl-Methylpolysiloxane or Wax (PEG) Phase | Medium to high polarity mitigates peak tailing associated with the polar hydroxyl group and provides necessary selectivity.[1][2] | DB-17, HP-50+, DB-WAX |
| Pharmaceutical Impurities | Application-dependent, often mid-polarity (e.g., 14% Cyanopropylphenyl) | Must be selective for the API and all potential impurities, including isomers.[11] | AT-210, DB-1701 |
Other column parameters such as internal diameter (ID), film thickness, and length must also be optimized. For complex mixtures, a longer column (e.g., 60 m) and a smaller ID (e.g., 0.25 mm) will provide higher efficiency and better resolution.[12]
Detection Systems: Choosing Sensitivity and Specificity
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds and is well-suited for quantification when analytes are present at sufficient concentrations (ppm levels).[2] It is often used for purity analysis and quality control of bulk materials.[13]
-
Mass Spectrometer (MS): For trace-level analysis and unequivocal identification, a mass spectrometer is the detector of choice.[1][4] It provides both quantitative data and structural information from the mass spectrum, which is crucial for identifying unknown impurities or confirming the presence of contaminants.[14][15] Operating in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity for target analytes.[4] For complex matrices, tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and lower detection limits.[4][6]
Sample Preparation: The Key to Trace Analysis
For many applications, especially in food and environmental analysis, substituted anisoles are present at very low concentrations in complex matrices.[16][17] Effective sample preparation is essential to extract and concentrate the analytes while removing interferences.[18][19]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a powerful, solvent-free technique ideal for volatile and semi-volatile analytes like haloanisoles in liquid (e.g., wine) or solid samples.[4][16][20][21] It combines sampling, extraction, and concentration into a single step.[16][22]
-
Mechanism: A fused silica fiber coated with a stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample. Analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the column.[16][20]
-
Advantages: This technique is highly sensitive, requires minimal sample volume, eliminates the use of organic solvents, and is easily automated.[21][23]
-
Optimization: Key parameters to optimize include the choice of fiber coating, extraction temperature, extraction time, and the addition of salt (salting out) to the sample matrix to increase the volatility of the analytes.[4]
Application Protocol 1: Analysis of Haloanisoles in Wine using HS-SPME-GC-MS
This protocol details a validated method for the determination of key haloanisoles responsible for off-flavors in wine, such as 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA). The method achieves limits of detection well below the sensory threshold for these compounds.[4][24]
Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 10 mL glass headspace vial.[6]
-
Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which promotes the transfer of analytes to the headspace.[4][6]
-
Spike the sample with an appropriate deuterated internal standard (e.g., 2,4,6-TCA-d5) for accurate quantification.[6][24]
-
Immediately cap the vial with a PTFE-faced silicone septum and crimp securely.
-
-
HS-SPME Conditions:
-
GC-MS Parameters:
-
Desorption: After extraction, the fiber is automatically transferred to the GC inlet. Desorb the analytes for 5 minutes at 250°C in splitless mode.[6]
-
GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 40°C, hold for 2 minutes. Ramp at 10°C/min to 200°C. Ramp at 20°C/min to 280°C and hold for 2 minutes.
-
MS Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target haloanisole and the internal standard.
-
-
Table 2: Example GC-MS (SIM) Parameters for Haloanisoles
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2,4,6-Trichloroanisole (TCA) | 210 | 195, 212 |
| 2,3,4,6-Tetrachloroanisole (TeCA) | 244 | 229, 246 |
| Pentachloroanisole (PCA) | 280 | 265, 278 |
| 2,4,6-Tribromoanisole (TBA) | 342 | 327, 344 |
| 2,4,6-TCA-d5 (Internal Std.) | 215 | 200 |
Application Protocol 2: Analysis of Methoxyphenol Isomers with Derivatization
Polar substituted anisoles, such as 2-amino-4-methoxyphenol, contain active hydrogen atoms (-OH, -NH2) that can cause poor peak shape and low sensitivity in direct GC analysis.[7] A derivatization step, such as silylation, is employed to block these active sites, thereby increasing volatility and thermal stability.[7]
Decision Diagram for Analysis of Polar Anisoles
Step-by-Step Methodology
-
Sample Extraction (Aqueous Samples):
-
To 5 mL of the aqueous sample, add a suitable internal standard.[7]
-
Adjust the sample pH to 8-9 to ensure the analyte is in its free base form.[7]
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers.[7]
-
Carefully transfer the organic (top) layer to a clean tube. Repeat the extraction twice more and combine the organic extracts.[7]
-
Dry the combined extract by passing it through anhydrous sodium sulfate.[7]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[7]
-
-
Silylation Derivatization:
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to complete the reaction.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Parameters:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Parameters: Use MS in full scan mode (e.g., m/z 40-550) to identify the derivatized compound and any related impurities. The trimethylsilyl (TMS) derivative of 2-amino-4-methoxyphenol will have a different mass spectrum than the parent compound, which must be confirmed with a derivatized standard.
-
Method Validation and Quality Control
For use in regulated environments, such as pharmaceutical development, any GC method must be thoroughly validated according to guidelines like ICH Q2(R1).[25][26][27]
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[27]
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][26]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13][27]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.[27]
Troubleshooting Common GC Problems
Even with a robust method, issues can arise. A systematic approach is key to efficient troubleshooting.[28][29][30]
Table 3: Common GC Problems and Solutions for Anisole Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites in the inlet liner or on the column; compound is too polar for the column. | Use a deactivated inlet liner; trim the front end of the column (10-30 cm); switch to a more polar column; consider derivatization for highly polar analytes.[28][30] |
| Poor Resolution / Co-elution of Isomers | Incorrect column stationary phase; oven temperature program is too fast. | Select a column with different selectivity (e.g., wax or high cyanopropyl phase).[3] Optimize the temperature ramp for a slower rate to improve separation.[28] |
| Ghost Peaks | Contamination in the inlet; septum bleed; sample carryover. | Replace the septum and inlet liner; perform a blank run after cleaning the inlet; ensure SPME fiber is fully desorbed between runs.[28][30] |
| Shifting Retention Times | Leak in the system; inconsistent carrier gas flow rate; column aging. | Perform a leak check on the system; verify carrier gas pressure and flow; condition or replace the column.[29] |
| No Signal for Phenolic Anisoles | Adsorption in the inlet or on the column due to high activity. | This is a common issue for phenols.[31] Use a highly deactivated liner (e.g., wool-packed, silanized). Confirm the compound is not degrading in the hot inlet by lowering the inlet temperature. Consider derivatization.[7] |
Conclusion
The successful analysis of substituted anisoles by gas chromatography is an achievable goal that relies on a fundamental understanding of chromatographic principles and a systematic approach to method development. By carefully selecting the appropriate stationary phase, optimizing sample preparation techniques like HS-SPME, and employing sensitive detectors like mass spectrometry, researchers can develop robust and reliable methods. For polar analytes, derivatization remains a critical tool to overcome chromatographic challenges. Adherence to rigorous validation protocols ensures that the data generated is accurate and defensible, which is paramount for professionals in research and drug development.
References
- 1. Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 9. trajanscimed.com [trajanscimed.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.ca [fishersci.ca]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. scribd.com [scribd.com]
- 16. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample preparation for the analysis of flavors and off-flavors in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Solid-phase microextraction technology for in vitro and in vivo metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution [frontiersin.org]
- 24. ETS Labs [etslabs.com]
- 25. pharmaguru.co [pharmaguru.co]
- 26. ptfarm.pl [ptfarm.pl]
- 27. academic.oup.com [academic.oup.com]
- 28. drawellanalytical.com [drawellanalytical.com]
- 29. pharmaguru.co [pharmaguru.co]
- 30. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 31. reddit.com [reddit.com]
Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 3-Chloro-2-methylanisole
Introduction: Navigating the Regiochemical Landscape of a Polysubstituted Arene
For the discerning researcher in organic synthesis and drug development, 3-chloro-2-methylanisole presents a fascinating case study in the subtleties of electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this seemingly simple molecule are governed by a complex interplay of electronic and steric effects from its three substituents: a methoxy group (-OCH₃), a methyl group (-CH₃), and a chlorine atom (-Cl). Understanding these directing effects is paramount to predicting and controlling the outcome of synthetic transformations.
The methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1] The methyl group is also an activating, ortho, para-director, albeit weaker than the methoxy group, operating primarily through an inductive effect.[2] Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, yet it still directs incoming electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate.[2]
When multiple substituents are present on a benzene ring, the most powerfully activating group typically dictates the position of electrophilic attack.[2] In the case of this compound, the methoxy group at C1 is the dominant directing group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group, which are C6 and C4, respectively. However, the methyl group at C2 introduces significant steric hindrance, which can influence the accessibility of the adjacent C6 position. Consequently, a mixture of products is often obtained, with the sterically less hindered C4-substituted product often favored.
This application note provides a comprehensive guide to the key electrophilic aromatic substitution reactions of this compound, offering detailed, field-proven protocols for nitration, halogenation, Friedel-Crafts acylation, and sulfonation. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions, ensuring both scientific rigor and practical applicability.
I. Nitration of this compound
The introduction of a nitro group onto the aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization, such as reduction to an amine.
Predicted Regioselectivity
Based on the directing effects of the substituents, the nitration of this compound is expected to yield a mixture of 3-chloro-2-methyl-6-nitroanisole and 3-chloro-2-methyl-4-nitroanisole, with the latter likely being the major product due to reduced steric hindrance.
Caption: Predicted outcomes of the nitration of this compound.
Detailed Experimental Protocol: Nitration
This protocol is adapted from the nitration of a structurally similar compound, 3-chloro-4-methylanisole.[3]
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
-
Preparation of Nitrating Mixture: Carefully add 10 mL of concentrated sulfuric acid to the flask. While stirring and maintaining the temperature below 10 °C, slowly add 10 mL of concentrated nitric acid to create the nitrating mixture.
-
Substrate Addition: Dissolve 5.0 g of this compound in 20 mL of dichloromethane. Transfer this solution to the dropping funnel.
-
Reaction: Add the solution of this compound dropwise to the stirred nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer. Extract the aqueous layer with two 20 mL portions of dichloromethane. Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: gas evolution), and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the major and minor products.
II. Halogenation (Bromination) of this compound
Halogenation, particularly bromination, introduces a synthetically useful halogen atom onto the aromatic ring, which can then participate in a variety of cross-coupling reactions.
Predicted Regioselectivity
Similar to nitration, bromination is expected to occur at the C4 and C6 positions, directed by the methoxy group. The use of a less bulky brominating agent may slightly increase the proportion of the C6 isomer compared to nitration.
Caption: Predicted outcomes of the bromination of this compound.
Detailed Experimental Protocol: Bromination
This protocol is based on standard procedures for the bromination of activated aromatic compounds.[4]
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, dissolve 5.0 g of this compound in 50 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Prepare a solution of 1.05 equivalents of bromine in 10 mL of glacial acetic acid and place it in the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred solution of the anisole derivative at room temperature over 20 minutes. The red-brown color of the bromine should dissipate as it reacts.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 200 mL of water.
-
Extraction and Quenching: Extract the aqueous mixture with three 50 mL portions of dichloromethane. Combine the organic extracts and wash with 50 mL of saturated sodium thiosulfate solution to remove any unreacted bromine, followed by 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to separate the isomeric products.
III. Friedel-Crafts Acylation of this compound
The Friedel-Crafts acylation is a powerful method for the formation of C-C bonds, leading to the synthesis of aryl ketones, which are important intermediates in medicinal chemistry.[5][6]
Predicted Regioselectivity
The strong directing effect of the methoxy group will favor acylation at the C4 and C6 positions. Due to the bulkiness of the acylium ion electrophile, the substitution at the less sterically hindered C4 position is expected to be highly favored.
Caption: Predicted outcome of the Friedel-Crafts acylation.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general procedure for the Friedel-Crafts acylation of activated arenes.[7]
Materials:
-
This compound
-
Acetyl Chloride (or another acyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, assemble a dry 250 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Suspend 1.2 equivalents of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add 1.1 equivalents of acetyl chloride to the stirred suspension. Then, add a solution of 5.0 g of this compound in 20 mL of anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 50 mL of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two 30 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude ketone can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
IV. Sulfonation of this compound
Sulfonation introduces a sulfonic acid group (-SO₃H), which can be used as a directing group, a protective group, or to increase the water solubility of a molecule.
Predicted Regioselectivity
The sulfonation reaction is expected to be highly regioselective for the para-position (C4) due to the steric bulk of the SO₃ electrophile and the strong directing effect of the methoxy group.
Caption: Predicted outcome of the sulfonation of this compound.
Detailed Experimental Protocol: Sulfonation
This protocol is based on general methods for the sulfonation of aromatic compounds.
Materials:
-
This compound
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice bath
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
Reaction Setup: In a fume hood, place 20 mL of fuming sulfuric acid in a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.
-
Substrate Addition: Slowly add 5.0 g of this compound dropwise to the stirred fuming sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto 150 g of crushed ice.
-
Precipitation: The sulfonic acid product may precipitate upon cooling and dilution. If it does, collect the solid by vacuum filtration.
-
Salting Out: If the product remains in solution, add saturated sodium chloride solution to "salt out" the sulfonic acid or its sodium salt.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold brine, and dry in a desiccator. Further purification can be achieved by recrystallization from water or an appropriate organic solvent.
Summary of Reactions and Predicted Products
| Reaction | Electrophile | Reagents | Major Product | Minor Product(s) |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 3-Chloro-2-methyl-4-nitroanisole | 3-Chloro-2-methyl-6-nitroanisole |
| Bromination | Br⁺ | Br₂ / Acetic Acid | 4-Bromo-3-chloro-2-methylanisole | 6-Bromo-3-chloro-2-methylanisole |
| Acylation | RCO⁺ | RCOCl / AlCl₃ | 1-(4-Chloro-5-methoxy-6-methylphenyl)alkan-1-one | - |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 6-Chloro-5-methoxy-4-methylbenzenesulfonic acid | - |
References
- 1. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Activation of 3-Chloro-2-methylanisole: Advanced Protocols for Metal-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 3-Chloro-2-methylanisole, with its unique substitution pattern—an activating methoxy group, a sterically influential methyl group, and a reactive chlorine atom—presents itself as a valuable and versatile building block. The chlorine atom, while rendering the C-Cl bond challenging to activate compared to its bromide or iodide counterparts, offers advantages in terms of cost and availability of starting materials.[1] This guide provides an in-depth exploration of metal-catalyzed cross-coupling strategies to effectively utilize this compound in the synthesis of complex molecular architectures, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The primary challenge in reactions involving this compound lies in the strength of the C-Cl bond and the steric hindrance imposed by the ortho-methyl group. Overcoming this requires carefully selected catalytic systems, often centered around palladium or nickel, supported by sterically bulky and electron-rich ligands that facilitate the critical oxidative addition step.[2][3][4] This document will detail field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing the causal logic behind the selection of reagents and conditions.
Part 1: The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a paramount tool for the formation of carbon-carbon bonds.[5] For a sterically hindered and electron-rich substrate like this compound, the choice of catalyst and ligand is critical to achieving high yields.
Causality Behind Component Selection:
-
Catalyst: Palladium precatalysts, such as those incorporating bulky phosphine ligands (e.g., XPhos-Pd-G3), are often superior to generating the active Pd(0) species in situ.[6][7][8] These precatalysts ensure a reliable and rapid generation of the active catalytic species, which is crucial for the coupling of challenging substrates.[6][7][8]
-
Ligand: Bulky, electron-rich monophosphine ligands from the Buchwald group, such as XPhos and SPhos, are highly effective.[1][9] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl chloride.[9]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often employed. The choice of base can influence the rate of transmetalation and the stability of the boronic acid coupling partner.
-
Solvent: Aprotic polar solvents like toluene, dioxane, or THF are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
XPhos-Pd-G3 precatalyst
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
The flask is sealed and the mixture is stirred vigorously at 100 °C for 12-24 hours. Reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos-Pd-G3 (1-2 mol%) | Precatalyst ensures efficient generation of active Pd(0) for a challenging substrate.[6][7][8] |
| Ligand | XPhos (integrated in precatalyst) | Bulky, electron-rich ligand facilitates oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Effective for transmetalation without rapid degradation of the boronic acid. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O | Promotes dissolution of reagents and facilitates the catalytic cycle. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome the activation barrier of the C-Cl bond. |
| Coupling Partner | Aryl or Heteroaryl Boronic Acid (1.1-1.5 equiv.) | A slight excess ensures complete consumption of the starting aryl chloride. |
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11] For this compound, this reaction requires a robust catalyst system to overcome the inert C-Cl bond.[10]
Causality Behind Component Selection:
-
Catalyst/Ligand System: Similar to the Suzuki-Miyaura coupling, palladium catalysts paired with bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are highly effective.[1] These ligands create a sterically crowded palladium center that promotes the C-N bond-forming reductive elimination.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate its coordination to the palladium center.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an argon atmosphere, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by GC-MS.[12]
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(dba)₂ or Pd(OAc)₂ (1-2 mol%) | Readily available Pd(0) or Pd(II) sources that form the active catalyst in situ. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands are crucial for coupling unactivated aryl chlorides.[1] |
| Base | NaOt-Bu or LiHMDS (1.2-1.5 equiv.) | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent prevents quenching of the strong base. |
| Temperature | 100-120 °C | Necessary to drive the oxidative addition of the C-Cl bond. |
| Coupling Partner | Primary or Secondary Amine (1.1-1.3 equiv.) | A slight excess ensures the reaction goes to completion. |
Visualization: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Part 3: The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes.[13] This reaction typically employs a dual catalytic system of palladium and copper. For challenging substrates like this compound, copper-free conditions with specialized ligands may be necessary to achieve good results.
Causality Behind Component Selection:
-
Palladium Catalyst: A Pd(0) source, such as Pd(PPh₃)₄, or a Pd(II) source that is reduced in situ, is used.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst that facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand for this reaction, but for aryl chlorides, more electron-rich and bulky phosphines may be required.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base and often as the solvent. It neutralizes the HX produced and aids in the formation of the copper acetylide.
-
Solvent: The amine base can serve as the solvent, or other solvents like THF or DMF can be used.[14]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
The reaction mixture is stirred at 60-80 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and filtered through a pad of celite to remove the insoluble salts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | A common and effective Pd(0) catalyst for Sonogashira couplings. |
| Co-catalyst | CuI (3-10 mol%) | Facilitates the formation of the reactive copper acetylide species. |
| Base/Solvent | Et₃N or i-Pr₂NH | Acts as both a base and a solvent, promoting the reaction. |
| Solvent (optional) | THF, DMF | Can be used to improve solubility of the reactants.[14] |
| Temperature | 50-100 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
| Coupling Partner | Terminal Alkyne (1.1-1.2 equiv.) | A slight excess drives the reaction to completion. |
Visualization: The Sonogashira Catalytic Cycle
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Part 4: Alternative Strategies - Nickel Catalysis and Kumada Coupling
While palladium is the workhorse for many cross-coupling reactions, nickel catalysis offers a more economical and sometimes more reactive alternative, especially for the activation of aryl chlorides.[15][16][17] N-heterocyclic carbene (NHC) ligands have proven to be particularly effective for nickel-catalyzed reactions.[18][19][20][21][22]
The Kumada coupling , which utilizes a Grignard reagent as the nucleophile, is another powerful C-C bond-forming reaction that can be catalyzed by both nickel and palladium.[23][24][25] The high reactivity of Grignard reagents can be advantageous, but it also limits the functional group tolerance of the reaction.
Conclusion and Future Outlook
The successful application of metal-catalyzed cross-coupling reactions with this compound hinges on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium precatalysts equipped with bulky, electron-rich biarylphosphine ligands are the current state-of-the-art for achieving high efficiency with this challenging substrate. The Sonogashira coupling provides a reliable method for introducing alkynyl functionalities. Furthermore, the exploration of nickel-based catalysts is a promising avenue for developing more sustainable and cost-effective synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound as a key building block in the synthesis of novel molecules with potential applications in medicine and materials science. As ligand design and catalyst development continue to evolve, we can anticipate even milder and more efficient methods for the functionalization of this and other challenging aryl chlorides.
References
- 1. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Coupling of ortho-substituted aryl chlorides with bulky amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [repository.kaust.edu.sa]
- 14. preprints.org [preprints.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. [Ni(Np#)(η5-Cp)Cl]: Flexible, Sterically Bulky, Well-Defined, Highly Reactive Complex for Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. N-Heterocyclic Carbene Bound Nickel(I) Complexes and Their Roles in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Kumada Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield and purity in 3-Chloro-2-methylanisole synthesis
Welcome to the technical support center for the synthesis of 3-chloro-2-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route to achieve higher yields and purity.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Overall Yield
Q: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several stages of the synthesis. Let's break down the common culprits based on the synthetic route. A prevalent and effective method for synthesizing this compound starts with 3-chloro-2-methylaniline.[1] This involves a two-step process: diazotization followed by a substitution reaction.[1]
Potential Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt from 3-chloro-2-methylaniline is a critical step.[1] This reaction is highly temperature-sensitive and must be kept between 0-5°C to prevent the premature decomposition of the unstable diazonium salt.[1]
-
Solution: Ensure your reaction vessel is adequately cooled in an ice-salt bath. Monitor the internal temperature closely and add the sodium nitrite solution slowly to maintain the low temperature. Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the reaction.[2] A dark blue color indicates excess nitrous acid.[2]
-
-
Side Reactions During Diazonium Salt Hydrolysis: If your route involves hydrolyzing the diazonium salt to 3-chloro-2-methylphenol, elevated temperatures can lead to the formation of unwanted phenol byproducts.[2]
-
Solution: After diazotization, proceed with the hydrolysis at a controlled, low temperature before subsequent methylation.
-
-
Inefficient Methylation: The final step of methylating 3-chloro-2-methylphenol can be a source of low yield if not optimized.
Issue 2: Formation of Isomeric Impurities
Q: I am observing significant amounts of isomeric impurities in my final product. How can I improve the regioselectivity of the chlorination?
A: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring play a key role.
Understanding the Cause:
Direct chlorination of 2-methylanisole is an alternative synthetic route. However, the methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This can lead to a mixture of chlorinated products, including the desired this compound and the isomeric 4-chloro-2-methylanisole.
Strategies for Improved Regioselectivity:
-
Choice of Chlorinating Agent and Catalyst: The reaction conditions, including the choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride) and catalyst (e.g., a Lewis acid), must be carefully optimized to maximize the yield of the desired isomer.[1]
-
Steric Hindrance: The existing methyl and methoxy groups can provide some steric hindrance that influences the position of the incoming chloro group.
-
Advanced Methodologies: Modern synthetic chemistry utilizes catalytic systems to direct the reaction towards the desired isomer, minimizing the formation of byproducts.[1] For instance, the use of a strong activating agent like trifluoroacetic anhydride (TFAA) can sometimes alter the regiochemical outcome, potentially increasing the yield of the less electronically favored 3-chloro isomer.[1] However, these highly reactive systems require precise control to avoid byproduct formation.[1]
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify this compound from the reaction mixture. What are the recommended purification techniques?
A: Effective purification is essential to obtain a high-purity final product. The choice of method depends on the nature of the impurities.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the mixture should be poured over ice water and the organic layer separated. The aqueous layer should be extracted with a suitable solvent like methylene chloride.[3]
-
Washing: The combined organic layers should be washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.[3]
-
Distillation: For impurities with significantly different boiling points, vacuum distillation is an effective method. 3-chloro-2-methylaniline, a key precursor, is purified by vacuum distillation.[4]
-
Chromatography: If distillation is insufficient to separate isomeric impurities, column chromatography is the preferred method. For example, a mixture of isomeric chloro-methoxy-methylbenzaldehydes was successfully separated using silica gel chromatography with a methylene chloride:hexane eluent.[3]
II. Frequently Asked Questions (FAQs)**
Q1: What is the most reliable starting material for the synthesis of this compound?
A1: A well-established and reliable route begins with 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine).[1] This precursor can be synthesized by the reduction of 6-chloro-2-nitrotoluene.[1]
Q2: Can you provide a general protocol for the synthesis starting from 3-chloro-2-methylaniline?
A2: Certainly. The process involves two main stages:
-
Diazotization: 3-chloro-2-methylaniline is treated with a diazotizing agent, such as sodium nitrite, in an acidic solution (e.g., hydrochloric or sulfuric acid) at a low temperature (0-5°C) to form the corresponding diazonium salt.[1]
-
Hydrolysis and Methylation: The resulting diazonium salt is then hydrolyzed to form 3-chloro-2-methylphenol. This intermediate is subsequently methylated using a reagent like dimethyl sulfate or methyl iodide in the presence of a base to yield this compound.[1]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, other routes exist, although they may present different challenges:
-
Direct Chlorination of 2-Methylanisole: This is a more direct approach but can lead to a mixture of isomers, requiring careful optimization of reaction conditions for regioselectivity.[1]
-
From 2-Methylphenol Derivatives: This multi-step process involves the initial chlorination of the phenol ring, followed by the methylation of the hydroxyl group.[1]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Safety is paramount in any chemical synthesis. Key precautions include:
-
Handling of Reagents: Many reagents used in this synthesis are hazardous. For example, diazotizing agents can be explosive, and chlorinating agents are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Temperature Control: The diazotization step is exothermic and requires strict temperature control to prevent runaway reactions and decomposition of the diazonium salt.[1]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[5]
III. Experimental Protocols & Data
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5°C | Prevents decomposition of the unstable diazonium salt.[1] |
| Methylation Temperature | <50°C | Minimizes the formation of polychlorinated byproducts.[1] |
| Methylation Base | Potassium Carbonate | An effective base for the etherification of phenols.[1] |
Step-by-Step Protocol: Synthesis from 3-Chloro-2-methylaniline
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Diazotization:
-
Dissolve 3-chloro-2-methylaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C.
-
Confirm the completion of the reaction by testing for excess nitrous acid with starch-iodide paper.[2]
-
-
Hydrolysis:
-
Slowly add the diazonium salt solution to a heated aqueous solution of sulfuric acid.
-
Control the addition rate to maintain a steady evolution of nitrogen gas.
-
After the addition is complete, heat the mixture to ensure complete hydrolysis to 3-chloro-2-methylphenol.
-
-
Methylation:
-
To the cooled solution containing 3-chloro-2-methylphenol, add a suitable solvent and potassium carbonate.
-
Add dimethyl sulfate or methyl iodide dropwise while maintaining the temperature below 50°C.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Follow the purification protocol outlined in the "Difficulties in Product Purification" section above.
-
IV. Visualizing the Workflow and Potential Pitfalls
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield issues.
V. References
-
Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved from --INVALID-LINK--
-
Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from --INVALID-LINK--
-
GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
L.S. College, Muzaffarpur. (2020, May 11). Gattermann reaction. Retrieved from --INVALID-LINK--
-
Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
Journal of the Chemical Society B: Physical Organic. (1970). Non-conventional paths in electrophilic aromatic reactions. Part VI. Chlorination of 3,5-dichloro-2,4,6-trimethylanisole and related compounds. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Gattermann reaction examples. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 3260-88-6,3-chloro-2-methoxyanisole. Retrieved from --INVALID-LINK--
-
ResearchGate. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from --INVALID-LINK--
-
Pool Operation Management. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C8H9ClO). Retrieved from --INVALID-LINK--
-
Research Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Zodiac Australia. (n.d.). Your Ultimate Pool Chlorinator Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Drugfuture. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Capot Chemical. (2008, November 25). MSDS of this compound. Retrieved from --INVALID-LINK--
-
African Journal of Biomedical Research. (2024, October 30). Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 97% 25 g. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Methylanisole. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, November 29). In-Line Chlorination Playbook: Guidance on Installing, Operating, and Maintaining In-Line Chlorination Devices to Disinfect Drinking Water. Retrieved from --INVALID-LINK--
-
Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector?. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 97% 25 g. Retrieved from --INVALID-LINK--
References
Challenges in the regioselective synthesis of 3-Chloro-2-methylanisole
Technical Support Center: Synthesis of 3-Chloro-2-methylanisole
Welcome to the technical support guide for the regioselective synthesis of this compound (CAS No. 3260-88-6)[1][2][3]. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and process chemists. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this synthesis, ensuring both efficiency and high purity of the final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and characterization of this compound.
Q1: What makes the regioselective synthesis of this compound so challenging?
A1: The primary challenge lies in controlling the position of the chlorine atom on the 2-methylanisole scaffold. This difficulty stems from the principles of Electrophilic Aromatic Substitution (EAS)[1]. The starting material, 2-methylanisole, has two activating, ortho, para-directing groups: the methoxy (-OCH₃) group at position 1 and the methyl (-CH₃) group at position 2[1][4].
-
Methoxy Group (-OCH₃): This is a strongly activating group that directs incoming electrophiles (like Cl⁺) to positions 2 (occupied), 4, and 6.[5][6][7]
-
Methyl Group (-CH₃): This is a weakly activating group that directs to positions 3, 5, and 6.[5]
The combined directing effects favor substitution at positions 4 and 6, making the desired 3-chloro isomer the least electronically favored product. Furthermore, the methyl group at position 2 provides steric hindrance, which can influence the substitution pattern[1][8]. Consequently, direct chlorination typically results in a difficult-to-separate mixture of isomers[1].
Q2: What are the most viable synthetic routes to obtain high-purity this compound?
A2: Given the poor regioselectivity of direct chlorination, multi-step precursor-based routes are highly recommended for achieving high purity. The most reliable and widely documented method involves a Sandmeyer reaction starting from 3-Chloro-2-methylaniline[1][9]. An alternative, though more technically demanding, approach is through directed ortho-metalation.
| Synthetic Route | Regioselectivity | Number of Steps | Key Advantages | Common Challenges |
| Direct Chlorination | Poor | 1 | Fast, single step. | Isomer separation, low yield of desired product. |
| Sandmeyer Reaction | Excellent | 2-3 | High purity, unambiguous regiocontrol. | Handling of diazonium salts, temperature control. |
| Directed ortho-Metalation | Excellent | 2 | High regioselectivity. | Requires cryogenic temperatures, strong organolithium bases. |
Q3: How can I definitively confirm that I have synthesized the correct this compound isomer?
A3: Unambiguous structural confirmation requires a combination of spectroscopic techniques. Comparing your experimental data with reference spectra is crucial.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools. The aromatic region of the ¹H NMR spectrum for the 3-chloro isomer will show a distinct splitting pattern for the three adjacent protons. In contrast, isomers like 5-chloro-2-methylanisole would show a different pattern due to different proton relationships.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula (C₈H₉ClO) by providing an accurate mass of the molecular ion peak[1][2].
-
X-ray Crystallography: For absolute certainty, especially if derivatized to a solid, single-crystal X-ray diffraction provides an unambiguous 3D map of the molecule, confirming the substituent positions[1].
Part 2: Troubleshooting Guide for Synthetic Routes
This section provides detailed troubleshooting for specific problems encountered during synthesis.
Route 1: Direct Electrophilic Chlorination of 2-Methylanisole
Problem: My reaction yields a mixture of isomers (mainly 4-chloro and 6-chloro) with very little of the desired 3-chloro product. How can I improve this?
Cause Analysis: This outcome is expected due to the strong ortho, para-directing nature of the methoxy group, which overrides the directing effect of the methyl group[8]. The electronic density is highest at the C4 (para) and C6 (ortho) positions, making them the primary sites of electrophilic attack. The formation of the 3-chloro isomer is electronically and sterically disfavored.
Caption: Direct chlorination pathways of 2-methylanisole.
Troubleshooting & Solutions:
-
Acknowledge the Limitation: Direct chlorination is fundamentally non-regioselective for this target. It is not the recommended route for producing high-purity this compound.
-
Solvent and Temperature: While some literature suggests that varying the solvent polarity or reaction temperature can slightly alter isomer ratios, these changes are often insufficient to make the 3-chloro isomer the major product.
-
Bulky Chlorinating Agents: Using a sterically hindered chlorinating agent in combination with a specific Lewis acid catalyst might slightly increase the proportion of substitution at the less hindered C5 position, but it is unlikely to favor the C3 position.
-
Recommendation: For regiochemically pure product, abandon the direct chlorination approach and proceed with the multi-step Sandmeyer synthesis outlined below[1].
Route 2: Multi-Step Synthesis via Sandmeyer Reaction
This is the preferred and most reliable method. The general workflow is the reduction of 6-chloro-2-nitrotoluene to 3-chloro-2-methylaniline, followed by diazotization and subsequent conversion to the target molecule.
Caption: Workflow for the Sandmeyer synthesis route.
Problem: The yield of my diazotization reaction is very low, and I observe significant decomposition (e.g., formation of dark tars).
Cause Analysis: Aryl diazonium salts are notoriously unstable at elevated temperatures[10]. The decomposition is an exothermic process that can accelerate if not properly controlled, leading to a runaway reaction and the formation of complex side products, including phenols from reaction with water[10].
Troubleshooting & Solutions:
-
Strict Temperature Control: The diazotization must be performed at 0-5 °C. Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite. Monitor the internal reaction temperature, not just the bath temperature.
-
Slow Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of 3-chloro-2-methylaniline. A slow, controlled addition prevents localized temperature spikes[10].
-
Check for Excess Nitrous Acid: After the addition is complete, it is critical to confirm a slight excess of nitrous acid to ensure all the aniline has reacted. This can be tested by dipping a glass rod into the reaction mixture and touching it to potassium iodide-starch paper; a positive test (immediate dark blue color) indicates the presence of nitrous acid[10]. Do not add a large excess, as it can lead to side reactions.
-
Immediate Use: Do not store the diazonium salt solution. Proceed immediately to the next step (e.g., hydrolysis to the phenol or another Sandmeyer transformation)[10][11].
Problem: The final methylation of 3-chloro-2-methylphenol to this compound is incomplete or gives low yield.
Cause Analysis: Incomplete deprotonation of the phenol, inappropriate choice of methylating agent, or unsuitable reaction conditions can lead to poor yields. The phenolic proton must be removed by a base to form the more nucleophilic phenoxide ion for the subsequent Sₙ2 reaction with the methylating agent.
Troubleshooting & Solutions:
-
Choice of Base: A moderately strong base is required. Anhydrous potassium carbonate (K₂CO₃) is a common, effective, and economical choice. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.
-
Choice of Methylating Agent: Dimethyl sulfate (DMS) and methyl iodide (MeI) are standard reagents. DMS is often cheaper but is highly toxic and requires careful handling. MeI is also effective.
-
Solvent: A polar aprotic solvent like acetone or acetonitrile (ACN) is ideal. These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction.
-
Reaction Conditions: Gently refluxing the mixture usually provides sufficient energy for the reaction to go to completion. Monitor the reaction by TLC or GC to determine when the starting phenol has been consumed.
-
Workup: A standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) is necessary to remove inorganic salts and any unreacted base.
Appendix A: Detailed Experimental Protocol
Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and available equipment.
Step 1: Reduction of 6-Chloro-2-nitrotoluene to 3-Chloro-2-methylaniline (A well-documented procedure involves reduction with iron in acidic medium)[12].
-
To a stirred mixture of finely divided iron (3 molar equivalents), concentrated HCl (0.6 molar equivalents), and water, heat the mixture to boiling.
-
Add 6-chloro-2-nitrotoluene (1 molar equivalent) portion-wise over 2 hours, maintaining a gentle boil.
-
After the addition is complete, add sodium carbonate to basify the mixture.
-
Steam distill the product, 3-chloro-2-methylaniline, from the reaction mixture.
-
Purify the collected aniline by vacuum distillation[12].
Step 2: Diazotization of 3-Chloro-2-methylaniline and Hydrolysis to 3-Chloro-2-methylphenol
-
Prepare a solution of 3-chloro-2-methylaniline (1 molar equivalent) in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 molar equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C[10].
-
After the addition, stir for an additional 15 minutes at 0-5 °C. Check for excess nitrous acid using KI-starch paper.
-
To the cold diazonium salt solution, add it slowly to a boiling aqueous solution of sulfuric acid to induce hydrolysis. Nitrogen gas will evolve.
-
After gas evolution ceases, cool the mixture and extract the 3-chloro-2-methylphenol with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extracts, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
Step 3: Methylation of 3-Chloro-2-methylphenol
-
Dissolve the crude 3-chloro-2-methylphenol (1 molar equivalent) in acetone.
-
Add anhydrous potassium carbonate (1.5 molar equivalents).
-
Add dimethyl sulfate (1.2 molar equivalents) dropwise. Caution: DMS is extremely toxic.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product, this compound, by vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. Solved Anisole is activated towards electrophilic aromatic | Chegg.com [chegg.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions Involving 3-Chloro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions with 3-chloro-2-methylanisole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights. As Senior Application Scientists, we aim to explain the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
I. Understanding the Substrate: this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its structure, featuring an ortho-methyl group and a meta-chloro substituent relative to the methoxy group, introduces both steric hindrance and specific electronic effects that can influence reactivity. The chloro substituent, being less reactive than bromo or iodo analogs, often requires more specialized and highly active catalyst systems to achieve efficient coupling.[1][2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired biaryl product. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered and electronically deactivated aryl chlorides like this compound are common. The issue often stems from a combination of factors related to catalyst activity, reaction conditions, and substrate-specific challenges.
Initial Diagnostic Checks:
-
Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are fresh and have been stored under an inert atmosphere.[1] Phosphine ligands are particularly susceptible to oxidation.
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen can irreversibly oxidize the active Pd(0) catalyst.[1] Ensure the base is of high purity and appropriate for the reaction.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1]
Advanced Troubleshooting Strategies:
-
Catalyst System Optimization: The C-Cl bond of this compound is strong and requires a highly active catalyst for oxidative addition, the rate-limiting step in many cross-coupling reactions.[3]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating aryl chlorides.[2][3][4] These ligands promote the formation of the active, low-coordinate Pd(0) species and accelerate oxidative addition. Consider ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups, or other specialized ligands like cataCXium® A or triazole-based monophosphines.[5][6]
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can sometimes improve reproducibility and activity compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7][8]
-
For challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[8] The "caesium effect" is particularly noted for difficult couplings.[8]
-
The choice of base can also influence side reactions. Strong bases like KOH or NaOH can sometimes lead to undesired pathways.[8]
-
-
Solvent Effects: The solvent can influence catalyst solubility, stability, and the rate of reaction steps.[9] While toluene and dioxane are common, exploring other solvents like THF or DMF might be beneficial.[4]
Troubleshooting Workflow: Optimizing the Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Q2: I am observing a significant amount of 2-methylanisole as a byproduct in my cross-coupling reaction. What is causing this hydrodehalogenation, and how can I suppress it?
A2: The formation of 2-methylanisole is due to a common side reaction called hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.[10] This process competes with the desired cross-coupling pathway and can be promoted by several factors.
Mechanistic Insights:
Hydrodehalogenation can occur through various mechanisms. One common pathway involves the oxidative addition of the aryl chloride to the Pd(0) center, followed by a reaction with a hydride source.[10] The source of the hydride can be the solvent (e.g., from an alcohol), the base, or even water.[10][11]
Strategies to Minimize Hydrodehalogenation:
-
Choice of Base and Solvent:
-
If using an alcohol-based solvent or a base that can generate hydride species (like formate salts), consider switching to an aprotic solvent (e.g., toluene, dioxane) and a non-hydride-donating base (e.g., K₃PO₄, Cs₂CO₃).
-
Ensure anhydrous conditions, as water can be a proton source.[11]
-
-
Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and the pathways leading to hydrodehalogenation. Experimenting with different classes of bulky, electron-rich ligands may favor the desired coupling.
-
Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can sometimes minimize the extent of side reactions.
Experimental Protocol: Test for Hydrodehalogenation Sources
To identify the source of the hydride, you can run a series of control experiments:
| Experiment | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Expected Outcome if Source |
| 1 (Control) | This compound | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | Baseline hydrodehalogenation |
| 2 (Deuterated Solvent) | This compound | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene-d₈ | Deuterated byproduct suggests solvent |
| 3 (Deuterated Water) | This compound | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene + D₂O | Deuterated byproduct suggests water |
Q3: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish and incomplete. How can I improve the reaction efficiency?
A3: The Buchwald-Hartwig amination of aryl chlorides, especially sterically hindered ones, requires a carefully optimized catalyst system.[12][13] The sluggishness of your reaction is likely due to inefficient oxidative addition or a slow rate of reductive elimination.
Key Optimization Parameters:
-
Catalyst System: This is the most critical factor for C-N bond formation with aryl chlorides.[13]
-
Ligands: Use bulky, electron-rich phosphine ligands specifically designed for Buchwald-Hartwig aminations. Second-generation and later ligands like BrettPhos, XPhos, or Josiphos-type ligands are often necessary for coupling primary amines with aryl chlorides.[6][12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14] The choice of base can be critical and substrate-dependent.
-
-
Reaction Temperature: These reactions often require elevated temperatures (typically 80-120 °C) to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[13]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can sometimes improve reaction rates.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
III. Frequently Asked Questions (FAQs)
Q: Why are aryl chlorides like this compound more challenging substrates than aryl bromides or iodides?
A: The primary reason lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger (higher bond dissociation energy) than the C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the C-Cl bond more difficult, requiring more active catalysts and often higher reaction temperatures.[1][3]
Q: Can I use a "ligandless" palladium catalyst like Pd/C for coupling with this compound?
A: While some "ligandless" heterogeneous palladium catalysts like Pd/C can activate certain aryl chlorides, they are generally not effective for sterically hindered and electron-neutral substrates like this compound under mild conditions.[15] Achieving successful coupling with this substrate typically requires a homogeneous palladium source paired with a bulky, electron-rich phosphine ligand to facilitate the challenging oxidative addition step.[3][4]
Q: What is the role of the ortho-methyl group in this compound?
A: The ortho-methyl group introduces significant steric hindrance around the C-Cl bond. This steric bulk can impede the approach of the palladium catalyst for the oxidative addition step, further increasing the challenge of the reaction.[16][17] This is why ligands with large cone angles are often necessary to create a coordinatively unsaturated and highly reactive palladium center.
Q: Are there any specific safety concerns when running these reactions at high temperatures with phosphine ligands and strong bases?
A: Yes. Phosphine ligands can be air-sensitive and potentially pyrophoric. Strong bases like NaOt-Bu are caustic and moisture-sensitive. Reactions should always be conducted in a well-ventilated fume hood under an inert atmosphere. Care should be taken when quenching reactions containing strong bases. Furthermore, palladium catalysts can pose health risks and should be handled with appropriate personal protective equipment.
IV. References
-
ACS Catalysis. (2014). Activation of Aryl Chlorides in Water under Phase-Transfer Agent-Free and Ligand-Free Suzuki Coupling by Heterogeneous Palladium Supported on Hybrid Mesoporous Carbon. --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. --INVALID-LINK--
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--
-
BenchChem. (n.d.). A comparative study of different bases in Suzuki-Miyaura coupling reactions. --INVALID-LINK--
-
Royal Society of Chemistry. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. --INVALID-LINK--
-
ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. --INVALID-LINK--
-
ResearchGate. (n.d.). Palladium-Catalysed Coupling Reactions of Aryl Chlorides. --INVALID-LINK--
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. --INVALID-LINK--
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
Wikipedia. (n.d.). Heck reaction. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. --INVALID-LINK--
-
ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids. --INVALID-LINK--
-
UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. --INVALID-LINK--
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. --INVALID-LINK--
-
University of Cambridge. (n.d.). Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electrostatically-Directed Palladium Catalysis. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Heck Reaction. --INVALID-LINK--
-
YouTube. (n.d.). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. --INVALID-LINK--
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... --INVALID-LINK--
-
ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. --INVALID-LINK--
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. --INVALID-LINK--
-
ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. --INVALID-LINK--
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. --INVALID-LINK--
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. --INVALID-LINK--
-
NIH. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
In-Situ. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 97%. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Chloro-2-methylanisole
Welcome to the technical support center for 3-Chloro-2-methylanisole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered substrate. The unique arrangement of the chloro, methyl, and methoxy groups on the aromatic ring presents significant steric and electronic hurdles in a variety of common organic transformations. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these challenges and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, offering explanations grounded in reaction mechanisms and providing actionable protocols.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields and significant starting material recovery. What can I do to improve the outcome?
A1: The primary challenge in Suzuki-Miyaura couplings with this compound is the steric hindrance around the chlorine atom, which impedes the oxidative addition step to the palladium(0) catalyst. The ortho-methyl group and, to a lesser extent, the meta-methoxy group, create a sterically congested environment. Furthermore, aryl chlorides are inherently less reactive than the corresponding bromides or iodides. To overcome this, a carefully selected catalyst system and optimized reaction conditions are crucial.
Causality and Strategic Solutions:
-
Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective. Bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can more readily undergo oxidative addition with the hindered aryl chloride.[1][2] Ligands like AntPhos have also shown high reactivity in sterically demanding couplings.[3][4]
-
Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, using a pre-formed catalyst complex of a bulky ligand and a palladium source can sometimes lead to more consistent results.
-
Base and Solvent: The choice of base is critical for the transmetalation step. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOt-Bu, which can promote side reactions. The solvent should be able to dissolve the reagents and facilitate the reaction at elevated temperatures. Toluene, dioxane, or a mixture of toluene and water are commonly used.
Troubleshooting Protocol: Suzuki-Miyaura Coupling
-
Catalyst System Evaluation:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-110 °C. The higher end of this range is often necessary for aryl chlorides.
-
Monitor the reaction progress by TLC or GC-MS. Reactions may require 12-24 hours to reach completion.
-
-
Optimization:
-
If low conversion persists, increase the catalyst loading to 3-5 mol%.
-
Screen different bulky ligands (e.g., RuPhos, JohnPhos) and bases (e.g., Cs₂CO₃, K₂CO₃).
-
Consider the use of additives, such as KF, which can facilitate the activation of the boronic acid.[7]
-
Data Summary: Recommended Suzuki-Miyaura Conditions
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Commercially available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos, AntPhos | Bulky, electron-rich ligands that facilitate oxidative addition.[3][5] |
| Base | K₃PO₄, Cs₂CO₃ | Effective for transmetalation without promoting significant side reactions. |
| Solvent | Toluene, Dioxane | High boiling points allow for necessary reaction temperatures. |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl chlorides. |
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is sluggish and incomplete. How can I improve the yield?
A2: Similar to Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound is hampered by steric hindrance around the C-Cl bond. [8] The success of this reaction is highly dependent on the choice of a palladium catalyst system that can overcome this steric barrier and facilitate the C-N bond-forming reductive elimination step.
Causality and Strategic Solutions:
-
Ligand Design: The development of specialized, bulky, and electron-rich phosphine ligands has been pivotal for the amination of aryl chlorides.[9] Ligands like Josiphos or those from the Buchwald and Kwong groups are designed to stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps with hindered substrates.[10][11][12]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.
-
Amine Nucleophilicity: The nucleophilicity of the amine coupling partner also plays a role. Less nucleophilic amines may require more forcing conditions or a more active catalyst system.
Troubleshooting Protocol: Buchwald-Hartwig Amination
-
Catalyst and Ligand Selection:
-
Reaction Setup:
-
In a glovebox or under a strictly inert atmosphere, combine Pd(OAc)₂ (1-3 mol%), the chosen ligand (1.1-1.2 equiv to Pd), and NaOt-Bu (1.2-1.5 equiv) in a reaction vessel.
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add anhydrous, degassed toluene or dioxane.
-
-
Reaction Conditions:
-
Heat the mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
-
Optimization:
-
If the reaction is slow, consider increasing the temperature or the catalyst loading.
-
For particularly challenging couplings, screening a panel of specialized ligands is often the most effective strategy.[14]
-
Ensure that the NaOt-Bu is of high purity and handled under anhydrous conditions, as its quality can significantly impact the reaction outcome.
-
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Q3: I am struggling with regioselectivity in electrophilic aromatic substitution (EAS) on this compound. Where should I expect substitution to occur, and how can I control it?
A3: Predicting the outcome of EAS on a polysubstituted benzene ring like this compound requires considering the combined directing effects of all substituents. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director due to its ability to donate electron density through resonance.[15][16][17] The methyl group (-CH₃) is a weaker activating, ortho-, para-director. The chlorine atom (-Cl) is deactivating overall but is also an ortho-, para-director.
Analysis of Directing Effects:
-
-OCH₃ group (at C1): Strongly directs to positions 2 (ortho, blocked), 4 (para), and 6 (ortho).
-
-CH₃ group (at C2): Weakly directs to positions 1 (blocked), 3 (blocked), and 6 (ortho).
-
-Cl group (at C3): Deactivating, but directs to positions 2 (blocked), 4 (para), and 5 (ortho).
Combined Effect and Steric Hindrance:
The most activated positions that are not sterically blocked are C4 and C6. The powerful activating effect of the methoxy group dominates, making these the most likely sites for electrophilic attack.[18]
-
Position 4 (para to -OCH₃, para to -Cl): This position is electronically favored by both the methoxy and chloro groups.
-
Position 6 (ortho to -OCH₃, ortho to -CH₃): This position is also strongly activated by the methoxy group. However, it is sterically hindered by the adjacent methyl group at C2.
-
Position 5 (ortho to -Cl): This position is less activated and generally not the major product.
Therefore, electrophilic substitution will likely yield a mixture of 4- and 6-substituted products, with the 4-substituted isomer often being the major product due to reduced steric hindrance.
Strategies for Controlling Regioselectivity:
-
Reaction Conditions: Milder reaction conditions (lower temperature, less aggressive Lewis acid) may favor substitution at the more electronically activated and less sterically hindered C4 position.
-
Bulky Electrophiles: Using a bulky electrophile will further disfavor attack at the sterically crowded C6 position, potentially increasing the selectivity for the C4 product.
-
Directed Ortho-Metalation (DoM): To achieve substitution at a specific, less favored position, DoM is a powerful strategy. The methoxy group is a known directing metalation group (DMG).[19][20] Treatment with a strong base like n-butyllithium or sec-butyllithium will selectively deprotonate the C6 position, which is ortho to the methoxy group. The resulting aryllithium species can then be quenched with an electrophile to install a substituent exclusively at the C6 position.
Diagram: Directing Effects in EAS
Caption: Summary of electronic and steric influences on electrophilic substitution.
Frequently Asked Questions (FAQs)
Q: Can I perform a Grignard reaction with this compound?
A: Formation of a Grignard reagent from this compound can be challenging due to the relative inertness of the aryl chloride bond.[21][22] Standard conditions using magnesium turnings in THF or diethyl ether may be slow or fail altogether. To facilitate the reaction, consider using highly activated magnesium, such as Rieke magnesium, or entrainment methods with a more reactive halide like 1,2-dibromoethane.[21] The reaction requires strictly anhydrous conditions, as any moisture will quench the Grignard reagent.[23]
Q: Is nucleophilic aromatic substitution (SNAr) a viable strategy for displacing the chloride in this compound?
A: Standard SNAr reactions are generally not effective for this compound. SNAr requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[24][25] In this molecule, the methoxy and methyl groups are electron-donating, which destabilizes this intermediate and makes the ring less susceptible to nucleophilic attack. For C-N, C-O, or C-S bond formation, transition-metal-catalyzed cross-coupling reactions are far more efficient and reliable.
Q: What is the best approach for a Kumada coupling with this compound?
A: Kumada coupling, which uses a Grignard reagent as the nucleophile, is an excellent alternative for C-C bond formation, especially when boronic acids are unstable or difficult to prepare. For hindered aryl chlorides like this compound, nickel-based catalysts are often more effective than palladium.[26][27] Catalysts such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂ can be effective. More modern systems using nickel catalysts with N-heterocyclic carbene (NHC) ligands have also shown high activity for the coupling of unactivated aryl chlorides.[6][28]
Q: How does the ortho-methyl group affect ortho-lithiation directed by the methoxy group?
A: The methoxy group is a potent directing group for ortho-lithiation, which would typically occur at the C6 position.[29][30][31] The presence of the adjacent methyl group at C2 introduces significant steric hindrance. While this may slow down the rate of lithiation, it does not typically prevent it, especially when using a strong base like sec-BuLi or t-BuLi, often in the presence of a chelating agent like TMEDA. The C6 proton is still the most acidic aromatic proton due to the inductive and coordinating effects of the methoxy group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 6. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. brainly.com [brainly.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Directed Ortho Metalation [organic-chemistry.org]
- 20. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 21. adichemistry.com [adichemistry.com]
- 22. youtube.com [youtube.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 25. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes [organic-chemistry.org]
- 27. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. First Kumada reaction of alkyl chlorides using N-heterocyclic carbene/palladium catalyst systems (2003) | Anja C. Frisch | 100 Citations [scispace.com]
- 29. uwindsor.ca [uwindsor.ca]
- 30. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 31. baranlab.org [baranlab.org]
Technical Support Center: Purification of 3-Chloro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and troubleshooting advice for the purification of 3-chloro-2-methylanisole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower you to tackle purification challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route.
-
From 2-Methylanisole: Direct chlorination of 2-methylanisole can be challenging in terms of regioselectivity. Both the methoxy and methyl groups are ortho, para-directing activators. This can lead to a mixture of isomers, with 5-chloro-2-methylanisole being a common side product.[1] Over-chlorination can also occur, resulting in dichlorinated species.
-
From 3-Chloro-2-methylaniline: If your synthesis starts with 3-chloro-2-methylaniline via a Sandmeyer-type reaction, you might encounter residual starting material or byproducts from the diazotization and subsequent methoxylation steps.[1] Incomplete reaction could also leave 3-chloro-2-methylphenol as an impurity.
-
From 2-Chloro-6-nitrotoluene: Reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline, followed by further steps, can sometimes be incomplete, leaving residual nitro compounds.[2]
Q2: My crude this compound is a dark oil. What's the likely cause and the best initial purification step?
A2: A dark coloration often indicates the presence of polymeric or highly conjugated impurities, which can arise from side reactions during synthesis, especially if elevated temperatures were used.
Your first step should be a simple workup to remove baseline and acidic/basic impurities. This typically involves:
-
Dissolving the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Washing with a dilute acid (e.g., 1M HCl) to remove any basic impurities like residual amines.
-
Washing with a dilute base (e.g., 1M NaOH) to remove acidic impurities like phenolic byproducts.
-
A final wash with brine to break up any emulsions and begin the drying process.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), followed by filtration and solvent removal under reduced pressure.
This initial cleanup will often lighten the color and better prepare your material for more rigorous purification techniques like distillation or chromatography.
Q3: I'm trying to purify by fractional distillation, but I'm getting poor separation. What are the key parameters to optimize?
A3: Fractional distillation separates compounds based on differences in their boiling points.[3][4] For effective separation of this compound from its isomers or other impurities with close boiling points, consider the following:
-
Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates for your separation needs. A Vigreux column is a good starting point, but for closely boiling isomers, a packed column (e.g., with Raschig rings or metal sponges) may be necessary.
-
Heating Rate: A slow, steady heating rate is crucial. Rapid heating can lead to "bumping" and carry less volatile components over with the vapor, reducing separation efficiency.
-
Reflux Ratio: This is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation rate. You may need to experiment to find the optimal balance.
-
Vacuum: If your impurities are high-boiling or if your compound is thermally sensitive, vacuum distillation is recommended. This lowers the boiling point, reducing the risk of decomposition. The boiling point of this compound is 213-217 °C at atmospheric pressure.[5][6]
Section 2: Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound is not binding to the silica gel. | This compound is a relatively nonpolar compound. If your eluent is too polar, the compound will move with the solvent front and co-elute with other nonpolar impurities. Start with a nonpolar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. |
| Compound is irreversibly adsorbed onto the silica gel. | While less common for this compound, highly active silica can sometimes lead to this. You can try deactivating the silica gel by adding a small percentage of triethylamine to your eluent system, especially if you suspect acidic impurities are causing streaking or strong adsorption. |
| Improper solvent system selection. | Perform thin-layer chromatography (TLC) first to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column. |
| Column overloading. | A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight. Overloading the column will lead to poor separation and broad, overlapping bands. |
Problem 2: Persistent Impurity Detected by GC-MS or NMR After Purification
| Possible Cause | Troubleshooting Steps |
| Co-eluting impurity in chromatography. | If an impurity has a very similar polarity to this compound, it may be difficult to separate by standard silica gel chromatography. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Sometimes a combination of techniques is necessary. |
| Azeotrope formation during distillation. | An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. If you suspect an azeotrope, you may need to switch to a different purification method, such as chromatography or recrystallization (if applicable). |
| Isomeric impurity. | Positional isomers of this compound can have very similar physical properties, making them difficult to separate. High-efficiency fractional distillation or preparative HPLC may be required in these cases. |
Section 3: Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol is designed for the purification of this compound from impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Vacuum source and gauge (optional)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the condensation ring as it slowly rises up the fractionating column.
-
Maintain a steady reflux in the column. Adjust the heating to ensure a slow, dropwise collection of the distillate.
-
Collect any low-boiling impurities as the first fraction.
-
The temperature at the distillation head should stabilize at the boiling point of this compound (approx. 213-217 °C at atmospheric pressure).[5][6] Collect this fraction in a clean receiving flask.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
Protocol 2: Flash Column Chromatography of this compound
This protocol is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Hexane
-
Ethyl acetate (or other suitable polar solvent)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent mixture that gives your product an Rf of ~0.25. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5).
-
Pack the Column: Prepare a slurry of silica gel in your starting eluent (e.g., pure hexane or a low polarity mixture). Pour the slurry into the column and allow it to pack evenly.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elute the Column: Begin eluting with your starting solvent. Apply gentle pressure to achieve a steady flow rate.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Monitor the Separation: Spot fractions onto TLC plates to track the elution of your compound and any impurities.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualizing the Workflow
Purification Decision Tree
The following diagram outlines a logical workflow for the purification of this compound.
Caption: A decision tree for selecting the appropriate purification technique.
Section 5: Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [7][8] |
| Molecular Weight | 156.61 g/mol | [5][7][8] |
| Boiling Point | 213-217 °C | [5][6] |
| Density | 1.16 g/mL at 25 °C | [5] |
| Appearance | Colorless to light yellow liquid | [7] |
| Flash Point | 60 °C (closed cup) | [5] |
Section 6: Safety Information
Hazard Summary: this compound is a flammable liquid and vapor.[7][8] Handle with care in a well-ventilated fume hood, away from ignition sources.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][9]
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[9]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[7][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[7][9]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[7][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. 3-氯-2-甲基苯甲醚 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-chloro-2-methoxyanisole | 3260-88-6 [chemicalbook.com]
- 7. capotchem.com [capotchem.com]
- 8. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Managing Polych-lorinated Byproduct Formation
Introduction: In pharmaceutical development and fine chemical synthesis, the inadvertent formation of polychlorinated byproducts represents a significant challenge. These impurities can arise from various sources, introducing complexities in purification, affecting final product stability, and posing potential safety risks, particularly if they are classified as genotoxic.[1][2] Many polychlorinated compounds are known to be persistent, toxic, and carcinogenic.[3][4] This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals to understand, troubleshoot, and manage the formation of these critical impurities. It is structured in a question-and-answer format to directly address specific issues encountered during experimental work, moving from foundational knowledge to proactive control strategies and analytical detection.
Section 1: Foundational Knowledge - Understanding Formation
This section addresses the fundamental principles behind the generation of polychlorinated byproducts. A clear understanding of the "why" is the first step toward effective control.
Q1: How do polychlorinated byproducts typically form during a chemical synthesis?
Answer: Polychlorinated byproducts are unintended substances that contain multiple chlorine atoms.[4] Their formation is typically a result of side reactions where a source of chlorine reacts with the starting material, intermediates, or the final product. The primary mechanisms include:
-
Electrophilic Aromatic Substitution (SEAr): This is a very common pathway. If an aromatic ring is present in your molecule and an electrophilic chlorine species (Cl+) is generated, it can lead to chlorination of the ring. If the reaction conditions are harsh enough or the ring is highly activated, multiple chlorination events can occur, leading to di-, tri-, and other polychlorinated species.[5]
-
Radical Reactions: Under conditions that promote radical formation (e.g., high temperatures, UV light, radical initiators), chlorinated solvents like dichloromethane (DCM) or chloroform can decompose to form chlorine radicals (Cl•). These highly reactive species can abstract hydrogen atoms from your molecule, leading to a carbon-centered radical that can then react with another chlorine source.
-
Reactions with Chlorinated Reagents: Many common laboratory reagents are potent sources of chlorine. Thionyl chloride (SOCl₂), oxalyl chloride, phosphorus pentachloride (PCl₅), and even hydrochloric acid (HCl) under oxidative conditions can act as chlorinating agents, especially at elevated temperatures.
-
Thermal Degradation: At high temperatures, some molecules in the presence of a chlorine source can degrade and rearrange to form stable polychlorinated aromatic compounds like polychlorinated dibenzodioxins (PCDDs) or dibenzofurans (PCDFs).[6]
Q2: What are the most common sources of chlorine that I should be aware of in my process?
Answer: Identifying the source of chlorine is a critical first step in troubleshooting. Often, the source is not immediately obvious. Consider the following:
| Chlorine Source Category | Specific Examples | Mechanism of Chlorine Introduction |
| Solvents | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride, 1,2-Dichloroethane (DCE) | Can participate directly in reactions, especially under Lewis acid or radical conditions. Can also contain reactive impurities like HCl or phosgene. |
| Reagents | Thionyl Chloride (SOCl₂), Oxalyl Chloride, Phosphorus Oxychloride (POCl₃), Vilsmeier Reagent, N-Chlorosuccinimide (NCS) | These are designed to be chlorinating agents, but can sometimes react non-selectively with other functional groups or the core scaffold. |
| Starting Materials & Intermediates | Impurities from upstream steps; residual HCl from salt formations or deprotections. | A prior step may have used a chlorinated reagent, and trace amounts carried forward can cause issues in subsequent, more sensitive transformations. |
| Inorganic Salts & Acids | Hydrochloric Acid (HCl), Sodium Chloride (NaCl) with an oxidant, Lewis Acids (e.g., AlCl₃, FeCl₃) | Can act as catalysts or reagents. For example, HCl can protonate a substrate, making it more susceptible to nucleophilic attack by chloride. |
Q3: Why are polychlorinated byproducts a major concern in drug development?
Answer: The concern is multi-faceted and centers on safety and regulatory compliance.
-
Genotoxicity and Carcinogenicity: Many polychlorinated compounds, particularly those with aromatic structures, are DNA reactive (mutagenic) and potential carcinogens.[7] Regulatory bodies like the EMA and FDA have stringent guidelines, such as ICH M7, for the control of such impurities.[8][9][10]
-
Threshold of Toxicological Concern (TTC): For genotoxic impurities, a specific acceptable daily intake is often set at a very low level, typically 1.5 µ g/day , which is considered to pose a negligible carcinogenic risk.[1][7][8] This necessitates highly sensitive analytical methods and robust process controls to ensure levels are kept below this threshold.
-
Purification Challenges: The physicochemical properties of a polychlorinated byproduct are often very similar to the desired product. They may have comparable polarity and solubility, making their removal by standard techniques like crystallization or chromatography difficult and costly.
-
Process Robustness: The formation of these byproducts indicates a lack of control over the reaction chemistry, which can lead to batch-to-batch variability and potential batch failures, significantly impacting development timelines and costs.[11]
Section 2: Troubleshooting & Proactive Control
This section provides actionable guidance for when you detect a polychlorinated byproduct or want to proactively design a process to avoid its formation.
Problem: I've identified an unexpected polychlorinated impurity in my product. How do I systematically troubleshoot and eliminate it?
Answer: A systematic approach is crucial. Use the following decision workflow to diagnose and solve the issue.
Diagram: Troubleshooting Workflow for Polychlorinated Byproducts
Caption: A workflow for identifying, investigating, and controlling polychlorinated byproducts.
Step-by-Step Troubleshooting Guide:
1. Confirm Structure and Quantity:
-
Action: Isolate a small quantity of the impurity using preparative HPLC or SFC.[11] Characterize its structure definitively using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Causality: You cannot solve a problem you don't understand. Confirming that it is indeed a polychlorinated version of your target molecule is the first step. Knowing the exact structure (e.g., dichlorinated vs. trichlorinated, and the positions of the chlorines) provides crucial clues about the reaction mechanism.
2. Scrutinize All Inputs (The Source Investigation):
-
Action: Create a detailed list of every chemical entity that enters your reactor.
-
Solvents: Is DCM or chloroform necessary? Could a non-chlorinated solvent like Toluene, Acetonitrile, or an ether be used? If DCM is required, was it from a fresh, sealed bottle? Older bottles can accumulate HCl.
-
Reagents: If using a chlorinating agent like SOCl₂, is it being used in excess? Could a milder reagent achieve the desired transformation?
-
Starting Materials: Analyze the starting materials by a sensitive method like GC-MS to check for low-level chlorinated impurities that could be carried through.
-
-
Causality: Impurities often arise from unexpected sources. A comprehensive review is essential to pinpoint the likely origin of the reactive chlorine.[12]
3. Optimize Reaction Conditions (The "Kinder, Gentler" Approach):
-
Action: Design a Design of Experiments (DoE) study to investigate the impact of key parameters.
-
Temperature: This is often the most critical factor. Run the reaction at a lower temperature. Many chlorination side reactions have a higher activation energy than the desired reaction and can be minimized by reducing thermal input.
-
Reaction Time: Does the impurity increase with time? Take time-course samples (e.g., at 1h, 4h, 16h) and analyze the ratio of product to impurity. It may be possible to stop the reaction earlier to minimize byproduct formation.
-
Stoichiometry: Reduce the equivalents of any chlorine-containing reagent to the minimum required.
-
-
Causality: Chemical reactions are a competition between different pathways. By optimizing conditions, you can tip the kinetic and thermodynamic balance in favor of your desired product and away from the byproduct.[2]
Protocol 2.1: Experimental Screening for Temperature Effect
-
Setup: Arrange three parallel reactions in a temperature-controlled reactor block. Each reactor should contain the same starting materials and reagents at the same concentration.
-
Execution: Set the temperatures to three distinct levels, for example: T1 = 20°C (RT), T2 = 0°C, and T3 = -20°C.
-
Monitoring: After a set time (e.g., 2 hours), take a small, quenched aliquot from each reaction.
-
Analysis: Dilute the aliquots and analyze immediately by UPLC-MS. Compare the peak area ratio of the desired product to the polychlorinated byproduct across the three temperatures.
-
Validation: This experiment will quickly establish if temperature is a critical control parameter. A significant decrease in the byproduct at lower temperatures validates this as a key part of the control strategy.
Section 3: Analytical & Detection Strategies
Effective control is impossible without robust analytical methods capable of detecting and quantifying these byproducts at trace levels.
Q4: What are the best analytical techniques for detecting and quantifying trace-level polychlorinated byproducts?
Answer: The choice of technique depends on the volatility, polarity, and required sensitivity for the analyte. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the gold standards.
| Technique | Typical Use Case | Advantages | Disadvantages |
| GC-MS | Volatile and semi-volatile, thermally stable compounds. Often used for environmental PCB analysis.[13][14] | Excellent separation for different chlorinated isomers (congeners).[15] High sensitivity, especially with an Electron Capture Detector (ECD) or when using Selected Ion Monitoring (SIM) on the MS.[13] | Requires the analyte to be volatile. High temperatures in the injector can cause degradation of labile molecules. |
| LC-MS/MS | Non-volatile, polar, and thermally labile compounds (most common for drug molecules). | Broad applicability. High sensitivity and selectivity using Multiple Reaction Monitoring (MRM). Can analyze complex mixtures with minimal sample cleanup.[16] | Matrix effects can cause ion suppression or enhancement, requiring careful method development and validation. |
| NMR | Structure elucidation and quantification of isolated impurities. | Provides definitive structural information. Quantitative NMR (qNMR) can be used for quantification without a reference standard of the impurity. | Relatively low sensitivity compared to MS methods; requires an isolated and purified sample for structural confirmation.[11] |
Q5: How do I develop a robust LC-MS method to monitor for a newly identified chlorinated impurity?
Answer: A self-validating method is essential for trustworthiness. Follow this workflow.
Diagram: LC-MS Method Development Workflow
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. tapi.com [tapi.com]
- 9. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 11. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. interchim.fr [interchim.fr]
- 15. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Technical Support Center: Machine Learning for Optimization of Reactions with Substituted Anisoles
Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning (ML) to optimize chemical reactions involving substituted anisoles. This guide is structured in a practical question-and-answer format to directly address common challenges and provide actionable insights for your experiments. The core philosophy of this guide is to explain the causality behind experimental and modeling choices, ensuring that each step is a self-validating component of your research workflow.
Section 1: Foundational Concepts & Experimental Design
This section addresses the initial hurdles of setting up a machine learning project for the optimization of reactions with substituted anisoles, from data acquisition to proper representation of your molecules and reactions.
Q1: I want to use machine learning to optimize a Suzuki-Miyaura coupling reaction for a new series of substituted anisoles. Where do I even begin with data collection?
A: This is a critical first step, as the quality and structure of your dataset will fundamentally determine the success of your ML model. You have two primary avenues for data collection: leveraging existing literature data and generating your own through high-throughput experimentation (HTE).
-
Literature Data Mining: While seemingly cost-effective, literature data is often sparse, lacks negative results (i.e., failed reactions), and may have inconsistent reporting of reaction conditions.[1] This can introduce significant bias into your model. If you proceed with this route, you must meticulously curate the data, standardizing units and reaction components.
-
High-Throughput Experimentation (HTE): HTE is the preferred method for generating high-quality, unbiased datasets for ML applications.[2][3] It allows for the systematic exploration of a wide range of reaction parameters in parallel. For a Suzuki-Miyaura coupling of a substituted anisole, a well-designed HTE campaign would vary:
The key is to create a dataset that captures a wide variance in reaction outcomes, including low-yielding and failed reactions, which are crucial for teaching the model the boundaries of successful reaction space.[1]
Q2: How should I represent my substituted anisole reactants and the reaction conditions for the machine learning model? This seems more complex than typical numerical data.
A: This process, known as "feature engineering," is arguably the most critical step in building an effective ML model for chemical reactions.[6] You need to translate molecular structures and reaction parameters into a machine-readable format.
| Feature Type | Representation Method | Rationale & Causality |
| Molecular Structure | SMILES Strings: A text-based representation of the molecule. Easy to generate but may not explicitly capture 3D information. | SMILES are a common starting point and can be used with models like transformers that process sequential data.[7] |
| Molecular Fingerprints (e.g., ECFP4): Hashed binary vectors representing substructures. | Efficiently encodes structural features and allows for similarity comparisons. Good for capturing the influence of different substituents on the anisole ring. | |
| Graph-Based Representations: Molecules are treated as graphs where atoms are nodes and bonds are edges. | This approach explicitly captures the connectivity of the molecule and is used by graph neural networks (GNNs) to learn chemically relevant features directly from the structure.[8] | |
| Quantum Chemical Descriptors: Properties like atomic charges, bond energies, and orbital energies calculated from methods like DFT. | These physics-based descriptors can provide a much deeper, more informative representation of the molecule's electronic and steric properties, which directly govern reactivity.[9] For anisoles, this is key to capturing the activating effect of the methoxy group.[10] | |
| Reaction Conditions | One-Hot Encoding: For categorical variables like catalyst type or solvent. | Creates a binary vector for each category, preventing the model from assuming an ordinal relationship between, for example, THF and Dioxane. |
| Numerical Scaling: For continuous variables like temperature or concentration. | Normalizing these values (e.g., to a range of 0 to 1) ensures that no single parameter disproportionately influences the model due to its scale. |
For reactions involving substituted anisoles, where regioselectivity is often a key outcome to predict (e.g., in electrophilic aromatic substitution), using quantum chemical descriptors for each atom in the aromatic ring can be particularly powerful.[11][12][13]
Section 2: Model Selection and Training Workflow
With a well-structured dataset, the next phase involves selecting and training an appropriate machine learning model. This section provides guidance on choosing the right algorithm and establishing a robust training and validation protocol.
Q3: There are so many machine learning algorithms. Which one is best for predicting the yield of a nickel-catalyzed cross-coupling of my substituted anisoles?
A: There is no single "best" algorithm for all chemical reaction optimization tasks. The choice depends on your dataset size, the complexity of the reaction space, and your need for interpretability. Here are some common choices:
-
Random Forest (RF): An ensemble of decision trees. It's robust, handles both categorical and continuous data well, and is less prone to overfitting than a single decision tree. It also provides a measure of "feature importance," which can offer some chemical intuition.
-
Gradient Boosting Machines (e.g., XGBoost, LightGBM): Often provide higher accuracy than Random Forests. They build trees sequentially, with each new tree correcting the errors of the previous ones. LightGBM is particularly efficient for large datasets.[14]
-
Neural Networks (NN): Highly flexible models that can capture complex, non-linear relationships in the data.[15] However, they typically require larger datasets to train effectively and can be more of a "black box," making interpretation challenging.
-
Bayesian Optimization: This is a powerful strategy for efficiently finding optimal reaction conditions with a minimal number of experiments.[2][16][17] It uses a probabilistic model to predict the reaction outcome and its uncertainty, then uses this information to select the next most informative experiment to run. This is ideal for resource-intensive experimental campaigns.
For optimizing a Ni-catalyzed cross-coupling of anisoles, where the interplay between the ligand, Grignard reagent, and substrate is complex, Bayesian Optimization coupled with a Gaussian Process or Random Forest model is an excellent choice.[18][19][20] It allows for intelligent exploration of the parameter space.
Here is a typical workflow for training and validating your model:
Section 3: Troubleshooting and Model Interpretation
Even with a well-designed experiment and appropriate model choice, you may encounter issues. This section provides a guide to troubleshooting common problems and interpreting your model's predictions.
Q4: My model is not accurately predicting the regioselectivity of a Friedel-Crafts acylation on my substituted anisole. What could be wrong?
A: Inaccurate predictions, especially for a subtle outcome like regioselectivity, often stem from a few common issues. The methoxy group is a strong ortho-, para-director, so your model should be able to learn this if given the right information.[10][21][22][23]
Here’s a troubleshooting checklist:
-
Check Your Feature Representation: Are your features capturing the electronic differences between the ortho, meta, and para positions?
-
Problem: Using only a whole-molecule fingerprint might not provide the necessary granular information.
-
Solution: Switch to an atom-based representation. Calculate and include features for each potential reaction site on the aromatic ring, such as CM5 atomic charges, Fukui indices, or NMR shifts.[11][12][14] These descriptors quantify the nucleophilicity of each position.
-
-
Review Your Dataset for Bias: Does your training data contain enough examples of different substitution patterns?
-
Problem: If your dataset is dominated by para-substituted products due to steric hindrance, the model may learn to always predict the para product.
-
Solution: Ensure your dataset has a balanced representation of ortho and para outcomes. If necessary, use data augmentation techniques or perform a few more experiments to generate data for the underrepresented outcome.
-
-
Assess Model Overfitting: Is the model performing well on the training data but poorly on the test data?
-
Problem: The model has memorized the training examples instead of learning the underlying chemical principles.
-
Solution:
-
Increase the size of your training dataset.
-
Use a simpler model (e.g., switch from a deep neural network to a Random Forest).
-
Apply regularization techniques during model training.
-
-
Q5: My neural network is giving me good predictions, but I can't explain why it's choosing a particular set of conditions. How can I trust a "black box"?
A: The "black box" nature of some ML models is a significant concern in scientific applications where understanding the underlying mechanism is as important as the prediction itself.[9] Fortunately, techniques from the field of eXplainable AI (XAI) can help.
-
SHAP (SHapley Additive exPlanations): This is a powerful technique that assigns an "importance" value to each feature for an individual prediction. For a given reaction, a SHAP plot can show you how much the choice of solvent, the electronic properties of a substituent, or the temperature pushed the predicted yield higher or lower. This can help you rationalize the model's decision in chemically meaningful terms.
-
Feature Importance from Tree-Based Models: If you are using a Random Forest or Gradient Boosting model, you can readily extract global feature importances. This will tell you which parameters, on average, are most influential in determining the reaction outcome across your entire dataset. For instance, you might find that for a particular anisole C-O bond cleavage, the choice of ligand is far more important than the reaction temperature.[18][20]
The following diagram illustrates a decision-making process for troubleshooting a model predicting poor regioselectivity for an electrophilic aromatic substitution on a substituted anisole.
Section 4: Experimental Protocols
This section provides a high-level, step-by-step protocol for setting up a machine learning-guided optimization campaign using an active learning approach.
Protocol: Active Learning Loop for Optimizing Suzuki-Miyaura Coupling of a Substituted Anisole
This protocol assumes the use of a robotic liquid handler for high-throughput experimentation and a Bayesian optimization algorithm.
-
Define the Chemical Space:
-
Select a diverse set of 4-6 palladium catalysts/ligand systems.
-
Select 3-4 different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Select 3-4 different solvents (e.g., Dioxane, Toluene, THF).
-
Define a continuous range for temperature (e.g., 60-120 °C) and catalyst loading (e.g., 0.5-2.5 mol%).
-
-
Initial Data Generation (The "Exploration" Phase):
-
Randomly select 10-20 sets of reaction conditions from the defined chemical space.
-
Use the robotic platform to perform these initial experiments in parallel.
-
Analyze the yield for each reaction using a high-throughput method (e.g., UPLC-MS).
-
-
Model Training:
-
Featurize the initial dataset, representing the reactants with molecular fingerprints and reaction conditions with one-hot encoding and scaled numerical values.
-
Train a Gaussian Process or Random Forest regression model on this initial dataset to predict the reaction yield.
-
-
Bayesian Optimization (The "Exploitation" Phase):
-
The Bayesian optimization algorithm uses the trained model to predict the yield and uncertainty for all other possible combinations of conditions in your defined space.
-
It then suggests the next set of 5-10 experiments that are most likely to either result in a high yield (exploitation) or significantly reduce the model's uncertainty in an under-explored region of the chemical space (exploration).
-
-
Iterative Refinement:
-
Perform the suggested experiments using the robotic platform.
-
Add the new results to your dataset.
-
Re-train the model with the updated dataset.
-
Repeat the Bayesian optimization step to get the next set of suggestions.
-
-
Convergence:
-
Continue this loop for a pre-defined number of iterations (e.g., 5-10 rounds) or until the model converges on a set of optimal conditions and the predicted improvements become marginal.[24]
-
This closed-loop, autonomous approach can identify optimal reaction conditions far more efficiently than traditional one-variable-at-a-time optimization or grid searches.[24]
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. Advancing Organic Chemistry Using High-Throughput Experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput experimentation to accelerate modality agnostic drug discovery - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect of chemical representation on active machine learning towards closed-loop optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Learning Chemical Reaction Representation with Reactant-Product Alignment [arxiv.org]
- 8. Chemical reaction enhanced graph learning for molecule representation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anisole - Wikipedia [en.wikipedia.org]
- 11. RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 12. GitHub - Shuwen-Li/Regioselectivity-Prediction [github.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nickel-Catalyzed Alkylative Cross-Coupling of Anisoles with Grignard Reagents via C-O Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage [organic-chemistry.org]
- 21. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 24. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Validation & Comparative
Spectroscopic Characterization and Validation of 3-Chloro-2-methylanisole: A Comparative Guide
This guide provides a comprehensive technical overview of the spectroscopic characterization and validation of 3-Chloro-2-methylanisole. Designed for researchers, scientists, and professionals in drug development, this document details the methodologies for unambiguous identification and purity assessment of this compound. Through a comparative analysis with its structural isomers, this guide offers insights into the subtle yet significant differences in their spectroscopic profiles, underpinned by rigorous validation principles as outlined by the Food and Drug Administration (FDA) and the International Union of Pure and Applied Chemistry (IUPAC).
Introduction to this compound and its Isomers
This compound, systematically named 1-chloro-3-methoxy-2-methylbenzene, is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its precise structural elucidation is paramount for ensuring the quality, safety, and efficacy of any downstream products. Structural isomers, such as 4-Chloro-2-methylanisole and 5-Chloro-2-methylanisole, possess the same molecular formula (C₈H₉ClO) and molecular weight (156.61 g/mol ) but differ in the substitution pattern on the benzene ring.[2][3][4] These differences, while seemingly minor, can lead to distinct chemical and biological properties, making their unambiguous differentiation a critical analytical challenge.
This guide will systematically explore the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to characterize and distinguish this compound from its isomers.
I. Spectroscopic Characterization: A Multi-faceted Approach
A robust characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a comprehensive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-chloro-2-methylanisole (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 4. 40794-04-5 CAS MSDS (5-Chloro-2-methylanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Definitive Guide to High-Resolution Mass Spectrometry for Unambiguous Molecular Formula Confirmation
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's elemental composition is a cornerstone of scientific rigor. It is the foundational data point upon which all subsequent structural elucidation and biological characterization are built. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, offering a level of precision that transcends nominal mass measurements to provide a deep, analytical insight into the very building blocks of a molecule.[1]
This guide eschews a rigid, templated approach to provide a nuanced, in-depth comparison of the leading HRMS technologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative, verifiable sources.
The First Principle: Why High Resolution is Non-Negotiable
Low-resolution mass spectrometry provides the nominal mass of an ion, which is the integer mass of the most abundant isotope of each element in a molecule.[2] However, this is often insufficient for unambiguous formula determination, as numerous combinations of elements can result in the same nominal mass. HRMS, conversely, measures the exact mass to several decimal places.[2] This is possible because the precise mass of an atom is not an integer, a phenomenon known as the mass defect. It is this minute difference in mass that allows us to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.[3]
The confidence in a proposed molecular formula is not derived from a single data point, but rather from the convergence of three key pillars of HRMS analysis:
-
Mass Accuracy: The closeness of the experimentally measured mass to the theoretical exact mass.[4] This is typically expressed in parts-per-million (ppm).
-
Resolving Power: The ability of the mass spectrometer to distinguish between two ions of very similar mass-to-charge ratios (m/z).[5]
-
Isotopic Fidelity: The correspondence between the measured isotopic pattern (the relative abundances of the different isotopes of the elements in the molecule) and the theoretical pattern for a given elemental formula.[6]
A Comparative Analysis of HRMS Platforms
The choice of an HRMS instrument is a critical decision that impacts the quality and reliability of molecular formula confirmation. The three most prominent technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each possesses distinct advantages and is suited to different analytical challenges.[7][8]
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Typical Resolving Power | 10,000 - 60,000 | 60,000 - 500,000+ | Up to >1,000,000 |
| Typical Mass Accuracy | 2 - 5 ppm | < 1 - 3 ppm | < 1 ppm |
| Scan Speed | Very Fast | Fast | Slower |
| Cost | Moderate | High | Very High |
| Primary Strengths | High throughput screening, compatibility with fast chromatography.[9] | Excellent balance of resolution, mass accuracy, and speed; robust for routine analyses.[10] | Unparalleled resolution and mass accuracy, ideal for complex mixture analysis and resolving isotopic fine structure.[11][12][13] |
| Considerations | Lower resolving power may not be sufficient for highly complex samples or isobaric interferences. | Slower scan speeds at the highest resolution settings. | Higher operational and maintenance costs; slower scan speeds can be a limitation for some chromatographic applications. |
The Workflow of Unambiguous Molecular Formula Confirmation: A Step-by-Step Protocol
The following protocol outlines a robust, self-validating workflow for the confirmation of a molecular formula using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a high-purity solvent compatible with the LC mobile phase to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to ensure good ionization efficiency without causing detector saturation.
-
Include a suitable internal standard if quantitation is also a goal.
-
-
LC-HRMS Data Acquisition:
-
Chromatography: Employ a high-efficiency Ultra-High-Performance Liquid Chromatography (UHPLC) system to ensure good separation from potential impurities and matrix components. A gradient elution is typically used to accommodate a range of analyte polarities.
-
Ionization: Electrospray ionization (ESI) is the most common technique for small molecule analysis in drug discovery. Optimize ionization parameters (e.g., capillary voltage, gas flows, and temperature) to maximize the signal of the analyte of interest.
-
Mass Spectrometry:
-
Acquire data in full-scan mode over a relevant m/z range.
-
Set the resolving power to a minimum of 60,000. For complex samples or to resolve fine isotopic structure, a resolving power of 120,000 or higher is recommended.[14]
-
Ensure the mass spectrometer is properly calibrated according to the manufacturer's guidelines to achieve the highest possible mass accuracy.[15]
-
Acquire data-dependent MS/MS spectra to aid in structural elucidation, which can provide further confidence in the elemental composition.[16]
-
-
-
Data Processing and Formula Determination:
-
Peak Detection and Mass Extraction: Use the instrument's software to detect the chromatographic peak of the analyte and extract the accurate mass of the monoisotopic peak.
-
Molecular Formula Generation: Input the extracted accurate mass into a formula calculator. Define the expected elements (e.g., C, H, N, O, S, P, halogens) and set a narrow mass tolerance window (e.g., ± 3 ppm).
-
Isotopic Pattern Matching: Compare the experimental isotopic pattern of the analyte with the theoretical patterns of the candidate formulas. A good match in both the position and relative abundance of the isotopic peaks is crucial for confirmation.[17]
-
Heuristic Filtering (The Seven Golden Rules): Apply established chemical principles to filter the list of candidate formulas. These rules, as described by Kind and Fiehn, include checks for the number of elements, Lewis and Senior rules, hydrogen/carbon ratios, and element ratio probabilities.
-
Fragment Ion Analysis: If MS/MS data was acquired, analyze the fragmentation pattern. The elemental composition of the fragment ions must be consistent with the proposed molecular formula of the parent ion.[18]
-
Workflow Visualization
Caption: A streamlined workflow for molecular formula confirmation using LC-HRMS.
The Interplay of Mass Accuracy, Resolving Power, and Isotopic Fidelity
The confident assignment of a molecular formula is not a linear process but rather a convergence of evidence from mass accuracy, resolving power, and isotopic pattern matching. The following diagram illustrates this synergistic relationship.
Caption: The logical triad for unambiguous molecular formula confirmation.
A high mass accuracy significantly narrows the list of potential molecular formulas. High resolving power is essential to ensure that the measured mass corresponds to a single chemical entity and is not skewed by the presence of isobaric interferences.[14] Finally, a high degree of fidelity between the measured and theoretical isotopic patterns provides orthogonal confirmation of the elemental composition.
Conclusion: A Commitment to Scientific Integrity
In the landscape of drug discovery and development, where the stakes are high and the chemical space is vast, the ability to unequivocally determine a molecular formula is not merely a technical capability but a commitment to scientific integrity. By leveraging the power of high-resolution mass spectrometry and adhering to rigorous, self-validating workflows, researchers can build a solid foundation of data upon which to advance their scientific endeavors. The judicious selection of HRMS instrumentation, coupled with a deep understanding of the interplay between mass accuracy, resolving power, and isotopic fidelity, will continue to be a critical driver of innovation in the pharmaceutical sciences.
References
- 1. Confirmation and unknowns analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fiehn Lab - Accurate Mass [fiehnlab.ucdavis.edu]
- 5. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. osti.gov [osti.gov]
- 13. FT-ICR mass spectrometry in the drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 17. bruker.com [bruker.com]
- 18. A standardized framework for the validation and verification of clinical molecular genetic tests - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Deconvoluting Electronic and Steric Effects in Substituted Anisoles
For researchers in medicinal chemistry, materials science, and chemical synthesis, a deep understanding of how substituents influence the properties of aromatic systems is paramount. Anisole, with its methoxy group, serves as a fascinating and foundational scaffold for exploring the intricate interplay of electronic and steric effects. This guide provides a comprehensive comparison of these effects in substituted anisoles, supported by experimental data, to empower researchers in predicting and controlling molecular behavior.
The Fundamental Dichotomy: Electronic vs. Steric Effects
Substituents on an aromatic ring, such as the anisole ring, exert their influence through two primary mechanisms:
-
Electronic Effects: These arise from a substituent's ability to donate or withdraw electron density from the aromatic system. This is a combination of two factors:
-
Inductive Effects: The polarization of the sigma (σ) bond between a substituent and the ring due to differences in electronegativity.
-
Resonance Effects: The delocalization of pi (π) electrons between the substituent and the aromatic ring.
-
-
Steric Effects: These are a consequence of the physical bulk of a substituent, which can hinder the approach of reactants or influence the preferred conformation of the molecule.
The methoxy group (-OCH₃) of anisole itself is a classic example of these competing influences. It is inductively electron-withdrawing due to the electronegativity of the oxygen atom, yet it is a strong resonance electron-donator due to the lone pairs on the oxygen.[1] In electrophilic aromatic substitution, the resonance effect dominates, making anisole more reactive than benzene and directing incoming electrophiles to the ortho and para positions.[2][3]
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic influence of meta- and para-substituents on the reactivity of an aromatic ring.[4][5] It is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with a substituted aromatic compound.
-
k₀ is the rate constant for the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of a particular reaction to electronic effects.
A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]
Table 1: Hammett Substituent Constants (σ) for Selected Substituents
| Substituent | σ_meta | σ_para | Electronic Effect |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Electron-donating |
| -OCH₃ | 0.12 | -0.27 | Electron-donating (resonance) |
| -Cl | 0.37 | 0.23 | Electron-withdrawing |
| -Br | 0.39 | 0.23 | Electron-withdrawing |
| -CN | 0.56 | 0.66 | Strongly electron-withdrawing |
| -NO₂ | 0.71 | 0.78 | Strongly electron-withdrawing |
Note: Data compiled from various sources in physical organic chemistry.
Quantifying Steric Effects: The Taft Equation
For ortho-substituted systems where steric hindrance is significant, the Hammett equation often fails. The Taft equation was developed to separate and quantify steric effects from polar (electronic) effects.[6][7] A simplified form of the Taft equation focusing on steric effects is:
log(k/k₀) = δEₛ
Where:
-
k and k₀ are the rate constants for the substituted and reference reactions, respectively.
-
Eₛ is the steric substituent constant.
-
δ (delta) is the reaction's sensitivity to steric effects.
Larger, more negative Eₛ values indicate greater steric hindrance.[8][9]
Experimental Probes: Spectroscopic Analysis of Substituted Anisoles
Spectroscopic techniques provide invaluable experimental data to observe and quantify the electronic and steric effects of substituents.
¹³C NMR Spectroscopy: A Window into Electron Density
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is particularly sensitive to the electron density around each carbon atom in a molecule. The chemical shift (δ) of a carbon nucleus is influenced by the electronic environment.
-
Electron-donating groups increase the electron density at the ortho and para carbons, causing their signals to shift to a lower chemical shift (upfield).
-
Electron-withdrawing groups decrease the electron density, resulting in a downfield shift to a higher chemical shift.
Table 2: ¹³C NMR Chemical Shifts (ppm) for the Aromatic Carbons of Substituted Anisoles (in CDCl₃)
| Substituent (at C-4) | C-1 (ipso) | C-2, C-6 (ortho) | C-3, C-5 (meta) | C-4 (para) |
| -H | 159.9 | 114.1 | 129.7 | 120.9 |
| -CH₃ | 157.8 | 113.8 | 130.3 | 129.9 |
| -Cl | 158.8 | 115.5 | 129.6 | 126.1 |
| -NO₂ | 164.5 | 114.1 | 126.0 | 141.8 |
Data adapted from published spectral databases.[10][11]
The data in Table 2 clearly demonstrates the electronic influence of substituents. For example, the electron-withdrawing nitro group (-NO₂) at the para position causes a significant downfield shift of the C-4 signal to 141.8 ppm, indicating reduced electron density at this position.
Infrared (IR) Spectroscopy: Probing Bond Vibrations
Infrared (IR) spectroscopy can provide qualitative information about electronic effects by observing the stretching frequencies of specific bonds. In substituted anisoles, the C-O stretching vibrations are of particular interest.[12]
-
Asymmetric C-O-C stretch: Typically observed around 1250 cm⁻¹.
-
Symmetric C-O-C stretch: Found near 1040 cm⁻¹.
The position of these bands can be subtly influenced by substituents that affect the bond strength through resonance.
UV-Vis Spectroscopy: Observing Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λ_max) of the π → π* transitions in the benzene ring are sensitive to substituents.[6][13]
-
Electron-donating groups (auxochromes) generally cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect).
-
Electron-withdrawing groups can also lead to bathochromic shifts, especially when in conjugation with donating groups.
Experimental Workflow: Acquiring ¹³C NMR Data
The following is a generalized protocol for obtaining ¹³C NMR spectra of substituted anisoles.
Caption: A generalized workflow for acquiring ¹³C NMR data for substituted anisoles.
Logical Framework for Data Interpretation
The interpretation of experimental data to discern electronic and steric effects follows a logical progression.
Caption: Logical framework for interpreting substituent effects in substituted anisoles.
By systematically applying these quantitative and qualitative tools, researchers can gain a nuanced understanding of how substituents modulate the electronic and steric landscape of the anisole ring. This knowledge is crucial for the rational design of molecules with tailored properties, from novel pharmaceuticals to advanced organic materials.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. global.oup.com [global.oup.com]
- 8. Taft equation - Wikipedia [en.wikipedia.org]
- 9. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with Aryl Chlorides
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern synthesis. Aryl chlorides, being abundant and cost-effective starting materials, present a significant but rewarding challenge due to the strength of the C-Cl bond. The choice of catalyst is paramount to overcoming this hurdle. This guide provides an in-depth comparative analysis of the primary catalyst systems employed for the cross-coupling of aryl chlorides, offering experimental insights and data to inform your selection and experimental design.
The Challenge of Aryl Chloride Activation
The high bond dissociation energy of the C-Cl bond makes the initial oxidative addition step in the catalytic cycle energetically demanding. This step is often rate-limiting. Consequently, the development of highly active catalysts, typically featuring electron-rich and sterically bulky ligands, has been crucial to enable efficient cross-coupling reactions with these challenging substrates.[1][2] This guide will explore the nuances of palladium-, nickel-, copper-, and iron-based catalytic systems, providing a comparative framework for their application.
Palladium-Based Catalysts: The Versatile Workhorse
Palladium complexes have long been the gold standard in cross-coupling catalysis due to their broad functional group tolerance and high efficiency. However, their application to aryl chlorides necessitated the development of sophisticated ligands to facilitate the challenging oxidative addition step.
Ligand Design: The Key to Success
The evolution of palladium catalysis for aryl chlorides is a story of ligand innovation. Early catalysts struggled with all but the most activated aryl chlorides. The breakthrough came with the introduction of sterically hindered and electron-rich ligands.
-
Bulky Phosphines: Ligands such as JohnPhos, XPhos, and SPhos, developed by the Buchwald group, create a sterically demanding environment around the palladium center. This promotes the formation of the catalytically active monoligated Pd(0) species, which is crucial for the oxidative addition of the inert C-Cl bond.[3][4]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands. They are generally stronger σ-donors, leading to more stable metal complexes and often higher catalyst longevity.[5][6] The bulky substituents on the NHC ligand also create a sterically hindered pocket around the metal, facilitating reductive elimination.[5]
Comparative Performance in Key Reactions:
Suzuki-Miyaura Coupling:
The formation of biaryl structures via Suzuki-Miyaura coupling is one of the most widely used reactions in organic synthesis. For aryl chlorides, catalyst systems based on bulky phosphine ligands or NHCs are essential.
| Catalyst System | Aryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 0.5 | 98 | [7] |
| Pd₂(dba)₃ / XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 2 | 95+ | [3] |
| [Pd(IPr*)(cin)Cl] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 0.05 | >95 | [8] |
Buchwald-Hartwig Amination:
The palladium-catalyzed formation of C-N bonds is another critical transformation. Modern catalyst systems can achieve the amination of aryl chlorides under relatively mild conditions.
| Catalyst System | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd₂(dba)₃ / L1 | Chlorobenzene | Morpholine | KOtBu | Toluene | RT | 0.25 | 99 | [9] |
| [Pd(IPr*)(cin)Cl] | 4-Chlorotoluene | n-Octylamine | KOtAm | Toluene | 110 | 0.05 | >95 | [8] |
| Pd(OAc)₂ / RuPhos | 2-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 1 | 98 | [10] |
Sonogashira Coupling:
The coupling of terminal alkynes with aryl chlorides has traditionally been challenging. However, advanced catalyst systems have made this transformation more accessible.[11]
| Catalyst System | Aryl Chloride | Alkyne | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / cataCXium A | 4-Chlorotoluene | Phenylacetylene | Cs₂CO₃ | Dioxane | 120 | 2 | 92 | [12] |
| PdCl₂(PPh₃)₂ / CuI | Chlorobenzene | Phenylacetylene | t-BuOK | Toluene | 100 | 2 | 85 | [11] |
| Pd-NHC-MIL-101(Cr) | Various | Phenylacetylene | K₂CO₃ | DMF | 110 | 1.0 | 85-98 | [1] |
Nickel-Based Catalysts: A Cost-Effective and Powerful Alternative
Nickel, being more earth-abundant and less expensive than palladium, has garnered significant attention as a viable alternative for cross-coupling reactions.[13][14] Nickel catalysts often exhibit different reactivity profiles and can be particularly effective for activating the strong C-Cl bond.
Mechanistic Differences:
While palladium catalysis predominantly proceeds through a Pd(0)/Pd(II) cycle, nickel catalysis can also involve Ni(I)/Ni(III) pathways and single-electron transfer (SET) mechanisms.[13] This alternative mechanistic manifold can be advantageous for certain transformations but may also lead to different side products. Computationally, it has been shown that for the Heck reaction, the energy barriers for oxidative addition and olefin insertion are lower for nickel compared to palladium.[3]
Comparative Performance:
Suzuki-Miyaura Coupling:
Nickel catalysts, particularly with NHC or phosphine ligands, have proven to be highly effective for the Suzuki-Miyaura coupling of aryl chlorides.
| Catalyst System | Aryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| NiCl₂(dppf) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 3 | 95 | [15] |
| NiCl₂(PCy₃)₂ | 4-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 5 | 92 | [13] |
| Ni(acac)₂ / IPr·HCl | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 120 | 5 | 88 | [13] |
Buchwald-Hartwig Amination:
Nickel catalysts are also potent for C-N bond formation and can be a practical alternative to palladium.
| Catalyst System | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| NiCl₂(dppf) | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 5 | 94 | [13] |
| Ni(COD)₂ / BINAP | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 5 | 85 | [13] |
| NiCl₂(DME) / L1 | Naphthyl chloride | Morpholine | K₃PO₄ | 2-Me-THF | 100 | 5 | 90 | [16] |
Copper and Iron-Based Catalysts: Emerging Sustainable Options
While palladium and nickel dominate the field, there is a growing interest in developing catalysts based on even more abundant and less toxic metals like copper and iron.
Copper-Catalyzed Reactions:
Copper catalysis is well-established for Ullmann-type reactions and has seen a resurgence for various cross-coupling reactions, including those with aryl chlorides. These reactions often require higher temperatures and specific ligands, such as diamines or oxalamides.[17][18][19]
Iron-Catalyzed Reactions:
Iron is a highly attractive alternative due to its low cost and benign environmental profile. Significant progress has been made in iron-catalyzed cross-coupling reactions, particularly with Grignard reagents (Kumada coupling).[18][20] More recently, an iron-catalyzed Suzuki-Miyaura coupling of aryl chlorides has been developed, which requires an N-heterocyclic carbene ligand and an organolithium reagent to activate the boronic ester.[18][20][21][22] While promising, the substrate scope and functional group tolerance of iron catalysts are still under active development compared to their palladium and nickel counterparts.
Experimental Workflow & Protocols
General Workflow for Catalyst Screening:
Protocol 1: Comparative Suzuki-Miyaura Coupling of 4-Chlorotoluene
This protocol allows for a direct comparison of palladium and nickel catalysts for a standard Suzuki-Miyaura reaction.
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
[Pd(OAc)₂]
-
SPhos
-
[NiCl₂(dppf)]
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk tubes or reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst A (Palladium): To a Schlenk tube under an inert atmosphere, add [Pd(OAc)₂] (0.005 mmol, 0.5 mol%), SPhos (0.012 mmol, 1.2 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst B (Nickel): To a separate Schlenk tube under an inert atmosphere, add [NiCl₂(dppf)] (0.03 mmol, 3 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
To each tube, add anhydrous toluene (2 mL) and degassed water (0.2 mL for the Pd reaction) or anhydrous dioxane (2 mL for the Ni reaction).
-
Seal the tubes and place them in a preheated oil bath at the specified temperature (100 °C for Pd, 80 °C for Ni).
-
Stir the reactions for 12-24 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reactions with water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate 4-methylbiphenyl.
Protocol 2: Comparative Buchwald-Hartwig Amination of 4-Chlorotoluene
This protocol provides a framework for comparing palladium and nickel catalysts in a C-N bond-forming reaction.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
[Pd₂(dba)₃]
-
A suitable phosphine or NHC ligand (e.g., RuPhos)
-
[NiCl₂(dppf)]
-
Toluene (anhydrous)
-
Schlenk tubes or reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst A (Palladium): In a glovebox or under an inert atmosphere, add to a Schlenk tube [Pd₂(dba)₃] (0.005 mmol, 0.5 mol%), the chosen ligand (e.g., RuPhos, 0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).
-
Catalyst B (Nickel): In a separate tube under inert atmosphere, add [NiCl₂(dppf)] (0.05 mmol, 5 mol%) and NaOtBu (1.4 mmol).
-
To each tube, add anhydrous toluene (2 mL), 4-chlorotoluene (1.0 mmol), and morpholine (1.2 mmol).
-
Seal the tubes and heat in an oil bath at 100 °C.
-
Stir the reactions for 12-24 hours, monitoring progress by TLC or GC-MS.
-
After cooling, quench the reactions with saturated aqueous NH₄Cl (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to isolate 4-(p-tolyl)morpholine.
Mechanistic Considerations: The Catalytic Cycles
The catalytic cycles for palladium and nickel-catalyzed cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
The key difference lies in the energetics of these steps. For aryl chlorides, the oxidative addition to Pd(0) is often the most challenging step, necessitating the use of highly electron-rich and bulky ligands to promote this transformation.[23][24] Nickel, with its lower redox potential, can facilitate this step more readily.[3]
Conclusion and Future Outlook
Both palladium and nickel catalysts are highly effective for the cross-coupling of aryl chlorides, each with its own set of advantages. Palladium catalysis is mature, with a vast library of well-established ligands and predictable reactivity across a broad range of substrates. Nickel catalysis offers a more cost-effective and sustainable alternative, with a unique reactivity profile that can be advantageous for specific applications. The choice between them will depend on the specific synthetic challenge, considering factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.
The development of catalysts based on more earth-abundant metals like copper and iron is a rapidly advancing field that promises even more sustainable and economical solutions for the future of cross-coupling chemistry. As our understanding of the mechanistic nuances of these catalysts grows, so too will our ability to rationally design more efficient and selective transformations.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. [PDF] The iron-catalysed Suzuki coupling of aryl chlorides | Semantic Scholar [semanticscholar.org]
- 22. The iron-catalysed Suzuki coupling of aryl chlorides -ORCA [orca.cardiff.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Synthesis of 3-Chloro-2-methylanisole: A Comparative Guide to Traditional and Modern Methodologies
Introduction
3-Chloro-2-methylanisole, systematically known as 1-chloro-3-methoxy-2-methylbenzene, is a key building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its specific substitution pattern makes it a valuable precursor where precise control of regiochemistry is paramount for the efficacy of the final product. The synthesis of this compound, however, presents unique challenges, primarily centered on achieving the desired 1,2,3-substitution pattern while avoiding the formation of undesired isomers.
This guide provides an in-depth comparison of the synthetic routes to this compound, benchmarking traditional, multi-step procedures against modern catalytic and process-intensified approaches. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal route for their specific needs, whether for lab-scale discovery or industrial-scale production.
Traditional Synthetic Routes: The Workhorse Methods
Traditional approaches to this compound are typically multi-step sequences starting from readily available precursors. These routes, while often robust and well-documented, can involve hazardous reagents and generate significant waste streams.
Route 1: The Diazotization Pathway from 3-Chloro-2-methylaniline
This is a primary and well-established route, valued for its unambiguous regiochemical outcome.[1] The synthesis begins with a nitro-group containing precursor, which is reduced to the corresponding aniline. This aniline is then converted into a diazonium salt, a highly versatile intermediate, which is subsequently substituted to introduce the desired methoxy group.
Logical Workflow: The core of this strategy is to install the chloro and methyl groups first, setting the regiochemistry, and then convert a nitro or amino group into the final methoxy group.
Caption: Workflow for the synthesis of this compound via the diazotization pathway.
-
Step 1: Reduction of 6-Chloro-2-nitrotoluene. The precursor, 3-chloro-2-methylaniline, is commonly synthesized via the reduction of 6-chloro-2-nitrotoluene. Traditional methods like the Béchamp reduction (iron powder in acidic media) are effective and can yield the aniline in high purity (around 94%).[2] A notable alternative is the Zinin reduction, which employs sulfur-containing reagents like sodium polysulfide.[3][4] This method is valued for its high yield (up to 98.8%) and an improved safety profile compared to catalytic hydrogenation, which can suffer from catalyst poisoning and dechlorination side reactions.[3][5]
-
Step 2: Diazotization and Substitution. The synthesized 3-chloro-2-methylaniline is then treated with a diazotizing agent, such as sodium nitrite in a strong acid solution (e.g., HCl, H₂SO₄) at low temperatures (0–5°C) to form the corresponding diazonium salt.[1] This intermediate is typically not isolated due to its instability. It is immediately hydrolyzed to form 3-chloro-2-methylphenol, which is then methylated using a reagent like dimethyl sulfate or methyl iodide in the presence of a base to yield the final product.[1]
Route 2: The Phenolic Pathway from 2-Methylphenol
An alternative strategy involves starting with 2-methylphenol (o-cresol) and introducing the chlorine atom before methylating the hydroxyl group.[1]
-
Step 1: Chlorination of 2-Methylphenol. The primary challenge in this route is controlling the regioselectivity of the electrophilic chlorination. The hydroxyl and methyl groups are both ortho-, para-directing activators, leading to a potential mixture of isomers. Selective chlorination at the 3-position is difficult to achieve in high yield. Thionyl chloride (SOCl₂) is one reagent that can be used for such transformations.[1]
-
Step 2: Etherification. The resulting 2-chloro-6-methylphenol intermediate is then subjected to Williamson ether synthesis (methylation) to afford the final product.
Modern Synthetic Methodologies: Towards Efficiency and Safety
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and safer methods. These include novel catalytic systems and the adoption of advanced process technologies like flow chemistry.
Catalytic Approaches: Iron-Catalyzed Chlorination
Modern methods seek to improve the regioselectivity and environmental footprint of chlorination reactions. Iron(III) compounds have emerged as effective, inexpensive, and environmentally benign catalysts for the chlorination of activated aromatic rings.[1]
Mechanism of Action: A Lewis acid catalyst like iron(III) chloride (FeCl₃) activates an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). This activation increases the electrophilicity of the chlorine atom, facilitating its attack on the electron-rich aromatic ring.[1]
Caption: Mechanism of Iron(III)-catalyzed aromatic chlorination using NCS.
Applicability to this compound: While this methodology is versatile for many anisole derivatives, its application to the direct chlorination of 2-methylanisole presents a significant regioselectivity challenge. The combined directing effects of the strongly activating methoxy group (para-directing) and the methyl group strongly favor substitution at the 4- and 6-positions.[1] Indeed, studies have shown that the iron(III)-catalyzed chlorination of 2-methylanisole with NCS yields the isomer, 4-chloro-2-methylanisole, in high yield (85%).[1] Therefore, while being a powerful modern technique, it is not suitable for the direct synthesis of the desired 3-chloro isomer from 2-methylanisole.
Process Intensification: Flow Chemistry for Diazotization
The diazotization step in the traditional route from 3-chloro-2-methylaniline is a major safety concern, especially on a larger scale. Diazonium salts are notoriously unstable and can decompose violently.[5] Flow chemistry, which utilizes microreactors or tube reactors, offers a transformative solution to this problem.
The Flow Advantage:
-
Enhanced Safety: By conducting the reaction in a small, continuously flowing volume, the accumulation of large quantities of the unstable diazonium intermediate is avoided. The intermediate is generated and consumed in situ in a subsequent reaction coil.[1][3][5][6]
-
Superior Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, preventing thermal runaways which can plague batch reactions.[1]
-
Rapid Optimization and Scalability: Reaction parameters can be quickly optimized, and scaling up is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel).[7]
Studies have demonstrated that diazotization in flow reactors can be achieved rapidly (often in less than a minute) and safely, even at temperatures higher than the conventional 0–5°C.[1][8] This makes the traditional diazotization pathway significantly more attractive from a process safety and efficiency standpoint.
Comparative Analysis: Benchmarking the Routes
| Feature | Route 1: Diazotization | Route 2: Phenolic | Direct Chlorination (Catalytic) |
| Starting Material | 6-Chloro-2-nitrotoluene | 2-Methylphenol | 2-Methylanisole |
| Number of Steps | 3 (Reduction, Diazotization, Methylation) | 2 (Chlorination, Methylation) | 1 |
| Regioselectivity | Excellent | Poor to Moderate | Very Poor (Favors 4-isomer) |
| Typical Yield | Good to Excellent (Overall) | Variable, depends on chlorination | High (for undesired isomers) |
| Key Challenge | Handling of unstable diazonium salts | Achieving selective chlorination | Overcoming directing group effects |
| Safety Concerns | Diazonium salt instability (mitigated by flow chemistry) | Use of corrosive chlorinating agents | Standard handling of chlorinated solvents |
| Modernization | Amenable to flow chemistry for enhanced safety and control | - | Use of modern catalysts (FeCl₃) |
| Scalability | Good, especially with flow chemistry | Challenging due to purification needs | Not viable for target isomer |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-2-methylaniline via Zinin Reduction (Traditional)
This protocol is based on procedures described in patents for its high yield and safety.[3][4]
-
Preparation: In a three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium polysulfide (e.g., 1 mol) in water (e.g., 50 ml).
-
Addition: Add an ammonium salt, such as ammonium bromide (e.g., 0.4 mol), to the stirred mixture.
-
Reaction: Heat the mixture and control the temperature between 30–105°C. Add 6-chloro-2-nitrotoluene (e.g., 1 mol) dropwise to the solution. Maintain the reaction for several hours until completion (monitored by TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture and separate the upper organic phase.
-
Purification: Wash the organic phase with water until neutral. Perform vacuum distillation, collecting the fraction at 127–137°C (at ~0.1 MPa) to obtain pure 3-chloro-2-methylaniline.[3][4] Expected Yield: >95%.
Protocol 2: Continuous-Flow Diazotization (Modern Approach)
This is a conceptual protocol illustrating how the traditional batch step can be modernized. Specific flow rates and residence times require optimization for the specific substrate.[1][8]
-
Stream Preparation:
-
Stream A: Prepare a solution of 3-chloro-2-methylaniline in aqueous hydrochloric acid.
-
Stream B: Prepare an aqueous solution of sodium nitrite (NaNO₂).
-
-
System Setup: Use a flow chemistry system with two syringe pumps, a T-mixer, and a residence time unit (e.g., a PFA tubing coil) submerged in a cooling bath (e.g., 10°C). A second T-mixer and a third pump can be added downstream for the subsequent quenching/substitution reaction.
-
Reaction: Pump Stream A and Stream B at defined flow rates (e.g., to achieve a slight excess of NaNO₂) into the T-mixer. The combined stream flows through the cooled residence coil. A residence time of <1 minute is often sufficient for complete conversion.[1]
-
In-situ Consumption: The output stream containing the diazonium salt is immediately mixed with a pre-heated stream of water (for hydrolysis to the phenol) or another nucleophile in a second reaction coil.
-
Collection & Work-up: The final product stream is collected at the outlet for standard extraction and purification. This continuous process avoids the isolation of the hazardous diazonium salt, significantly enhancing safety.[3][5]
Conclusion and Future Outlook
For the regiochemically precise synthesis of this compound, the diazotization pathway starting from 3-Chloro-2-methylaniline remains the most reliable and authoritative method. While traditional batch processing of the diazonium intermediate poses significant safety risks, the integration of continuous flow technology effectively mitigates these hazards. This hybrid approach, combining a classic synthetic route with modern process technology, represents the current state-of-the-art for the safe and scalable production of this compound.
Direct chlorination routes, even when employing modern catalysts, are fundamentally hampered by the powerful directing effects of the substituents, making them unsuitable for obtaining the desired 3-chloro isomer. As the chemical industry continues to prioritize safety, efficiency, and sustainability, the adoption of flow chemistry for handling hazardous intermediates will become increasingly standard, breathing new life and capability into well-established, powerful synthetic transformations.
References
- 1. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advion.com [advion.com]
- 3. africacommons.net [africacommons.net]
- 4. [PDF] Exploring Flow Procedures for Diazonium Formation | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 7. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Purity analysis of commercially available 3-Chloro-2-methylanisole
An Application Scientist's Guide to the Purity Analysis of Commercially Available 3-Chloro-2-methylanisole
Introduction: The Imperative of Purity in Chemical Synthesis
This compound (CAS No. 3260-88-6) is a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2][3] Its molecular structure, featuring a chlorinated and methylated anisole core, provides a versatile scaffold for creating more complex molecules. However, the very synthesis routes that produce this intermediate can also introduce a range of impurities, most notably positional isomers, which can be difficult to separate and may detrimentally impact the yield, safety, and efficacy of the final product.
For researchers and drug development professionals, sourcing this chemical with a verified purity profile is not a trivial matter of procurement; it is a foundational requirement for reproducible and reliable results. A supplier's certificate of analysis stating "97% purity" may not tell the whole story. What constitutes the other 3%? Is it a benign residual solvent, or a reactive isomeric impurity that could derail a multi-step synthesis? This guide provides a comprehensive framework for answering these questions, moving beyond simple quantification to a holistic, multi-modal strategy for purity verification. We will explore the causality behind choosing specific analytical techniques and provide field-proven protocols to establish a self-validating system for quality control.
Section 1: Understanding the Enemy—The Impurity Profile
The most probable impurities in a commercial batch of this compound are dictated by its synthetic origin. A grasp of these routes is essential for any analyst seeking to develop a robust purity assay.
Common Synthetic Pathways and Their Likely Byproducts
-
Electrophilic Chlorination of 2-Methylanisole: While seemingly direct, this route presents significant challenges in controlling regioselectivity. The methoxy and methyl groups are both ortho-, para-directing activators.[1] This leads to a potential mixture of isomers, with the primary byproducts being:
-
4-Chloro-2-methylanisole: Substitution at the para-position relative to the strongly activating methoxy group.
-
6-Chloro-2-methylanisole: Substitution at the other ortho-position.
-
Dichlorinated species: Over-reaction can lead to multiple chlorine additions.
-
-
Functionalization of 2-Methylphenol: A common industrial route involves the initial chlorination of 2-methylphenol, followed by methylation of the hydroxyl group.[1] Potential impurities include:
-
Unreacted 3-chloro-2-methylphenol: Incomplete methylation.
-
Isomeric Chloro-methylphenols: If the initial chlorination step was not perfectly selective.
-
Residual Methylating Agents: Such as dimethyl sulfate or methyl iodide, which are toxic and must be monitored.
-
-
From 3-Chloro-2-methylaniline: This pathway involves diazotization of the aniline followed by hydrolysis to the phenol and subsequent methylation.[1][4] This can introduce:
-
Unreacted 3-chloro-2-methylaniline: Incomplete diazotization.
-
Azo-coupling byproducts: If reaction conditions are not carefully controlled.
-
Given these possibilities, a purity analysis must not only quantify the main component but also possess the capability to identify and quantify these structurally similar isomers and precursors.
Section 2: A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete and trustworthy picture of purity. An orthogonal approach, using methods with different separation and detection principles, is the cornerstone of a self-validating quality control system.
Logical Workflow for Purity Analysis
The following diagram illustrates a robust workflow for the comprehensive analysis of a new batch of this compound.
Caption: Comprehensive Purity Analysis Workflow.
The Workhorse: Gas Chromatography (GC) for Volatiles
Gas chromatography is the premier technique for analyzing volatile and semi-volatile organic compounds like this compound.[5] Its high resolving power makes it ideal for separating the target analyte from potential isomers and residual solvents.
Expertise & Causality: We employ two different GC detectors for complementary purposes. The Flame Ionization Detector (FID) is used for robust quantification due to its wide linear range and near-universal response to hydrocarbons.[6] Mass Spectrometry (MS) is used for definitive identification of unknown peaks by providing mass-to-charge ratio data, which acts as a molecular fingerprint.[7]
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate (HPLC grade). Mix thoroughly.
-
Transfer an aliquot to a 2 mL GC vial.
-
-
Instrumentation & Conditions:
-
GC System: Agilent Intuvo 9000 GC or equivalent.[6]
-
Injector: Split/Splitless, 270 °C, Split ratio 100:1.
-
Injection Volume: 1.0 µL.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.[5]
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. The polysiloxane backbone provides good separation for aromatic compounds.[8]
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes.
-
-
Detector: FID, 300 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method (Area % Purity = [Area of Main Peak / Total Area of All Peaks] x 100). This method assumes a similar response factor for all impurities, which is a reasonable starting point for isomers.
-
-
Follow the same sample preparation and GC conditions as for GC-FID.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Mass Range: Scan from 40 to 350 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
For each impurity peak, obtain the mass spectrum.
-
Compare the experimental spectrum against a reference library (e.g., NIST) to propose an identity. Pay close attention to the molecular ion peak and fragmentation patterns characteristic of chloro-aromatic compounds.
-
Orthogonal Confirmation: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, separates compounds based on polarity, a different mechanism than the boiling-point-based separation in GC. This makes it an excellent orthogonal technique to confirm the purity value obtained from GC and to detect any non-volatile impurities that would not be observed by GC.
Expertise & Causality: A C18 column is the most common choice for small molecules, offering excellent retention for aromatic compounds like ours.[9] We use a simple isocratic mobile phase for a robust and repeatable analysis. UV detection is chosen for its sensitivity to aromatic rings.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (see below). Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC system.
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.[10]
-
Mobile Phase: Isocratic, 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set to 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate purity using the area percent method, similar to GC-FID. Compare the result with the GC purity value. Significant discrepancies warrant further investigation.
-
The Final Arbiter: Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography can separate isomers, it cannot definitively identify them without reference standards. ¹H NMR spectroscopy provides detailed structural information about the molecule, including the number of different types of protons, their connectivity, and their chemical environment.[11] It is the most powerful tool for confirming the identity of the main component and identifying/quantifying isomeric impurities.
Expertise & Causality: The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. For this compound, we expect a specific pattern. An isomer like 4-Chloro-2-methylanisole would produce a distinctly different and easily recognizable pattern, allowing for unambiguous identification and quantification through integration.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D proton spectrum.
-
Key Parameters: Sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise, appropriate relaxation delay (e.g., 5 seconds) for accurate integration.
-
-
Data Analysis & Interpretation (Predicted Spectrum):
-
OCH₃ (Methoxy) group: A sharp singlet around 3.8-3.9 ppm, integrating to 3H.
-
CH₃ (Methyl) group: A sharp singlet around 2.2-2.4 ppm, integrating to 3H.
-
Aromatic Protons: Three protons in the aromatic region (approx. 6.8-7.3 ppm). Their splitting pattern will be a complex multiplet reflecting their coupling to each other.
-
Impurity Identification: Look for separate sets of methoxy, methyl, or aromatic signals. For example, the aromatic protons of the highly symmetric 4-Chloro-2-methylanisole would show a simpler pattern.
-
Quantification: The relative ratio of an impurity to the main product can be calculated by comparing the integration of a unique signal from the impurity (e.g., its methoxy singlet) to a signal from the main product.
-
Section 3: Data Presentation & Comparison
To effectively compare different commercial batches or the results from different analytical techniques, data must be summarized clearly.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Primary Use | Advantages | Limitations |
| GC-FID | Separation by boiling point; universal carbon detection | Quantitative Purity (%) | High resolution, robust, wide linear range, low cost.[6] | Requires volatile/thermostable analytes; provides no structural ID. |
| GC-MS | Separation by boiling point; mass-based detection | Impurity Identification | Definitive identification via mass spectra library matching.[7] | Can be less quantitative than FID; library matches are not absolute proof. |
| RP-HPLC-UV | Separation by polarity; UV absorbance detection | Orthogonal Purity Check | Excellent for non-volatile impurities; different selectivity to GC.[12] | May not resolve all isomers; requires chromophores for detection. |
| ¹H NMR | Nuclear spin in a magnetic field | Structural Confirmation & Isomeric Purity | Absolute structural information; can quantify isomers without standards.[11][13] | Lower sensitivity than chromatography; complex mixtures can be hard to interpret. |
Table 2: Hypothetical Purity Analysis of Two Commercial Batches
| Parameter | Supplier A (97% Grade) | Supplier B (99% Grade) | Method |
| Purity (Area %) | 97.2% | 99.1% | GC-FID |
| Purity (Area %) | 97.1% | 99.0% | RP-HPLC |
| Identity Confirmed? | Yes | Yes | ¹H NMR |
| Identified Impurity 1 | 4-Chloro-2-methylanisole (2.1%) | 4-Chloro-2-methylanisole (0.6%) | GC-MS, ¹H NMR |
| Identified Impurity 2 | 3-chloro-2-methylphenol (0.5%) | Residual Solvent: Toluene (0.2%) | GC-MS |
| Conclusion | Meets 97% spec, but contains significant isomeric impurity. | Meets 99% spec, higher isomeric purity. | - |
Conclusion: Establishing a Gold Standard for Quality
The purity analysis of a chemical intermediate like this compound is a multi-faceted task that demands more than a single measurement. By adopting a logical workflow that combines the quantitative power of GC-FID, the identification capabilities of GC-MS, the orthogonal selectivity of RP-HPLC, and the definitive structural insight of ¹H NMR, a research organization can build a self-validating and trustworthy system for quality control. This rigorous approach ensures that the starting materials entering a synthetic pipeline are of known and acceptable quality, mitigating risks and paving the way for successful research and development outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 8. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. HPLC Separation of Small Organic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. jchps.com [jchps.com]
- 12. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
Navigating the Synthesis of 3-Chloro-2-methylanisole: A Comparative Guide to Environmental Impact
For the forward-thinking researcher, scientist, and drug development professional, the synthesis of key chemical intermediates is no longer a matter of mere yield. The environmental footprint of a synthetic pathway is an increasingly critical parameter in process development and selection. This guide provides an in-depth comparative analysis of the primary synthetic routes to 3-Chloro-2-methylanisole, a vital building block in the pharmaceutical and agrochemical industries. We will dissect each pathway through the lens of green chemistry, evaluating not only the efficiency of the transformation but also the inherent environmental and safety implications of the reagents, solvents, and byproducts.
This guide moves beyond a simple recitation of reaction schemes. Here, we delve into the causality behind experimental choices, offering insights grounded in years of synthetic chemistry expertise. Each pathway is presented as a self-validating system, with detailed protocols and a critical assessment of its environmental burden. Our objective is to empower you, the researcher, to make informed decisions that align with the principles of sustainable chemical manufacturing.
The Synthetic Crossroads: Four Pathways to this compound
The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and environmental trade-offs. We will explore the following four primary routes:
-
From 3-Chloro-2-methylaniline: A classic approach leveraging diazonium chemistry.
-
From 2-Methylphenol: A two-step route involving chlorination and subsequent methylation.
-
From 2-Methylanisole: A direct but challenging regioselective chlorination.
-
Via Halogen Exchange: A less common but viable alternative.
Below, we will dissect each of these pathways, providing a detailed environmental impact assessment and comparative data to guide your synthetic strategy.
Pathway 1: The Diazotization Route from 3-Chloro-2-methylaniline
This well-established route begins with 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine) and proceeds through a two-step sequence of diazotization followed by a Sandmeyer-type reaction to introduce the methoxy group.[1]
Logical Framework of the Diazotization Pathway
Caption: Workflow for the synthesis of this compound via diazotization.
Environmental Impact Assessment
The diazotization route, while effective, presents several environmental challenges. The initial synthesis of the precursor, 3-chloro-2-methylaniline, typically involves the reduction of 6-chloro-2-nitrotoluene. Traditional methods using iron powder and hydrochloric acid generate significant iron sludge waste.[2] While alternative, patented methods using polysulfides claim to be safer and more cost-effective, they still involve the handling of sulfur-containing compounds and generate aqueous waste streams.[3][4]
The diazotization step itself, carried out at low temperatures (0-5°C), requires energy for cooling and uses sodium nitrite and a strong acid, typically sulfuric or hydrochloric acid.[1] A significant concern with diazotization reactions is the generation of nitrogen-containing byproducts and acidic wastewater, which requires neutralization before disposal.[5] The thermal instability of diazonium salts also poses a safety risk, necessitating careful temperature control to prevent runaway reactions.[6]
The final methylation step often employs highly toxic and carcinogenic reagents like dimethyl sulfate.[7][8] While highly reactive, the hazards associated with dimethyl sulfate necessitate stringent handling protocols and specialized disposal methods.[7][8]
Key Environmental Considerations:
-
Waste Generation: Significant generation of iron sludge (in precursor synthesis), acidic wastewater, and nitrogen-containing byproducts.
-
Hazardous Reagents: Use of corrosive acids, thermally unstable diazonium salts, and highly toxic/carcinogenic methylating agents.
-
Energy Consumption: Requires low temperatures for the diazotization step.
Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline (Precursor)
This protocol is adapted from a literature procedure for the reduction of a nitroaromatic compound using iron and hydrochloric acid.[2]
-
To a stirred mixture of 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water at boiling temperature, add 100 g of 1-chloro-2-methyl-3-nitrobenzene over 2 hours.
-
After the addition is complete, place the reaction mixture in an oil bath and add 20 g of sodium carbonate.
-
Distill the 3-chloro-2-methylaniline with steam at 140°C.
-
Separate the product using a separating funnel.
-
Purify the product by vacuum distillation. The reported yield is approximately 94% of the theoretical value.[2]
Pathway 2: The Phenol Route - Chlorination and Etherification
This two-stage pathway commences with the readily available 2-methylphenol (o-cresol), which undergoes selective chlorination followed by a Williamson ether synthesis to yield the final product.[1]
Logical Framework of the Phenol Pathway
Caption: Workflow for the synthesis of this compound from 2-methylphenol.
Environmental Impact Assessment
The environmental profile of this route is heavily influenced by the choice of chlorinating and methylating agents. The use of thionyl chloride (SOCl₂) for the chlorination of 2-methylphenol is a significant concern.[1] Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride. This necessitates specialized handling and scrubbing of off-gases.
The subsequent Williamson ether synthesis typically employs a strong base to deprotonate the phenol, followed by reaction with a methylating agent. As with the diazotization route, the use of dimethyl sulfate is common, carrying with it the associated toxicity and carcinogenicity risks.[7][8] While greener alternatives for methylation, such as dimethyl carbonate (DMC), are available, they often require harsher reaction conditions (higher temperatures and pressures) to achieve comparable reactivity, which can increase energy consumption.
A key advantage of this pathway is the potential for better atom economy in the etherification step compared to the Sandmeyer reaction. However, the overall environmental impact is significantly burdened by the hazardous nature of the chlorinating agent. Greener approaches to the Williamson ether synthesis are being explored, such as using microwave assistance or phase-transfer catalysts to reduce the use of harsh solvents and bases.
Key Environmental Considerations:
-
Hazardous Reagents: Use of highly corrosive and water-reactive thionyl chloride, and toxic methylating agents.
-
Byproducts: Generation of SO₂ and HCl gases during chlorination, requiring scrubbing.
-
Atom Economy: Potentially better than the Sandmeyer route, but highly dependent on the specific reagents and conditions.
Experimental Protocol: Methylation of a Substituted Phenol (Illustrative)
The following is an illustrative protocol for the methylation of a phenol, a key step in this pathway.
-
In a reaction flask, dissolve the substituted phenol in a suitable solvent (e.g., acetone, DMF).
-
Add a base, such as potassium carbonate, to the solution.
-
Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the stirred mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., below 50°C to prevent side reactions) and monitor the reaction progress by TLC or GC.[1]
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Pathway 3: Direct Chlorination of 2-Methylanisole
This route appears to be the most straightforward, involving the direct electrophilic chlorination of 2-methylanisole. However, it is plagued by challenges in controlling the regioselectivity of the reaction.
Logical Framework of the Direct Chlorination Pathway
Caption: Workflow for the synthesis of this compound via direct chlorination.
Environmental Impact Assessment
The primary environmental drawback of this pathway is the formation of a mixture of chlorinated isomers. The methoxy and methyl groups on the 2-methylanisole ring are both activating and direct incoming electrophiles to the ortho and para positions. This leads to the formation of 4-chloro-2-methylanisole and 6-chloro-2-methylanisole as major byproducts, in addition to the desired 3-chloro isomer.
The generation of these isomers significantly reduces the atom economy of the reaction and necessitates energy-intensive separation processes, such as fractional distillation or chromatography, to isolate the desired product. This not only increases waste but also adds to the overall cost and energy consumption of the synthesis.
Research into improving the regioselectivity of this reaction is ongoing. The use of specific catalysts, such as iron(III) compounds, has been explored to direct the chlorination towards the desired isomer, but achieving high selectivity remains a challenge.
Key Environmental Considerations:
-
Poor Selectivity: Formation of multiple isomers, leading to low atom economy and significant waste.
-
Separation Burden: Requires energy-intensive purification steps to isolate the desired product.
-
Hazardous Reagents: Use of chlorine gas or other aggressive chlorinating agents.
Pathway 4: Halogen Exchange
A less common but feasible route involves the substitution of a bromine atom in 3-bromo-2-methylanisole with a chlorine atom, typically catalyzed by a copper(I) salt.[1]
Logical Framework of the Halogen Exchange Pathway
Caption: Workflow for the synthesis of this compound via halogen exchange.
Environmental Impact Assessment
The environmental impact of this pathway is largely dependent on the synthesis of the starting material, 3-bromo-2-methylanisole. If this precursor can be synthesized selectively and efficiently, the halogen exchange step itself can be relatively clean.
The use of a copper catalyst is a key feature of this reaction. While copper is a relatively abundant and inexpensive metal, its release into the environment is a concern due to its toxicity to aquatic organisms.[9][10][11][12] Therefore, catalyst recovery and recycling are crucial for the sustainability of this process. Modern approaches in electro-organic synthesis show promise for the efficient use and recovery of copper catalysts.[13]
This route avoids the use of highly toxic reagents like dimethyl sulfate and the problematic selectivity issues of direct chlorination. However, the overall efficiency and environmental footprint are tied to the synthesis of the brominated precursor.
Key Environmental Considerations:
-
Catalyst Management: Requires efficient recovery and recycling of the copper catalyst to minimize environmental release.
-
Precursor Synthesis: The environmental impact is heavily dependent on the synthesis of the starting bromo-compound.
-
Atom Economy: The halogen exchange step itself has good atom economy.
Comparative Analysis and Future Outlook
To provide a clear comparison of the environmental performance of these synthetic pathways, we have summarized key green chemistry metrics in the table below. Where exact experimental data for this compound is unavailable, estimations are based on typical values for the reaction types involved.
| Metric | Pathway 1 (Diazotization) | Pathway 2 (Phenol Route) | Pathway 3 (Direct Chlorination) | Pathway 4 (Halogen Exchange) |
| Atom Economy (Theoretical) | Moderate | High | Low (due to isomers) | Very High |
| E-Factor (Estimated) | High | Moderate-High | Very High | Low-Moderate |
| Reagent Hazards | High (Diazonium salts, DMS) | High (Thionyl chloride, DMS) | Moderate (Chlorine gas) | Moderate (Copper catalyst) |
| Waste Profile | Iron sludge, acidic wastewater | Acidic gases, salt waste | Isomeric byproducts, solvent waste | Catalyst waste (if not recycled) |
| Energy Intensity | Moderate (cooling required) | Moderate | High (for separation) | Moderate |
Analysis of Comparative Data:
From an environmental perspective, Pathway 4 (Halogen Exchange) and Pathway 2 (The Phenol Route) , if greener reagents are employed, appear to be the most promising. The halogen exchange route offers excellent atom economy in the final step, but its overall sustainability hinges on the synthesis of the brominated precursor. The phenol route has the potential for high atom economy, but the use of hazardous chlorinating and methylating agents is a major drawback. The development of greener alternatives for these steps is crucial.
Pathway 1 (Diazotization) , while a classic and reliable method, suffers from the generation of significant waste and the use of highly hazardous materials. Pathway 3 (Direct Chlorination) is the least environmentally favorable due to its poor selectivity and the subsequent need for energy-intensive purification.
Future Perspectives:
The future of sustainable this compound synthesis lies in the development of catalytic and highly selective processes. Key areas for future research include:
-
Catalytic Chlorination: The development of highly regioselective catalysts for the direct chlorination of 2-methylanisole would represent a significant breakthrough, potentially making Pathway 3 the most efficient and environmentally benign option.
-
Greener Methylation: The broader adoption of greener methylating agents like dimethyl carbonate, coupled with the development of more efficient catalytic systems to overcome its lower reactivity, is essential.
-
Flow Chemistry: The use of continuous flow reactors could improve the safety of handling hazardous intermediates like diazonium salts and allow for better control over reaction conditions, potentially reducing byproduct formation.
-
Biocatalysis: While still a nascent field for this type of transformation, the use of enzymes for selective halogenation or methylation could offer the ultimate green synthetic route.
By embracing the principles of green chemistry and investing in innovative synthetic methodologies, the chemical industry can continue to provide essential molecules like this compound while minimizing its impact on the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 8. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 9. Copper in the Environment - International Copper Association [internationalcopper.org]
- 10. Copper fungicides in organic growing: environmental issues + alternatives [ecofriendlyhomestead.com]
- 11. greenspec.co.uk [greenspec.co.uk]
- 12. The Lethal and Sub-Lethal Effects of Fluorinated and Copper-Based Pesticides—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utilising Copper for Methodological Advancements in Electro-Organic Synthesis - UCL Discovery [discovery.ucl.ac.uk]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-Chloro-2-methylanisole
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, from procurement to disposal. 3-Chloro-2-methylanisole, a halogenated aromatic compound used as a chemical intermediate, requires meticulous handling due to its specific hazard profile.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in principles of chemical safety, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. This compound is classified as a hazardous substance, and its disposal is regulated.[2]
Core Hazards Profile
The primary risks associated with this compound are summarized below. This assessment is critical for preventing accidental exposure and ensuring safe handling during the disposal process.
| Hazard Category | Description | Rationale & Immediate Actions |
| Flammability | Classified as a Category 3 flammable liquid and vapor.[1][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] | Action: Keep waste containers away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2][4] Use only non-sparking tools when handling containers.[2] |
| Health Hazards | Toxic if inhaled and harmful if swallowed.[5][6] Causes skin and eye irritation, and may cause respiratory irritation.[3][5][7] | Action: Always handle in a well-ventilated area or chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE) to prevent all routes of exposure.[5] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[5] Discharge into the environment must be strictly avoided.[5] | Action: Never dispose of this compound down the drain or in the general trash.[5][8] All spills and waste must be contained and treated as hazardous. |
Mandatory Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable during all waste handling and disposal procedures.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch). This is required by OSHA standards (29 CFR 1910.133) to protect against splashes.[2][7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use and disposed of after handling the waste in accordance with good laboratory practices.[3]
-
Body Protection: A chemically resistant lab coat or apron is required to protect against skin contact.[2] For large quantities or significant spill risk, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., organic vapor) is mandatory.[2][3]
Waste Characterization & Segregation: A Critical Step for Compliance and Cost
Proper segregation of chemical waste is a cornerstone of a safe and efficient laboratory. The causality is simple: mixing incompatible or different classes of waste can lead to dangerous chemical reactions, and it dramatically increases the complexity and cost of disposal.
This compound is a halogenated organic solvent .[9] This classification is the single most important factor in its segregation.
The Cardinal Rule of Segregation: Always keep halogenated solvent waste separate from non-halogenated solvent waste.[10] Waste streams contaminated with halogenated compounds must be disposed of via specific, often more expensive, methods like high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., Hydrogen chloride).[3] Mixing them with non-halogenated solvents, which might otherwise be recycled or fuel-blended, renders the entire volume more hazardous and costly to dispose of.[10]
Standard Operating Procedure (SOP) for Disposal
This section provides step-by-step instructions for the routine and emergency disposal of this compound.
Routine Collection of Laboratory Waste
This procedure applies to small quantities of waste generated during routine experimental work.
-
Select an Appropriate Waste Container: Use a designated, sealable, and chemically compatible container. The container must be in good condition, with no leaks or cracks. It is often best practice to use dedicated containers provided by your institution's Environmental Health & Safety (EHS) department, typically labeled "Halogenated Organic Waste".[10]
-
Properly Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard characteristics (e.g., Flammable, Toxic).
-
-
Transfer the Waste: Carefully transfer the waste into the container, preferably inside a chemical fume hood to minimize vapor inhalation.
-
Seal the Container: Keep the container securely closed at all times, except when actively adding waste.[8] This prevents the release of flammable and toxic vapors.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be away from ignition sources and incompatible chemicals, and ideally within secondary containment to contain any potential leaks.[8]
-
Schedule Pickup: Once the container is full or has been stored for the maximum allowable time per institutional and RCRA guidelines, contact your EHS department to schedule a waste pickup.
Emergency Procedure for Spills and Accidental Releases
In the event of a spill, a swift and correct response is critical to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]
-
Control Ignition Sources: If it is safe to do so, remove all sources of ignition from the area.[2]
-
Ensure Ventilation: Increase ventilation to the area, typically by ensuring the chemical fume hood is operating correctly.[3]
-
Don PPE: Don the full range of mandatory PPE as described in Section 1.2.
-
Contain the Spill: Prevent further spreading of the liquid. For small spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[5][6] Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully scoop the absorbent material into a suitable container for hazardous waste disposal. Use non-sparking tools for this process.[3]
-
Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Package and Label: Seal, label, and store the container with the spill cleanup debris as described in the routine collection procedure.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting protocol.
Disposal Decision Workflow
The logical flow from waste generation to final disposal is crucial for ensuring every step is handled correctly. The following diagram illustrates this workflow.
Caption: Workflow for the safe disposal of this compound.
Regulatory Compliance & Documentation
All hazardous waste disposal is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the EPA.[11] Chemical waste generators are legally responsible for ensuring that their waste is correctly characterized, managed, and disposed of.[2]
-
Classification: You must determine if your waste is a "listed" or "characteristic" hazardous waste according to 40 CFR 261.[11] As a spent halogenated solvent, this compound waste may fall under EPA hazardous waste codes such as F001 or F002 if used in specific degreasing or solvent applications.[12] Regardless of the specific code, it must be managed as hazardous waste.
-
Documentation: All hazardous waste shipments must be accompanied by a hazardous waste manifest. This document tracks the waste from the point of generation to its final destination, ensuring a complete and compliant "cradle-to-grave" chain of custody.
-
Licensed Disposal: It is unlawful to dispose of this chemical through any means other than a licensed professional waste disposal company or an approved waste disposal plant.[2][3] These facilities are equipped to handle and treat hazardous materials in an environmentally sound manner.[13]
By adhering to these procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional and ethical obligations to protect the environment.
References
- 1. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. epa.gov [epa.gov]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. dtsc.ca.gov [dtsc.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
